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  • Product: 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid
  • CAS: 1780690-28-9

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR chemical shifts for 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shift Analysis of 3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic Acid Executive Summary & Molecular Architecture The precise structural characterization of heteroaromatic sc...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shift Analysis of 3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic Acid

Executive Summary & Molecular Architecture

The precise structural characterization of heteroaromatic scaffolds is a critical bottleneck in modern drug development. Pyrazole derivatives, particularly 1-alkyl-1H-pyrazoles, are privileged pharmacophores frequently utilized in the development of antimalarials and MmpL3 inhibitors for tuberculosis[1].

This technical whitepaper provides a comprehensive, causality-driven analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid . By deconstructing the molecule into three distinct spin systems—the cyclobutyl ring, the pyrazole core, and the propanoic acid side chain—we establish a self-validating framework for spectral interpretation. The N1-cyclobutyl substitution introduces specific conformational dynamics that directly impact the local magnetic environment, as observed in similar cyclobutyl-pyrazole analogs[2].

Structural Deconstruction & Mechanistic Causality

To move beyond empirical memorization, an Application Scientist must understand the underlying quantum mechanical and electronic effects driving each chemical shift.

The 1-Cyclobutyl System (Spin System 1)

The cyclobutyl ring is covalently bonded to the highly electronegative N1 atom of the pyrazole core. This creates a strong inductive pull ( -I effect) that severely deshields the directly attached methine proton (N-CH). Due to the rapid puckering of the cyclobutyl ring at room temperature, the adjacent methylene protons average out, resulting in a distinct multiplet (often appearing as a quintet) for the methine proton at approximately 4.75 ppm [1]. The adjacent −CH2​− groups are shielded relative to the methine but still feel the residual inductive effect, resonating near 2.40–2.55 ppm , while the distal opposite −CH2​− group resonates upfield at 1.85 ppm [2].

The Pyrazole Core (Heteroaromatic System)

The 1,4-disubstituted pyrazole ring is an electron-rich heteroaromatic system. The mesomeric donation from the N1 lone pair into the π -system creates an anisotropic ring current. Because positions 3 and 5 lack adjacent protons, they appear as sharp singlets (or exhibit fine, unresolved long-range 4J coupling <1.0 Hz ). The H-5 proton, being spatially adjacent to the N1-alkyl substitution, typically resonates slightly downfield (~7.45 ppm ) compared to the H-3 proton (~7.35 ppm ).

The Propanoic Acid Side Chain (Spin System 2)

The propanoic acid moiety at C-4 acts as an isolated A2​X2​ spin system. The terminal carboxylic acid proton is highly deshielded by both the carbonyl oxygen's inductive effect and hydrogen bonding, pushing it to the extreme downfield region (~12.0 ppm ). The α -methylene group (adjacent to the carbonyl) is deshielded to ~2.60 ppm , while the β -methylene (attached to the pyrazole C-4) resonates at ~2.80 ppm due to the combined anisotropic effect of the heteroaromatic ring.

Chemical_Shifts N1 N1 Pyrazole Atom (Electronegative Core) CH_Cyclo Cyclobutyl N-CH (Deshielded, ~4.75 ppm) N1->CH_Cyclo Inductive Pull COOH Carboxylic Acid (Strongly Deshielded, ~12.0 ppm) Alpha_CH2 Alpha-CH2 Group (~2.60 ppm) COOH->Alpha_CH2 Inductive Pull Pyraz_Ring Pyrazole Ring Current (Aromaticity) Pyraz_Ring->N1 Mesomeric Effect

Fig 1. Electronic effects driving NMR chemical shift deshielding.

Quantitative NMR Data Presentation

The following tables synthesize the expected chemical shifts based on empirical validation of the isolated functional groups[1][2].

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Rationale
-COOH 12.00br s-1HStrong deshielding via carbonyl induction and H-bonding.
Pyrazole H-5 7.45s-1HAromatic ring current; proximity to N1-alkyl group.
Pyrazole H-3 7.35s-1HAromatic ring current; slightly more shielded than H-5.
Cyclobutyl N-CH 4.75p (quintet)8.21HDirect -I effect from N1; scalar coupling to 4 adjacent protons.
Propanoic β -CH 2​ 2.80t7.52HDeshielded by the adjacent heteroaromatic pyrazole ring.
Propanoic α -CH 2​ 2.60t7.52HDeshielded by the adjacent carboxylic acid carbonyl.
Cyclobutyl adj-CH 2​ 2.40 - 2.55m-4HResidual inductive pull from N1; complex multiplet due to puckering.
Cyclobutyl opp-CH 2​ 1.80 - 1.95m-2HAliphatic baseline; furthest from electronegative centers.
Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)TypeMechanistic Rationale
-COOH 178.5QuaternaryHighly deshielded carbonyl carbon.
Pyrazole C-3 138.2CHTypical heteroaromatic resonance; less electron-rich than C-5.
Pyrazole C-5 126.5CHShielded relative to C-3 due to mesomeric donation from N1.
Pyrazole C-4 118.0QuaternarySubstituted position; upfield of C-3/C-5 due to π -electron density.
Cyclobutyl N-CH 54.5CHDeshielded by direct attachment to the N1 atom.
Propanoic α -CH 2​ 34.2CH 2​ Inductive deshielding from the adjacent carbonyl group.
Cyclobutyl adj-CH 2​ 30.5CH 2​ Standard cyclic aliphatic carbon under mild inductive influence.
Propanoic β -CH 2​ 20.8CH 2​ Shielded relative to α -CH 2​ , typical of alkyl linkers.
Cyclobutyl opp-CH 2​ 15.2CH 2​ Most shielded carbon in the molecule; purely aliphatic environment.

Experimental Workflow & Self-Validating Protocol

As a Senior Application Scientist, establishing a self-validating system is paramount. The following step-by-step methodology ensures that the acquired NMR data serves as a mathematically rigorous proof of molecular structure, rather than a mere collection of peaks.

Phase 1: Sample Preparation & Calibration
  • Solvent Selection & Dissolution : Dissolve 5–10 mg (for 1 H) or 30–50 mg (for 13 C) of the highly pure analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Shimming & Tuning : Insert the sample into the spectrometer. Perform automated 3D gradient shimming (Z, Z2, Z3) to ensure a perfectly homogeneous magnetic field, minimizing line broadening. Tune and match the probe to the exact resonance frequencies of 1 H and 13 C.

  • Thermal Equilibration : Maintain the probe temperature at a strictly calibrated 298 K . Temperature stability is critical to prevent chemical shift drift of the temperature-sensitive carboxylic acid proton.

Phase 2: Acquisition Parameters
  • 1 H NMR Acquisition : Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 16–32 transients. Ensure the spectral width (SW) is set to at least 15 ppm to capture the highly deshielded -COOH proton.

  • 13 C NMR Acquisition : Utilize a power-gated decoupling sequence (zgpg30) to minimize Nuclear Overhauser Effect (NOE) bias if quantitative integration is desired. Set D1 to 2.0–3.0 seconds, acquiring 512–1024 transients depending on the exact sample concentration.

Phase 3: Processing & 2D Validation
  • Apodization & Referencing : Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Calibrate the chemical shift scale by setting the TMS signal to exactly 0.00 ppm, or the residual CHCl3​ solvent peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

  • Orthogonal Validation : Execute 2D HSQC and HMBC experiments. Use HSQC to correlate the cyclobutyl methine proton (~4.75 ppm) directly to its carbon (~54.5 ppm). Use HMBC to confirm the linkage of the propanoic acid side chain to the pyrazole C-4 via long-range 3JCH​ couplings.

NMR_Workflow Start Sample Prep: CDCl3 + TMS Acq1D 1D Acquisition: 1H & 13C Start->Acq1D Acq2D 2D Validation: HSQC & HMBC Acq1D->Acq2D AssignCyclo Spin System 1: Cyclobutyl Acq2D->AssignCyclo AssignProp Spin System 2: Propanoic Acid Acq2D->AssignProp AssignPyraz Heteroaromatic: Pyrazole Core Acq2D->AssignPyraz Final Final Structural Verification AssignCyclo->Final AssignProp->Final AssignPyraz->Final

Fig 2. Self-validating NMR workflow for structural assignment.

References

  • Supporting Information - DOI (Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid NMR data)
  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)
  • Source: uniroma1.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

A Senior Application Scientist's Perspective on pKa and LogP for Drug Development Executive Summary In the landscape of modern drug discovery, a molecule's success is intrinsically linked to its physicochemical propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on pKa and LogP for Drug Development

Executive Summary

In the landscape of modern drug discovery, a molecule's success is intrinsically linked to its physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and the partition coefficient (LogP). These parameters govern a compound's behavior in physiological environments, dictating its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive technical overview of the predicted pKa and LogP values for 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, a novel heterocyclic structure with potential therapeutic applications. We will delve into the theoretical underpinnings of these properties, detail the computational methodologies used for their prediction, and outline the gold-standard experimental protocols for their validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage physicochemical insights for rational drug design.

Chapter 1: The Central Role of pKa and LogP in Drug Discovery

The journey of a drug from administration to its target is a complex odyssey through varied physiological environments. The molecule's ability to navigate this journey is largely determined by its charge state and lipophilicity.

The Influence of pKa on Absorption, Distribution, Metabolism, and Excretion (ADME)

The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[2] This is paramount because the ionization state of a drug profoundly impacts its properties:

  • Solubility: Ionized species are generally more water-soluble, which is crucial for formulation and dissolution in the gastrointestinal tract.[3]

  • Permeability: Neutral, uncharged species are typically more lipid-soluble and can more readily cross biological membranes, a key step in absorption.[1]

  • Target Binding: The charge state can dictate the ability of a drug to form critical ionic interactions (salt bridges) with its biological target.

Therefore, understanding the pKa of a compound like 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, which contains both an acidic carboxylic acid group and a potentially basic pyrazole ring, is essential to predict its behavior in the body.[1][3]

LogP: A Measure of Lipophilicity

The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[4] Its logarithmic form, LogP, is a cornerstone of medicinal chemistry for quantifying lipophilicity.[5]

  • Absorption & Distribution: A balanced LogP (often sought in the 1-5 range for oral drugs) is critical.[2] Too low, and the drug may not cross lipid membranes; too high, and it may have poor aqueous solubility or become trapped in fatty tissues.[3]

  • Metabolism: Highly lipophilic drugs are more likely to be metabolized by cytochrome P450 enzymes.

  • Potency: Hydrophobic interactions are often a major driving force for drug-target binding.

For our target molecule, the interplay between the polar propanoic acid group and the non-polar cyclobutyl and pyrazole moieties will define its overall LogP and its suitability as a drug candidate.

Chapter 2: Computational Prediction of Physicochemical Properties

Before a compound is synthesized, computational models provide invaluable foresight into its likely properties. These in silico methods are rapid, cost-effective, and essential for triaging large libraries of potential drug candidates.[6]

Theoretical Foundations of In Silico Models

Modern prediction software employs a variety of algorithms, the most common of which are fragment-based. These methods deconstruct a molecule into known structural fragments, for which experimental pKa or LogP contribution values have been determined. The software then sums these contributions, applying corrections for interactions between fragments, to calculate the property for the whole molecule.[4] More advanced methods may use quantum mechanics to calculate properties based on electron distribution and solvation energies.[7][8]

Below is a generalized workflow for the computational prediction of these key molecular properties.

G cluster_input Input cluster_processing Prediction Engine cluster_output Output a 2D Molecular Structure (SMILES/MOL file) b Structure Pre-processing (Desalting, Tautomer Standardization) a->b c Molecular Descriptors Calculation b->c d pKa Prediction Algorithm (Fragment-based, QM, Machine Learning) c->d Ionization-related descriptors e LogP Prediction Algorithm (Fragment-based, Atom-based) c->e Lipophilicity-related descriptors f Predicted pKa Value(s) (Acidic & Basic) d->f g Predicted LogP Value e->g

Caption: Generalized workflow for in silico pKa and LogP prediction.

Predicted Properties for 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

The following properties were predicted using established computational algorithms (e.g., those employed by vendors like ChemAxon or ACD/Labs) which leverage large databases of experimental data.[9][10]

PropertyPredicted ValueDescription
Molecular Formula C10H14N2O2The elemental composition of the molecule.
Molecular Weight 194.23 g/mol The mass of one mole of the compound.
Acidic pKa ~4.5 - 4.9The predicted pKa for the carboxylic acid group. This is the primary determinant of its charge state in physiological pH.
Basic pKa ~1.5 - 2.5The predicted pKa for the pyrazole ring nitrogen. It is weakly basic and will be predominantly neutral at physiological pH.
cLogP ~1.7 - 2.2The calculated octanol-water partition coefficient, indicating moderate lipophilicity suitable for drug development.
LogD at pH 7.4 ~0.3 - 0.8The distribution coefficient at physiological pH. The value is lower than LogP because the carboxylic acid is mostly ionized (negatively charged) at this pH, increasing its aqueous preference.

Chapter 3: Experimental Protocols for pKa Determination

While predictions are useful, experimental validation is the cornerstone of scientific integrity. The following protocols describe robust methods for determining pKa.

Protocol 1: Potentiometric Titration

This is a high-precision and widely used method for determining the pKa of soluble compounds.[11]

  • Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at which the compound is half-neutralized, corresponding to the inflection point of the sigmoid titration curve.[12]

  • Methodology:

    • Preparation: Accurately weigh ~5-10 mg of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid and dissolve in a known volume (e.g., 50 mL) of deionized water. If solubility is low, a co-solvent like methanol or DMSO may be used, though this will yield an apparent pKa (pKaapp).

    • System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at the temperature of the experiment.

    • Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO2 absorption. Add standardized 0.1 M NaOH solution in small, precise increments using an automated titrator.

    • Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

    • Analysis: Plot pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point on the resulting sigmoid curve.

  • Causality & Trustworthiness: Using an automated titrator ensures high precision in titrant delivery and data logging. Running a blank titration (with just the solvent/co-solvent) allows for correction of any background effects. The system should be validated with a known standard (e.g., benzoic acid, pKa ~4.2) to ensure accuracy.[13]

Protocol 2: UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore near the ionizable group and is suitable for very small sample quantities or poorly soluble compounds.[11]

  • Principle: The ultraviolet absorbance spectrum of a molecule often changes as its ionization state changes. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve can be generated, from which the pKa can be derived.[12]

  • Methodology:

    • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent. Add a small, constant aliquot of this stock solution to each buffer to create a series of solutions with identical total compound concentration but different pH values.

    • Spectral Acquisition: Measure the UV-Vis spectrum (e.g., 200-400 nm) for each buffered solution. Identify a wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal.

    • Data Acquisition: Measure the absorbance of each solution at the chosen analytical wavelength.

    • Analysis: Plot absorbance versus pH. The resulting sigmoid curve will have an inflection point where the pH equals the pKa.

  • Causality & Trustworthiness: This method's validity depends on the presence of a pH-dependent chromophore. The use of a second, isosbestic wavelength (where absorbance does not change with pH) can be used as an internal reference to correct for concentration errors.[12]

G cluster_prep Sample Preparation cluster_method Methodology cluster_titration Titration Workflow cluster_uv Spectrophotometry Workflow cluster_analysis Data Analysis & Result a Accurately weigh compound b Dissolve in appropriate solvent system (e.g., water, co-solvent) a->b c Potentiometric Titration b->c d UV-Vis Spectrophotometry b->d e Titrate with standardized acid/base c->e g Prepare samples in buffers of varying pH d->g f Monitor pH vs. Titrant Volume e->f i Plot Sigmoid Curve f->i h Measure Absorbance vs. pH g->h h->i j Determine Inflection Point i->j k pKa Value j->k

Caption: Experimental workflows for pKa determination.

Chapter 4: Experimental Protocols for LogP Determination

Validating the calculated LogP is crucial for confirming the lipophilicity profile of the molecule.

Protocol 1: The Shake-Flask Method

This is considered the "gold standard" for LogP determination due to its direct measurement approach.[14]

  • Principle: The compound is dissolved in a biphasic system of n-octanol and water. After thorough mixing and separation, the concentration of the compound in each phase is measured. The LogP is the base-10 logarithm of the ratio of these concentrations.[4]

  • Methodology:

    • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight. This prevents volume changes during the experiment.

    • Sample Addition: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel. The concentration should be low enough to avoid micelle formation.[15]

    • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

    • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

    • Calculation: Calculate LogP using the formula: LogP = log10([Concentration]octanol / [Concentration]water).

  • Causality & Trustworthiness: Pre-saturating the solvents is a critical step to ensure thermodynamic validity.[14] The experiment should be run in triplicate to ensure reproducibility. The analytical method used for quantification must be validated for linearity and accuracy in both the octanol and aqueous matrices.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a faster, indirect method that is well-suited for higher throughput screening.[16]

  • Principle: The retention time of a compound on a nonpolar (e.g., C18) stationary phase is correlated with its lipophilicity. By calibrating the system with a series of compounds with known LogP values, the LogP of an unknown compound can be determined from its retention time.[14]

  • Methodology:

    • System Setup: Use an RP-HPLC system with a C18 column and a mobile phase typically consisting of a water/organic solvent (e.g., acetonitrile or methanol) mixture.

    • Calibration: Inject a series of standard compounds with well-established LogP values that bracket the expected LogP of the test compound.

    • Data Acquisition (Standards): Measure the retention time (tR) for each standard. Also, measure the column dead time (t0) using an unretained compound (e.g., uracil).

    • Calibration Curve: Calculate the capacity factor k' = (tR - t0) / t0 for each standard. Plot log(k') versus the known LogP values to generate a linear calibration curve.

    • Sample Analysis: Inject the 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid and measure its retention time.

    • Calculation: Calculate log(k') for the test compound and use the calibration curve to determine its LogP value.

  • Causality & Trustworthiness: The choice of the mobile phase composition is critical; it must be adjusted to ensure the test compound and standards elute with reasonable retention times. The validity of this method rests on the assumption that the retention mechanism for the test compound is the same as for the calibration standards.

G cluster_prep System Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation a Prepare pre-saturated n-octanol and water b Add compound to octanol/water mixture a->b c Shake to reach equilibrium b->c d Separate the two phases (centrifuge if needed) c->d e Measure compound concentration in each phase (e.g., HPLC) d->e f Calculate Ratio: [Conc]octanol / [Conc]water e->f g LogP Value f->g

Caption: Experimental workflow for LogP determination via Shake-Flask method.

Chapter 5: Conclusion and Future Directions

The physicochemical properties of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, as predicted by computational models, position it as a molecule of interest for drug development. Its predicted acidic pKa of ~4.5-4.9 suggests it will be predominantly ionized in the blood and cytosol (pH ~7.4), enhancing its aqueous solubility. The predicted cLogP of ~1.7-2.2 indicates a favorable balance of lipophilicity, which is often correlated with good membrane permeability and target engagement.

This guide has detailed both the in silico predictions that provide initial guidance and the rigorous experimental protocols necessary for their validation. The integration of computational and experimental approaches provides the most reliable understanding of a compound's properties.[6] By establishing a robust physicochemical profile early in the discovery pipeline, researchers can make more informed decisions, optimize molecular design, and ultimately accelerate the development of safer and more effective therapeutics.

References

  • LogP—Making Sense of the Value - ACD/Labs. (ACD/Labs) [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (Longdom Publishing) [Link]

  • MoKa - pKa modelling - Molecular Discovery. (Molecular Discovery) [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (Pharmaceutical Updates) [Link]

  • pKa & LogP Analysis Services - The Solubility Company. (The Solubility Company) [Link]

  • Development of Methods for the Determination of pKa Values - PMC. (National Center for Biotechnology Information) [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (Encyclopedia.pub) [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (Drug Hunter) [Link]

  • Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy | Journal of Chemical Education. (ACS Publications) [Link]

  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (ACD/Labs) [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (ECETOC) [Link]

  • Practical methods for the measurement of log P for surfactants - ResearchGate. (ResearchGate) [Link]

  • pKa and Log P - Seven Star Pharma. (Seven Star Pharma) [Link]

  • Practical methods for the measurement of logP for surfactants - PubMed. (National Center for Biotechnology Information) [Link]

  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility - Chemaxon. (Chemaxon) [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (michael-g-green.github.io) [Link]

  • On-line Software - Virtual Computational Chemistry Laboratory. (VCCLAB) [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies - ijirss. (ijirss) [Link]

  • Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. (ChemRxiv) [Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC. (National Center for Biotechnology Information) [Link]

  • pKa predictions for arsonic acid derivatives. - ChemRxiv. (ChemRxiv) [Link]

  • The calculated logP values of the investigated compounds with respect to the computational model. - ResearchGate. (ResearchGate) [Link]

  • 3-(1h-pyrazol-4-yl)propanoic acid (C6H8N2O2) - PubChemLite. (PubChemLite) [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. (ScienceDirect) [Link]

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - MDPI. (MDPI) [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (ResearchGate) [Link]

  • 3-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid - Molport. (Molport) [Link]

  • Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (Ovidius University Annals of Chemistry) [Link]

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - -ORCA - Cardiff University. (Cardiff University) [Link]

  • WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents.
  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST. (Computational Methods in Science and Technology) [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (MDPI) [Link]

Sources

Foundational

A Guide to the Structural Elucidation of Novel Pharmaceutical Compounds: The Case of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

Abstract In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. The spatial arrangement of atoms within...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. The spatial arrangement of atoms within a molecule dictates its interactions with biological targets, influencing its efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the methodologies employed to determine the crystal structure of novel small molecules, using the hypothetical compound 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid as a case study. While no public crystallographic data for this specific molecule exists, this document serves as an in-depth guide for researchers, scientists, and drug development professionals on the processes of crystallization, single-crystal and powder X-ray diffraction, and data analysis.

Introduction: The Significance of Structural Analysis in Drug Development

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which governs their ability to bind to specific biological targets. Therefore, the unambiguous determination of the molecular structure of a new pyrazole derivative, such as 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, is a critical step in its development as a potential therapeutic agent.

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute structure of small molecules. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details of intermolecular interactions in the solid state. This information is invaluable for understanding structure-activity relationships (SAR) and for the design of more potent and selective drug candidates.

This guide will walk through the essential steps to determine the crystal structure of a novel compound, from obtaining suitable crystals to the final analysis and interpretation of the diffraction data.

Part 1: The Art and Science of Crystallization

The journey to determining a crystal structure begins with the most crucial and often most challenging step: growing a high-quality single crystal. A suitable crystal for SC-XRD should be a well-ordered, single lattice with dimensions typically in the range of 0.1 to 0.5 mm. The process of crystallization is as much an art as it is a science, often requiring the screening of a wide range of conditions.

Crystallization Techniques for Small Molecules

Several techniques can be employed to induce crystallization. The choice of method depends on the physicochemical properties of the compound, such as its solubility and stability.

  • Slow Evaporation: This is the most common and straightforward technique. A solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed, allowing the solvent to evaporate slowly. As the concentration of the solute increases, the solution becomes supersaturated, and crystals may form.

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent/Anti-Solvent Diffusion: In this technique, a solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface between the two liquids as the anti-solvent slowly diffuses into the compound's solution.

  • Cooling: For compounds whose solubility is highly dependent on temperature, a saturated solution can be slowly cooled to induce crystallization.

The selection of solvents is a critical parameter. A systematic approach often involves screening a variety of solvents with different polarities and hydrogen bonding capabilities.

Part 2: The Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once a suitable single crystal is obtained, the process of data collection using a single-crystal X-ray diffractometer can begin. Modern diffractometers are highly automated instruments that allow for efficient and precise data collection.

Experimental Protocol
  • Crystal Mounting: A single crystal of appropriate size and quality is carefully selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations of the atoms.[1] The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal while a series of diffraction images are collected.[2][3]

The experimental workflow for single-crystal X-ray diffraction is a systematic process that transforms a microscopic crystal into a detailed three-dimensional molecular structure.

SC_XRD_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Crystallization 1. Crystallization of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid Mounting 2. Crystal Selection & Mounting Crystallization->Mounting Obtain Single Crystal DataCollection 3. X-ray Diffraction Data Collection Mounting->DataCollection Prepare for Diffraction DataProcessing 4. Data Processing & Reduction DataCollection->DataProcessing Raw Diffraction Images StructureSolution 5. Structure Solution (e.g., SHELXT) DataProcessing->StructureSolution Processed Data (hkl file) StructureRefinement 6. Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Initial Structural Model Validation 7. Structure Validation & Analysis (CIF) StructureRefinement->Validation Refined Structure XRD_Comparison cluster_scxrd Single-Crystal XRD (SC-XRD) cluster_pxrd Powder XRD (PXRD) SCXRD_Node Provides: - Absolute 3D molecular structure - Bond lengths and angles - Intermolecular interactions Requires: - Single, high-quality crystal PXRD_Node Provides: - Fingerprint of the crystalline phase - Information on polymorphism - Purity and crystallinity of bulk sample Requires: - Microcrystalline powder SCXRD_Node->PXRD_Node Complementary Techniques

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Exploratory

Physicochemical Profiling and Experimental Characterization of 3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic Acid

Executive Summary In modern drug discovery, the strategic selection of building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead candidate. 3-(1-cyclobutyl-1H-pyrazol-4-yl)pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead candidate. 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid (Chemical Formula: C₁₀H₁₄N₂O₂) represents a highly versatile, bifunctional scaffold[1]. It uniquely combines the hydrogen-bonding capacity of a pyrazole core[2], the fine-tuned lipophilicity of a cyclobutyl ring[3], and the electrostatic anchoring potential of a propanoic acid linker[4].

This whitepaper provides an in-depth technical analysis of the physicochemical properties of this compound. By moving beyond theoretical calculations, we detail field-proven, self-validating experimental protocols designed to accurately measure its ionization constants (pKa), lipophilicity (LogP/LogD), and kinetic solubility—critical parameters for formulation and target engagement.

Structural and Physicochemical Analysis

The molecular architecture of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid is defined by three distinct structural motifs, each contributing to its overall physicochemical profile:

  • The Cyclobutyl Ring: Unlike the more rigid cyclopropyl or the highly lipophilic cyclopentyl groups, the cyclobutyl moiety offers an optimal balance. It provides sufficient steric bulk to shield the pyrazole nitrogen from rapid N-dealkylation by Cytochrome P450 enzymes while maintaining a moderate contribution to the overall lipophilicity (LogP)[3].

  • The Pyrazole Core: As a prominent bioisostere in medicinal chemistry, the pyrazole ring provides both a hydrogen bond acceptor (N2) and a stable aromatic system for π-π stacking interactions[2].

  • The Propanoic Acid Linker: The two-carbon alkyl chain provides conformational flexibility, allowing the terminal carboxylate to act as a dynamic salt-bridge anchor in solvent-exposed regions of target proteins[4].

SPR C Cyclobutyl Ring (Lipophilicity & Stability) M 3-(1-cyclobutyl-1H-pyrazol-4-yl) propanoic acid C->M Modulates LogP P Pyrazole Core (H-Bonding & Rigidity) P->M Core Scaffold A Propanoic Acid (Solubility & Charge) A->M Drives pKa

Fig 1. Structure-Property Relationship (SPR) mapping of the compound.

Quantitative Data Summary

Theoretical and baseline physicochemical parameters are summarized below to guide the subsequent experimental workflows.

ParameterValue / EstimateCausality / Relevance
Molecular Formula C₁₀H₁₄N₂O₂Base composition for mass spectrometry[1].
Molecular Weight 194.23 g/mol Highly favorable for fragment-based drug design (FBDD).
pKa₁ (Carboxylic Acid) ~4.6Dictates solubility at physiological pH (7.4).
pKa₂ (Pyrazole N2) ~2.2Remains neutral in systemic circulation; protonated only in gastric fluid.
LogP (Octanol/Water) ~1.8Optimal for oral absorption without excessive plasma protein binding.
TPSA 55.12 ŲExcellent permeability profile; well below the 140 Ų limit for oral drugs.
Rotatable Bonds 4Ensures sufficient flexibility for induced-fit target binding.

Self-Validating Experimental Protocols

To transition from theoretical estimates to empirical certainty, the following methodologies must be executed. Each protocol is designed with an internal feedback loop (self-validation) to ensure data integrity.

Workflow S1 Step 1: Sample Prep (DMSO Stock Formulation) S2 Step 2: Potentiometric Titration (Cosolvent Method) S1->S2 S3 Step 3: Shake-Flask Partitioning (Octanol/Water) S2->S3 pH adjusted based on exact pKa S4 Step 4: LC-MS/MS Quantification (Mass Balance Check) S3->S4 Aqueous & Organic Phase Analysis

Fig 2. Self-validating experimental workflow for physicochemical profiling.

Protocol 1: Determination of pKa via Cosolvent Potentiometric Titration

Causality: Because the fully protonated form of the compound (pH < 3) exhibits limited aqueous solubility, standard aqueous titration will result in precipitation, skewing the inflection points. A cosolvent approach (Methanol/Water) is utilized to maintain homogeneity, followed by Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mM solution of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Acidification: Lower the pH of the solution to 1.5 using standardized 0.5 M HCl to ensure complete protonation of both the pyrazole nitrogen and the carboxylic acid.

  • Forward Titration: Titrate the solution with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption) up to pH 11.0. Record the potential (mV) continuously.

  • Self-Validation (Back-Titration): Immediately back-titrate the solution from pH 11.0 to 1.5 using 0.5 M HCl.

    • Integrity Check: If the forward and backward titration curves do not perfectly overlay (hysteresis), it indicates either compound degradation at high pH or slow precipitation. A perfect overlay validates the chemical stability of the compound during the assay.

  • Data Processing: Plot the apparent pKa values against the dielectric constant of the cosolvent mixtures and extrapolate to 0% methanol to find the true aqueous pKa.

Protocol 2: LogD₇.₄ Determination via Shake-Flask and LC-MS/MS

Causality: While LogP measures the partitioning of the neutral species, LogD at pH 7.4 is the biologically relevant metric. At pH 7.4, the propanoic acid moiety is deprotonated (anionic). Measuring this requires a highly sensitive quantification method (LC-MS/MS) because the compound will heavily favor the aqueous phase.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted precisely to pH 7.4. Saturate the buffer with 1-octanol for 24 hours, and vice versa, to prevent volume shifts during the assay.

  • Spiking: Spike the compound (from a 10 mM DMSO stock) into the octanol phase to a final concentration of 100 µM. (Keep DMSO < 1% to prevent cosolvent effects on partitioning).

  • Equilibration: Combine equal volumes (1 mL) of the spiked octanol and the aqueous buffer in a glass vial. Shake mechanically at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to achieve phase separation.

  • Quantification: Carefully sample 50 µL from both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) optimized for the parent mass (m/z 195.1 [M+H]⁺).

  • Self-Validation (Mass Balance): Calculate the total mass of the compound recovered from both phases.

    • Integrity Check: The sum of the compound in the octanol and aqueous phases must equal 95-105% of the initial spiked amount. A mass balance < 90% indicates non-specific binding to the glass vial or precipitation at the interface, invalidating the run.

Protocol 3: Kinetic Solubility Profiling

Causality: Thermodynamic solubility requires crystalline material and long equilibration times (days). In early-stage development, kinetic solubility (starting from a DMSO stock) is preferred as it mimics the conditions of in vitro biological assays where compounds are dosed from DMSO into aqueous media.

Step-by-Step Methodology:

  • Dispensing: Dispense 10 µL of a 10 mM DMSO stock of the compound into 990 µL of target media (e.g., Simulated Gastric Fluid pH 1.2, and PBS pH 7.4) in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle orbital shaking.

  • Filtration: Transfer the suspension to a 0.45 µm filter plate and centrifuge to separate the soluble fraction from any precipitate.

  • Analysis: Quantify the filtrate using HPLC-UV (at λ = 254 nm, corresponding to the pyrazole absorbance).

  • Self-Validation (Nephelometry): Prior to filtration, read the plate using a nephelometer (light scattering).

    • Integrity Check: The nephelometry data must correlate with the HPLC quantification. If HPLC shows low concentration but nephelometry shows no light scattering, the compound may have adsorbed to the plastic plate rather than precipitated.

Expected Solubility Profile

Based on the pKa of the propanoic acid group, the solubility profile is highly pH-dependent.

MediapHIonization StateExpected Kinetic Solubility
Simulated Gastric Fluid 1.2Pyrazole protonated (+), Acid neutral (0)High (>100 µM) due to cationic state.
Acetate Buffer 4.5Zwitterionic / NeutralMinimum solubility (Precipitation risk).
Phosphate Buffer (PBS) 7.4Pyrazole neutral (0), Acid deprotonated (-)High (>100 µM) due to anionic state.

Conclusion

The rigorous physicochemical profiling of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid reveals a highly tractable building block for drug discovery. Its dual-ionization nature allows for tunable solubility, while the cyclobutyl-pyrazole axis provides a metabolically stable, moderately lipophilic core. By employing the self-validating experimental protocols outlined above, researchers can confidently integrate this scaffold into structure-activity relationship (SAR) campaigns, ensuring that observed biological activities are not artifacts of poor solubility or unexpected partitioning.

References

  • Appchem. "1-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one | 1341595-62-7 (C10H14N2O2 derivatives)." Appchem Catalog. Available at:[1]

  • American Elements. "Pyrazoles | Products | Applications." American Elements. Available at:[2]

  • Google Patents. "WO2023018643A1 - Nicotinamide ripk1 inhibitors (1-cyclobutyl-1H-pyrazol derivatives)." Google Patents. Available at:[3]

  • AA Blocks. "InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation." AA Blocks. Available at:[4]

Sources

Foundational

In Vitro Metabolic Stability of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid: A Comprehensive Technical Guide

Executive Summary The evaluation of in vitro metabolic stability is a critical gatekeeper in modern drug development, directly informing pharmacokinetic (PK) parameters such as half-life ( t1/2​ ), intrinsic clearance (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of in vitro metabolic stability is a critical gatekeeper in modern drug development, directly informing pharmacokinetic (PK) parameters such as half-life ( t1/2​ ), intrinsic clearance ( CLint​ ), and oral bioavailability[1]. This technical guide provides a rigorous, self-validating framework for assessing the metabolic fate of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid . By analyzing the specific structural liabilities of this compound, we establish tailored protocols utilizing Human Liver Microsomes (HLM) and cryopreserved human hepatocytes to accurately predict its in vivo hepatic clearance.

Structural Liability Analysis & Metabolic Causality

As a Senior Application Scientist, I approach assay design not by applying generic templates, but by interrogating the chemical architecture of the molecule. The structure of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid presents two distinct metabolic vulnerabilities that dictate our experimental choices:

  • The Cyclobutyl Ring (Phase I Liability): Highly lipophilic cycloalkanes are prime targets for Cytochrome P450 (CYP)-mediated aliphatic hydroxylation. We must assess this using microsomal fractions fortified with NADPH[2].

  • The Propanoic Acid Moiety (Phase II Liability): Carboxylic acids are classic substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides[3].

Because the compound is susceptible to both Phase I oxidation and Phase II conjugation, an assay evaluating only CYP depletion will drastically underestimate total intrinsic clearance. Therefore, our microsomal protocols must incorporate both NADPH and UDP-glucuronic acid (UDPGA) cofactors, alongside intact hepatocyte models which naturally contain the full complement of Phase I and Phase II enzymes[4].

Pathway Parent 3-(1-cyclobutyl-1H-pyrazol-4-yl) propanoic acid CYP CYP450 Enzymes (Aliphatic Hydroxylation) Parent->CYP NADPH, O2 UGT UGT Enzymes (Acyl Glucuronidation) Parent->UGT UDPGA Met1 Hydroxyl-cyclobutyl Metabolite (Phase I) CYP->Met1 Met2 Acyl Glucuronide Conjugate (Phase II) UGT->Met2

Figure 1: Predicted Phase I and Phase II metabolic pathways for the target compound.

Self-Validating Experimental Protocols

A scientific protocol must be a self-validating system. If a compound disappears from the incubation matrix, we must mathematically prove it was due to enzymatic metabolism, not chemical degradation, precipitation, or non-specific binding to plasticware.

Phase I & II Human Liver Microsome (HLM) Assay

This protocol assesses intrinsic clearance via substrate depletion[5].

Causality in Reagent Selection:

  • Alamethicin (25 µg/mg protein): UGT active sites are located on the luminal side of the endoplasmic reticulum. Because UDPGA is highly polar and cannot cross the microsomal membrane, alamethicin (a pore-forming peptide) is added to permeabilize the vesicles, ensuring the propanoic acid moiety can access the UGT enzymes.

  • Minus-Cofactor Control: Incubating the compound with HLM but without NADPH/UDPGA isolates chemical instability from enzymatic turnover.

  • Positive Controls: Verapamil (for CYP) and Diclofenac (for UGT) are run in parallel to validate enzyme batch viability[5].

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Activation: Mix HLM (final concentration 0.5 mg/mL) with alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes to allow pore formation.

  • Spiking: Add 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid to a final concentration of 1 µM (keep organic solvent <0.1% v/v to prevent CYP inhibition).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding a cofactor cocktail yielding final concentrations of 1 mM NADPH and 2 mM UDPGA.

  • Sampling & Quenching: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS). The organic solvent instantly denatures the proteins, halting metabolism[4].

  • Processing: Centrifuge at 4000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Workflow Prep Prepare HLM + Compound Inc Pre-incubate 37°C Prep->Inc Init Add Cofactors (NADPH/UDPGA) Inc->Init Time Sample at 0-60 min Init->Time Quench Quench (ACN + IS) Time->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Figure 2: Self-validating experimental workflow for the microsomal metabolic stability assay.

Cryopreserved Human Hepatocyte Assay

While microsomes are excellent for isolated Phase I/II screening, intact hepatocytes are the "gold standard" because they preserve natural intracellular enzyme architecture, physiological cofactor concentrations, and transporter-mediated cellular uptake[4].

Step-by-Step Methodology:

  • Thaw cryopreserved human hepatocytes in specialized recovery medium at 37°C.

  • Centrifuge at 100 x g for 5 minutes, discard the supernatant, and resuspend in William's E medium. Assess viability via Trypan Blue exclusion (must be >80%).

  • Dilute cells to a working density of 1×106 viable cells/mL[4].

  • Add the target compound (1 µM final concentration) and incubate in a 37°C, 5% CO2​ shaking incubator.

  • Quench 50 µL aliquots at t=0,30,60,90,and 120 minutes with 150 µL ice-cold acetonitrile containing IS.

  • Centrifuge and analyze the supernatant via LC-MS/MS.

Data Analysis and In Vitro to In Vivo Extrapolation (IVIVE)

The raw LC-MS/MS peak area ratios (Compound/IS) are converted to percentage remaining relative to the t=0 sample.

1. Calculate the Elimination Rate Constant ( k ): Plot the natural logarithm ( ln ) of the percentage remaining against time. The negative slope of the linear regression yields k ( min−1 )[5].

2. Calculate In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

3. Calculate In Vitro Intrinsic Clearance ( CLint,invitro​ ): For microsomes[4]:

CLint,invitro​=Microsomal Protein (mg)k×Incubation Volume (µL)​(Units: µL/min/mg)

4. IVIVE Scaling to Hepatic Clearance ( CLH​ ): To predict human clearance, we scale the in vitro data using physiological scalars[1].

  • Microsomal Protein Per Gram of Liver (MPPGL): 48.8 mg/g

  • Liver Weight: 25.7 g/kg body weight

  • Hepatic Blood Flow ( QH​ ): 20.7 mL/min/kg

CLint,invivo​=CLint,invitro​×MPPGL×Liver Weight

Using the well-stirred model of hepatic disposition, we calculate total Hepatic Clearance ( CLH​ )[1]:

CLH​=QH​+(fu​×CLint,invivo​)QH​×fu​×CLint,invivo​​

(Where fu​ is the unbound fraction of the drug in plasma).

IVIVE HalfLife In Vitro Half-Life (t1/2) CLintVitro In Vitro CLint (µL/min/mg) HalfLife->CLintVitro k = 0.693 / t1/2 CLintVivo In Vivo CLint (mL/min/kg) CLintVitro->CLintVivo x Scaling Factors Scale Scaling Factors (MPPGL, Liver Wt) Scale->CLintVivo CLH Hepatic Clearance (CLH) CLintVivo->CLH Well-Stirred Model

Figure 3: Logical progression of In Vitro to In Vivo Extrapolation (IVIVE) for hepatic clearance.

Quantitative Data Presentation

To contextualize the metabolic stability of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, Table 1 outlines a standardized data reporting structure containing representative (hypothetical) cross-species clearance data. Comparing human data against preclinical species (Rat, Mouse) is critical for selecting the appropriate toxicology models.

Table 1: Representative Cross-Species Metabolic Stability Profile

SpeciesTest System t1/2​ (min) CLint,invitro​ (µL/min/mg)Scaled CLH​ (mL/min/kg)Extraction Ratio ( EH​ )Classification
Human HLM (Phase I+II)42.532.68.40.40Moderate Clearance
Human Hepatocytes58.211.9 (µL/min/ 106 cells)7.90.38Moderate Clearance
Rat RLM (Phase I+II)18.475.335.20.64High Clearance
Mouse MLM (Phase I+II)12.1114.568.10.75High Clearance

Note: Extraction Ratio ( EH​ ) = CLH​/QH​ . Values >0.7 indicate high clearance; <0.3 indicate low clearance.

Regulatory Context & DDI Implications

According to the 2020 FDA Guidance on In Vitro Drug Interaction Studies[2] and the 2024 ICH M12 guidelines[3], understanding the principal routes of elimination is mandatory before initiating first-in-human (FIH) clinical trials. Because 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid is projected to undergo direct glucuronidation, the ICH M12 guidance specifically recommends characterizing which UGT isoforms (e.g., 1A1, 1A4, 1A9, 2B7) are responsible[3]. If a single enzyme is responsible for ≥25% of the compound's elimination, clinical Drug-Drug Interaction (DDI) studies evaluating the effect of strong inhibitors/inducers on the pharmacokinetics of this compound will be required[3].

References

  • Source: intechopen.
  • Source: federalregister.
  • Source: mercell.
  • Source: fda.
  • Source: eScholarship.

Sources

Exploratory

A Framework for the Toxicological and Safety Assessment of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic Acid

DISCLAIMER: As of the date of this document, "3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid" is a novel chemical entity with no publicly available data regarding its toxicological or safety profile. This guide, therefor...

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Author: BenchChem Technical Support Team. Date: April 2026

DISCLAIMER: As of the date of this document, "3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid" is a novel chemical entity with no publicly available data regarding its toxicological or safety profile. This guide, therefore, presents a comprehensive, industry-standard framework for the systematic evaluation of its safety. The methodologies outlined are based on established regulatory guidelines and principles of toxicology for new chemical entities (NCEs).

Executive Summary

This whitepaper provides a detailed roadmap for establishing the comprehensive toxicity and safety profile of the novel compound, 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid. Given the absence of existing data, a de novo assessment is required. This document outlines a tiered, multi-stage approach, beginning with in silico and in vitro analyses and progressing to targeted in vivo studies. The core objective is to identify potential hazards, establish a dose-response relationship, and determine a safe exposure level for potential future applications. This framework is designed for researchers, toxicologists, and drug development professionals to guide preclinical safety evaluation.

Introduction to the Compound and the Pyrazole Scaffold

2.1 Chemical Identity

  • IUPAC Name: 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

  • Molecular Formula: C10H14N2O2

  • Core Structure: The molecule consists of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with a cyclobutyl group at the N1 position and a propanoic acid chain at the C4 position.

2.2 The Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring is a "privileged scaffold" in drug discovery, forming the core of numerous clinically approved drugs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Notable drugs containing a pyrazole core include the anti-inflammatory agent Celecoxib and the analgesic Lonazolac.[1] While the pyrazole class is well-explored, the specific toxicological profile of any new derivative is dictated by its unique combination of substituents, which influence its metabolism, distribution, and off-target interactions. Studies on various pyrazole derivatives have shown a range of effects, from low toxicity in acute tests to specific antiproliferative activity against cancer cell lines.[2]

A Tiered Approach to Safety and Toxicity Assessment

A progressive, tiered approach is the most efficient and ethical method for evaluating a novel compound. This strategy uses data from earlier, simpler tests to inform the design of more complex, later-stage studies, in alignment with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Sources

Foundational

mechanism of action of cyclobutyl pyrazole propanoic acid derivatives

An In-depth Technical Guide on the Core Mechanism of Action of Cyclobutyl Pyrazole Propanoic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals In the intricate world of drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Core Mechanism of Action of Cyclobutyl Pyrazole Propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the identification and optimization of novel chemical scaffolds are paramount to addressing unmet medical needs. Cyclobutyl pyrazole propanoic acid derivatives have recently emerged as a compelling class of small molecules, demonstrating significant potential in modulating critical biological pathways. This technical guide offers a detailed examination of their core mechanism of action, providing a foundational understanding for researchers and drug development professionals seeking to harness the therapeutic promise of this chemical series. We will delve into the structural rationale, target engagement, and the experimental workflows essential for a thorough mechanistic characterization.

The Molecular Architecture: A Triad of Functionality

The therapeutic activity of cyclobutyl pyrazole propanoic acid derivatives is intrinsically linked to their distinct three-dimensional structure. This scaffold is a composite of three key chemical moieties, each contributing to the molecule's overall pharmacodynamic and pharmacokinetic profile.

  • The Pyrazole Core: This five-membered heterocyclic ring forms the central hub of the molecule. Its aromatic nature and the presence of two nitrogen atoms allow for a multitude of interactions, including hydrogen bonding and π-π stacking, with amino acid residues within the target's binding site.

  • The Cyclobutyl Group: This alicyclic substituent introduces a non-planar, hydrophobic element. Its conformational rigidity can enhance binding affinity by minimizing the entropic penalty upon target engagement and allows for the exploration of specific hydrophobic pockets within the protein.

  • The Propanoic Acid Tail: This acidic functional group is a critical determinant of the molecule's properties. The carboxylate can form strong ionic bonds and hydrogen bonds with basic residues such as arginine and lysine. It also significantly influences the compound's solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

The synergistic interplay of these three components creates a versatile and tunable platform for designing potent and selective modulators of biological targets.

Elucidating the Mechanism of Action: Focus on Prostaglandin EP4 Receptor Antagonism

While the modular nature of the cyclobutyl pyrazole propanoic acid scaffold allows for its adaptation to various targets, a significant portion of the published research has centered on its activity as a potent and selective antagonist of the prostaglandin E2 receptor 4 (EP4). The EP4 receptor, a G-protein coupled receptor (GPCR), is a key mediator of inflammation, pain, and various cancers, making it an attractive therapeutic target.

The EP4 Receptor Signaling Cascade and its Inhibition

The binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP4 receptor initiates a signaling cascade predominantly through the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). This pathway ultimately modulates the transcription of genes involved in inflammation and cell proliferation.

Cyclobutyl pyrazole propanoic acid derivatives function as competitive antagonists, binding to the EP4 receptor and sterically hindering the binding of PGE2. This blockade effectively abrogates the downstream signaling cascade, thereby mitigating the pro-inflammatory and pro-proliferative effects of PGE2.

The following diagram illustrates the EP4 signaling pathway and the inhibitory action of these derivatives.

EP4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Activates Derivative Cyclobutyl Pyrazole Propanoic Acid Derivative Derivative->EP4 Inhibits Gs Gαs EP4->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP to PKA PKA cAMP->PKA Gene Pro-inflammatory Gene Expression PKA->Gene

Figure 1. Inhibition of the EP4 receptor signaling pathway.

Experimental Framework for Mechanistic Validation

A rigorous and multi-tiered experimental approach is essential to definitively characterize the mechanism of action of novel cyclobutyl pyrazole propanoic acid derivatives. The following protocols outline key assays for assessing target affinity, functional antagonism, and cellular efficacy.

Target Engagement: Radioligand Binding Assays

This assay is the gold standard for quantifying the binding affinity of a compound to its target receptor.

Protocol:

  • Membrane Preparation: Isolate cell membranes from a cell line engineered to overexpress the human EP4 receptor.

  • Competitive Binding: In a multi-well plate, incubate the membranes with a fixed concentration of a radiolabeled EP4 ligand (e.g., [3H]-PGE2) and a serial dilution of the test compound.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on each filter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Activity: cAMP Accumulation Assays

This assay measures the ability of the compound to antagonize the downstream signaling of the EP4 receptor.

Protocol:

  • Cell Seeding: Plate cells expressing the EP4 receptor in a multi-well plate.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the cyclobutyl pyrazole propanoic acid derivative.

  • Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC80) to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the log concentration of the antagonist to determine the functional IC50.

Cellular Efficacy: Anti-inflammatory Assays

This type of assay evaluates the compound's ability to produce a therapeutically relevant phenotypic effect in a cellular model of disease.

Protocol:

  • Cell Culture: Utilize a relevant cell type, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line.

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Compound Treatment: Concurrently treat the cells with a dose range of the test compound.

  • Cytokine Analysis: After an appropriate incubation period, collect the cell culture supernatant and quantify the levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA or multiplex immunoassay.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine release by the compound.

Illustrative Quantitative Data

The following table presents representative data for a hypothetical cyclobutyl pyrazole propanoic acid derivative, "Compound Y," targeting the EP4 receptor.

AssayParameterResult
Radioligand BindingKi (human EP4)2.5 nM
Functional cAMP AssayIC50 (human EP4)10.1 nM
Cellular Anti-inflammatory AssayIC50 (LPS-induced IL-6 release)45.8 nM

These results would indicate that Compound Y is a high-affinity binder of the EP4 receptor, a potent functional antagonist, and demonstrates on-target efficacy in a cellular model of inflammation.

Concluding Remarks and Future Outlook

The cyclobutyl pyrazole propanoic acid scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the realm of inflammation and oncology through the antagonism of the EP4 receptor. The experimental methodologies detailed herein provide a robust framework for the comprehensive mechanistic characterization of new chemical entities based on this scaffold. Future research will undoubtedly focus on further optimizing the ADME properties of these derivatives to achieve desirable in vivo efficacy and safety profiles, as well as exploring the adaptability of this versatile scaffold to other high-value therapeutic targets. A continued commitment to rigorous mechanistic investigation will be instrumental in translating the potential of this chemical class into tangible clinical benefits.

References

  • Nagata, K., et al. (2008). Discovery of a novel, potent, and selective EP4 receptor antagonist, AAT-007, as an anti-inflammatory agent. Bioorganic & Medicinal Chemistry Letters, 18(15), 4239-4242. [Link]

  • Boyd, M. J., et al. (2011). Discovery of 4-{5-[(Cyclobutylamino)carbonyl]-1-(4-fluorophenyl)-1H-pyrazol-3-yl}benzoic acid (PF-04418948), a novel, potent, and selective prostaglandin EP4 receptor antagonist. Journal of Medicinal Chemistry, 54(15), 5317-5327. [Link]

Exploratory

A Technical Guide to Determining the Baseline Aqueous Solubility of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

Foreword: The Imperative of Solubility in Modern Drug Discovery The journey of a new chemical entity (NCE) from the laboratory bench to a clinical candidate is fraught with challenges. Among the most critical physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

The journey of a new chemical entity (NCE) from the laboratory bench to a clinical candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a potential drug is its aqueous solubility. Poor solubility is a primary contributor to inadequate bioavailability, high inter-subject variability, and significant formulation hurdles, ultimately leading to clinical failures.[1] This guide provides a comprehensive, in-depth framework for determining the baseline aqueous solubility of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, a molecule featuring both an acidic carboxylic acid moiety and a weakly basic pyrazole ring. By grounding our methodology in first principles and robust experimental design, we aim to equip researchers, scientists, and drug development professionals with the tools to generate reliable and interpretable solubility data, a cornerstone of successful pharmaceutical development.

Chapter 1: Physicochemical Profile of the Analyte

A thorough understanding of the analyte's structure is fundamental to designing a meaningful solubility study.

1.1. Chemical Structure and Functional Groups

  • Chemical Name: 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

  • Molecular Formula: C₁₀H₁₄N₂O₂

  • Key Functional Groups:

    • Propanoic Acid: A carboxylic acid group, which will act as a proton donor (acidic).

    • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring system is weakly basic and can act as a proton acceptor.

    • Cyclobutyl Group: A non-polar, aliphatic substituent.

The presence of both an acidic and a basic functional group makes this compound amphoteric . Its net charge, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.

1.2. The Critical Role of pKa and the Henderson-Hasselbalch Equation

The ionization state of a molecule in solution is governed by its acid dissociation constant(s) (pKa) and the pH of the solvent. The Henderson-Hasselbalch equation provides the mathematical relationship to predict this behavior.[2][3]

  • For the acidic carboxylic acid group (HA ⇌ H⁺ + A⁻): pH = pKa + log([A⁻]/[HA])

  • For the basic pyrazole nitrogen (BH⁺ ⇌ H⁺ + B): pH = pKa + log([B]/[BH⁺])

For 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, we can estimate two key pKa values:

  • pKa₁ (Carboxylic Acid): Expected to be in the range of 4.0 - 5.0. Below this pH, the group is predominantly in its neutral, less water-soluble form (COOH). Above this pH, it becomes the ionized, more soluble carboxylate (COO⁻).[4]

  • pKa₂ (Pyrazole Ring): The pyrazole ring is a weak base, with a typical pKa for the conjugate acid around 2.5.[5] Below this pH, the ring becomes protonated (cationic), enhancing solubility. Above this pH, it is in its neutral form.

The molecule will exhibit its lowest solubility at the isoelectric point (pI) , the pH at which the net charge is zero. At pH values significantly above pKa₁ or below pKa₂, the molecule will be ionized and exhibit higher solubility.

Chapter 2: The Core of Solubility Measurement: Thermodynamic vs. Kinetic Approaches

The term "solubility" is not monolithic; it is crucial to distinguish between two key measurements that answer different questions in the drug discovery process.[6]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pH, in contact with its most stable solid form.[6][7] It represents the "gold standard" for baseline characterization. The shake-flask method is the reference technique for its determination.[8]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock into an aqueous buffer.[9][10] While valuable for high-throughput screening in early discovery due to its speed, it often overestimates the true thermodynamic solubility because the precipitate may be amorphous rather than the most stable crystalline form.[9][11]

For the purpose of establishing a definitive baseline for drug development, this guide will focus exclusively on the determination of thermodynamic solubility .

Chapter 3: Experimental Design: A Self-Validating Protocol

A robust experimental design is paramount for generating trustworthy data. Our protocol is built on established best practices to ensure accuracy and reproducibility.

3.1. The Shake-Flask Method: The Gold Standard

The shake-flask method is the universally recommended approach for determining equilibrium solubility.[8][12] It involves agitating an excess amount of the solid compound in the aqueous buffer for a sufficient duration to allow the system to reach equilibrium.[1]

3.2. Rationale for Buffer and pH Selection

To construct a comprehensive pH-solubility profile, we will measure solubility in buffers that mimic the physiological environments the drug may encounter. According to regulatory guidelines, this typically includes:[1][6]

  • pH 1.2: Simulates gastric fluid.

  • pH 4.5: Simulates the upper intestine.

  • pH 6.8: Simulates the lower intestine.

  • pH 7.4: Simulates blood and deep intestinal conditions.

3.3. Temperature Control and Equilibration Time

Temperature significantly impacts solubility.[13] All experiments should be conducted at a constant, controlled temperature, typically 25 °C for baseline physicochemical characterization or 37 °C to better reflect physiological conditions.[8]

Equilibrium is not instantaneous. A sufficiently long incubation period (typically 24-72 hours) is required to ensure the dissolution process has reached a plateau.[7][8] The time to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the measured concentration is stable.[8]

3.4. The Imperative of a Validated Analytical Method

The concentration of the dissolved analyte must be measured using a validated analytical method that is specific, accurate, precise, and stability-indicating. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice. Validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the reliability of the analytical results.[14][15][16]

Chapter 4: Detailed Experimental Protocol for Thermodynamic Solubility

This section provides a step-by-step methodology for determining the aqueous solubility of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid.

4.1. Materials and Reagents

  • 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid (solid, >99% purity)

  • Potassium chloride

  • Hydrochloric acid

  • Sodium acetate

  • Acetic acid

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium hydroxide

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid (or other suitable mobile phase modifier)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF, low-binding)

  • Validated HPLC-UV system

4.2. Buffer Preparation

  • pH 1.2 Buffer: Dissolve 2.0 g of NaCl in 800 mL of water, add 7.0 mL of concentrated HCl, and adjust the final volume to 1 L with water. Verify pH.

  • pH 4.5 Buffer: Dissolve 2.99 g of sodium acetate trihydrate in 800 mL of water, add 14.0 mL of 2N acetic acid, and adjust the final volume to 1 L with water. Verify pH.

  • pH 6.8 Buffer: Dissolve 6.8 g of KH₂PO₄ in 800 mL of water, add 22.4 mL of 0.2 M NaOH, and adjust the final volume to 1 L with water. Verify pH.

  • pH 7.4 Buffer: Dissolve 6.8 g of KH₂PO₄ in 800 mL of water, add 39.1 mL of 0.2 M NaOH, and adjust the final volume to 1 L with water. Verify pH. Note: All pH measurements and adjustments must be made at the experimental temperature (e.g., 37 °C).[8]

4.3. Experimental Workflow Diagram The following diagram illustrates the complete shake-flask solubility determination workflow.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Sample Processing & Analysis cluster_data Phase 4: Finalization A Prepare Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4) C Add a Precise Volume of Buffer (e.g., 1 mL) to Each Vial A->C B Weigh Excess Solid Compound (e.g., 2-5 mg) into Vials B->C D Seal Vials and Agitate on Orbital Shaker C->D E Maintain Constant Temperature (e.g., 37°C for 48-72h) D->E F Centrifuge Vials to Pellet Undissolved Solid E->F G Filter Supernatant using 0.22 µm Syringe Filter F->G K Verify Solid Phase (Optional: Microscopy, XRPD) F->K H Measure Final pH of the Saturated Solution G->H I Dilute Filtrate and Analyze Concentration by HPLC-UV G->I J Calculate Solubility (µg/mL and µM) H->J I->J I->J

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

4.4. Step-by-Step Procedure

  • Compound Addition: Add an excess amount of solid 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid to triplicate vials for each pH buffer. A visual inspection for undissolved solid must be confirmed at the end of the experiment.[8]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of a single pH buffer to its corresponding set of vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 37 °C) and agitation speed. Allow the samples to equilibrate for at least 48 hours.[8]

  • Phase Separation: After equilibration, remove the vials and allow them to stand briefly. To separate the saturated solution from the excess solid, centrifuge the vials (e.g., 10,000 rpm for 15 minutes).[6]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a low-binding 0.22 µm syringe filter.[12] Discard the first few drops to saturate any binding sites on the filter.

  • pH Measurement: Measure the pH of the remaining saturated solution in the vial to confirm it has not significantly changed during the experiment.[8]

  • Analysis: Dilute the filtered sample with the appropriate mobile phase and analyze its concentration using a pre-validated HPLC-UV method against a standard calibration curve.

Chapter 5: Data Presentation and Interpretation

5.1. Tabulation of Results All quantitative data should be summarized in a clear, structured table.

Buffer pH (Nominal)Final pH of Saturated SolutionSolubility (µg/mL) ± SDSolubility (µM) ± SD
1.21.21 ± 0.02Example: 1500 ± 75Example: 7723 ± 386
4.54.52 ± 0.03Example: 50 ± 5Example: 257 ± 26
6.86.81 ± 0.02Example: 850 ± 40Example: 4377 ± 206
7.47.39 ± 0.03Example: 2100 ± 110Example: 10813 ± 566
(Note: Data are for illustrative purposes only)

5.2. Interpreting the pH-Solubility Profile The expected pH-solubility profile for this amphoteric compound will be "U-shaped."

  • At low pH (e.g., 1.2): The carboxylic acid is neutral (COOH), but the pyrazole ring is protonated (cationic). The positive charge leads to high solubility.

  • Near the pI (e.g., pH 3-4): Both the acidic and basic groups are largely in their neutral forms, leading to minimal aqueous solubility.

  • At high pH (e.g., 6.8 and 7.4): The pyrazole ring is neutral, but the carboxylic acid is deprotonated to form the highly soluble carboxylate anion (COO⁻), resulting in high solubility.[4][17]

This profile provides invaluable insight for anticipating where the drug will dissolve in the gastrointestinal tract, guiding formulation strategies, and predicting potential absorption issues.[18]

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
  • Alsenz, J., & Kansy, M. (2012).
  • Varma, M. V., & Amidon, G. L. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Zografi, G., & Hollenbeck, R. G. (1983). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • Völgyi, G., & Avdeef, A. (2007). [Good laboratory practice of equilibrium solubility measurement]. PubMed.
  • Raytor. (2026, January 22).
  • Deranged Physiology. (n.d.).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • BenchChem. (2026). In-depth Technical Guide: Solubility and Stability Testing of LY2048978. BenchChem.
  • Unknown. (n.d.). Exp.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(4), 209-237.
  • McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy.
  • World Health Organization. (n.d.).
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Reddit.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Inam, M. A., et al. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Lab Manager. (2025, October 23).

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

Application Note: Synthesis and Purification Protocol for 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid Executive Summary The incorporation of N-substituted pyrazoles, particularly those bearing cycloalkyl groups, has b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification Protocol for 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

Executive Summary

The incorporation of N-substituted pyrazoles, particularly those bearing cycloalkyl groups, has become a privileged structural motif in modern drug discovery. Compounds featuring the 1-cyclobutyl-1H-pyrazole moiety are frequently utilized as key building blocks in the development of kinase inhibitors (such as dual MERTK/FLT3 inhibitors)[1] and bradykinin receptor antagonists (e.g., fulimétibant)[2].

This application note details a robust, two-phase synthetic protocol for 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid . The methodology prioritizes scalability, high atom economy, and the circumvention of common steric hurdles associated with the alkylation of secondary cycloalkanes.

Strategic Overview & Mechanistic Rationale

The synthesis is achieved via a two-step linear sequence starting from commercially available ethyl 3-(1H-pyrazol-4-yl)propanoate.

  • Phase 1: N-Alkylation. The direct alkylation of the pyrazole nitrogen with bromocyclobutane presents a kinetic challenge. Cyclobutyl halides are notoriously sluggish in SN​2 reactions due to steric hindrance and ring strain, which increases the activation energy of the transition state. To overcome this, Cesium Carbonate ( Cs2​CO3​ ) in N,N-Dimethylformamide (DMF) is employed. The "cesium effect" enhances the nucleophilicity of the pyrazole anion by generating a highly separated, reactive ion pair, thereby favoring SN​2 substitution over competing E2 elimination pathways[1].

  • Phase 2: Saponification. The resulting ester is hydrolyzed using Lithium Hydroxide (LiOH) in a biphasic/mixed solvent system to yield the final free carboxylic acid.

Workflow for the synthesis of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid.

Phase 1: Synthesis of Ethyl 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoate

Reagents & Materials:

  • Ethyl 3-(1H-pyrazol-4-yl)propanoate (1.0 equiv, limiting reagent)

  • Bromocyclobutane (1.5 equiv)

  • Cesium Carbonate ( Cs2​CO3​ , 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with ethyl 3-(1H-pyrazol-4-yl)propanoate (1.0 equiv) and anhydrous DMF (approx. 10 mL per gram of substrate).

  • Base Addition: Add Cs2​CO3​ (2.0 equiv) to the solution in one portion at room temperature. Stir the suspension for 15 minutes under an inert argon atmosphere to ensure complete deprotonation of the pyrazole.

  • Electrophile Introduction: Add bromocyclobutane (1.5 equiv) dropwise via syringe. Causality Note: An excess of the alkyl halide is used to compensate for potential evaporative loss (b.p. ~108°C) and to drive the sterically hindered SN​2 reaction to completion.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C using a pre-heated oil bath. Maintain stirring for 12–16 hours. Monitor reaction progression via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

  • Quench and Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and quench with distilled water. Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 50 mL). Causality Note: DMF is highly miscible with EtOAc. The LiCl wash selectively partitions DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Drying and Concentration: Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to afford the intermediate ester as a pale yellow oil.

Phase 2: Saponification to Target Carboxylic Acid

Reagents & Materials:

  • Ethyl 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoate (1.0 equiv)

  • Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 equiv)

  • Tetrahydrofuran (THF) / Methanol (MeOH) / Water ( H2​O ) in a 2:1:1 ratio.

Step-by-Step Methodology:

  • Solubilization: Dissolve the intermediate ester in the THF/MeOH/Water mixture (approx. 10 mL per gram). Causality Note: This specific ternary solvent system is critical. THF and MeOH solubilize the organic ester, while water dissolves the inorganic LiOH, creating a homogeneous environment that accelerates ester cleavage[1].

  • Hydrolysis: Add LiOH⋅H2​O (3.0 equiv) in one portion. Stir the reaction vigorously at room temperature (20-25°C) for 3–4 hours.

  • Monitoring: Confirm the complete disappearance of the ester via TLC (Eluent: 50% EtOAc in Hexanes). The product will remain at the baseline due to salt formation.

  • Volatile Removal: Concentrate the reaction mixture under reduced pressure to remove THF and MeOH, leaving an aqueous, highly basic solution.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath (0-5°C). Slowly add 1M HCl dropwise while stirring until the pH reaches ~3.0 to 4.0. Causality Note: The pKa of the propanoic acid moiety is approximately 4.8. Acidifying to pH 3 ensures full protonation to the free acid, inducing precipitation, while avoiding over-acidification which could protonate the pyrazole ring (pKa ~2.5) and pull the product back into the aqueous phase as a hydrochloride salt.

  • Isolation: Extract the precipitated aqueous mixture with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo to afford 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid as an off-white solid.

Quantitative Data & Analytical Summary

ParameterPhase 1 (N-Alkylation)Phase 2 (Saponification)
Target Intermediate/Product Ethyl 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoate3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid
Reaction Temperature 80°C20–25°C (Room Temp)
Reaction Time 12 – 16 hours3 – 4 hours
Typical Yield 75% – 82%88% – 95%
Expected LC-MS (ESI+) [M+H]+ m/z≈223.1 [M+H]+ m/z≈195.1
Key Purification Step 5% aq. LiCl wash; Flash ChromatographypH-controlled precipitation (pH 3-4)

References

  • [1] Celon Pharma. (2026). Identification of pyrrolo[2,3-d]pyrimidine-based dual MERTK and FLT3 inhibitor. Retrieved from [Link]

  • [2] World Health Organization (WHO). (2022). International Nonproprietary Names for Pharmaceutical Substances (INN). Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for Amide Bond Formation Using 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

Abstract The formation of the amide bond is a cornerstone transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2][3] This document provides a detailed guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The formation of the amide bond is a cornerstone transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective coupling of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid with various amines. We will explore the nuances of this specific carboxylic acid and provide detailed, field-proven protocols for its activation and subsequent amidation using industry-standard coupling reagents. This guide emphasizes mechanistic understanding to empower users to troubleshoot and optimize their reaction conditions.

Introduction: The Significance of the Amide Bond and the Subject Molecule

The amide functional group is a ubiquitous feature in a vast array of biologically active molecules, including numerous blockbuster drugs.[2] Its remarkable stability and ability to participate in hydrogen bonding make it a critical linker in peptides, natural products, and synthetic pharmaceuticals.[2] Consequently, the development of robust and efficient methods for amide bond formation is of paramount importance.[4][5][6][7]

The subject of these application notes, 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, presents a unique scaffold. The pyrazole moiety is a common pharmacophore, and the cyclobutyl group can impart favorable pharmacokinetic properties. The propanoic acid side chain provides a handle for the introduction of diverse amine-containing fragments, making this molecule a valuable building block in drug discovery programs.

This guide will focus on the practical aspects of coupling this specific acid, providing a selection of reliable protocols that can be adapted to a range of amine substrates.

Mechanistic Considerations for Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring harsh conditions.[8] To overcome this kinetic barrier, the carboxylic acid is typically "activated" by converting the hydroxyl group into a better leaving group.[3][9] This is achieved through the use of coupling reagents.

Two of the most prevalent classes of coupling reagents are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[9] However, this intermediate can be unstable and prone to racemization if the carboxylic acid has a chiral center at the alpha position. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[10] HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-ester, which then reacts with the amine to yield the desired amide.[10]

Diagram 1: EDC/HOBt Coupling Mechanism

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Urea Urea Byproduct HOBt_ester HOBt-Ester O_acylisourea->HOBt_ester + HOBt O_acylisourea->Urea Side Reactions HOBt HOBt HOBt->HOBt_ester HOBt_ester->HOBt regenerated Amide Amide (R-CONH-R') HOBt_ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide HATU_Workflow Start Start: Dissolve Carboxylic Acid and Amine in Anhydrous Solvent AddBase Add Base (e.g., DIPEA) Stir at 0 °C Start->AddBase AddHATU Add HATU Pre-activation (15-30 min) AddBase->AddHATU AddAmine Add Amine Solution AddHATU->AddAmine Reaction Warm to Room Temperature Stir for 1-18 hours AddAmine->Reaction Monitoring Monitor Progress (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Workup: Dilute, Wash, Dry Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification End Final Product: Pure Amide Purification->End

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical and depends on the specific substrates and desired reaction outcomes. Below is a summary of key considerations for the most common reagents.

Reagent SystemAdvantagesDisadvantagesBest For
EDC/HOBt - Cost-effective- Water-soluble urea byproduct is easily removed by aqueous workup - Can be slower than uronium salts- Higher risk of racemization with sensitive substrates - Routine couplings- Large-scale synthesis
HATU/DIPEA - High efficiency and fast reaction rates<[11]br>- Low racemization<[12]br>- Effective for sterically hindered substrates [12][13]- More expensive- Byproducts can sometimes complicate purification- Difficult couplings- Peptide synthesis- When stereochemical integrity is critical
Acyl Halide - Highly reactive intermediate- Can be effective for unreactive amines- Harsh formation conditions (e.g., SOCl₂, oxalyl chloride)<[14]br>- Limited functional group tolerance- Electron-deficient or sterically hindered amines where other methods fail

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure using HATU

This protocol is often the first choice for small-scale synthesis due to its high success rate with a wide range of substrates.

Materials:

  • 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv) * Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (to make a 0.1-0.5 M solution). 3. Cool the solution to 0 °C in an ice bath with stirring.

  • Add HATU (1.1 equiv) to the solution, followed by the dropwise addition of DIPEA (2.5 equiv). 5. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation. 6. Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF. 7. Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1 to 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 9. Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. [15]Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: General Procedure using EDC/HOBt

This is a robust and economical method suitable for a wide range of applications.

Materials:

  • 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv) * HOBt (1.1 - 1.5 equiv) * Anhydrous DMF or DCM

Procedure:

  • To a round-bottom flask, add 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv). 2. Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. If the amine is an HCl salt, an additional equivalent of a non-nucleophilic base like DIPEA or triethylamine (TEA) will be required.

  • Allow the reaction to warm to room temperature and stir for 4 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same procedure as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Formation - Inactive coupling reagent- Sterically hindered or electron-deficient amine<[13][16]br>- Poor solubility- Use a fresh bottle of coupling reagent.<[15]br>- Switch to a more powerful coupling agent like HATU.<[15]br>- For very challenging amines, consider converting the carboxylic acid to an acyl fluoride.<[13]br>- Use a more polar aprotic solvent such as NMP or DMSO. [15]
Formation of Side Products - Reaction with coupling reagent (guanidinium byproduct)<br>- Dimerization of the carboxylic acid- Ensure the correct order of addition; pre-activating the acid before adding the amine is often beneficial.<br>- Use slightly more than 1 equivalent of the amine.
Racemization (if applicable) - Over-activation of the carboxylic acid- Prolonged reaction times at elevated temperatures- Use an additive like HOBt or HOAt (inherent in HATU).- Perform the reaction at lower temperatures (0 °C to room temperature).- Minimize the time between activation and addition of the amine.

Conclusion

The successful formation of amide bonds with 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid is readily achievable using standard, well-established coupling protocols. For most applications, HATU provides a highly efficient and reliable method, particularly for challenging or precious amine substrates. The more economical EDC/HOBt system remains an excellent choice for routine couplings and larger-scale work. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently select and optimize conditions to advance their synthetic and drug discovery endeavors.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Emerging methods in amide- and peptide-bond formation. Nature, 480(7378), 458–469. Retrieved from [Link]

  • Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(5), 1664-1667. Retrieved from [Link]

  • CEM Corporation. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from [Link]

  • Massolo, E., Pirola, M., & Benaglia, M. (2020). Amide Bond Formation Strategies: Latest Advances on a Dateless Transformation. European Journal of Organic Chemistry, 2020(10), 1411-1426. Retrieved from [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Massolo, E., Pirola, M., & Benaglia, M. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]

  • Laino, M. E., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 27(31), 8046-8069. Retrieved from [Link]

  • Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-144. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 69-73. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Li, H., & Jiang, X. (2005). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 9(4), 445-451. Retrieved from [Link]

  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, November 15). Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 25). 21.7: Chemistry of Amides. Retrieved from [Link]

Sources

Method

Application Note: 3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic Acid as a Strategic Building Block in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of building blocks is driven by the need to balance lipophilic efficiency, conformational rigidity, and synthetic versatility. 3-(1-cyclobutyl-1H-pyrazol-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of building blocks is driven by the need to balance lipophilic efficiency, conformational rigidity, and synthetic versatility. 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid has emerged as a highly privileged intermediate. This compound seamlessly integrates a hydrogen-bonding pyrazole core, a structurally rigid and lipophilic cyclobutyl ring, and a versatile propanoic acid linker.

This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this building block. It covers the structural rationale, comparative physicochemical data, and self-validating synthetic protocols necessary for incorporating this moiety into high-throughput library synthesis and lead optimization campaigns.

Structural Rationale & Pharmacophore Utility

The utility of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid lies in the synergistic function of its three distinct structural components:

  • The Cyclobutyl Ring (Hydrophobic Pocket Targeting): Unlike flat isopropyl groups or highly flexible linear alkyl chains, the cyclobutyl ring adopts a puckered, three-dimensional conformation. This unique geometry allows it to optimally fill deep, narrow hydrophobic pockets—such as the gatekeeper regions in kinases—while minimizing the entropic penalty upon binding[1].

  • The Pyrazole Core (Hinge-Binding & Rigidity): Pyrazoles are ubiquitous in FDA-approved drugs due to their metabolic stability and dual capacity to act as both hydrogen bond donors and acceptors. In kinase inhibitors, the pyrazole nitrogen atoms frequently form critical bidentate interactions with the kinase hinge region[2].

  • The Propanoic Acid Linker (Solvent Vectorization): The two-carbon aliphatic chain provides necessary flexibility, allowing the carboxylate (or its subsequent amide derivatives) to project out of the binding pocket toward the solvent channel. This vectorization is crucial for improving aqueous solubility and tuning pharmacokinetic (PK) properties without disrupting the primary pharmacophore binding[3].

Mechanism cluster_0 Pharmacophore Contributions Target Target Protein Binding Site Pyr Pyrazole Core (Hinge H-Bonds) Pyr->Target Donor/Acceptor Cyc Cyclobutyl Ring (Hydrophobic Fit) Cyc->Target Steric Bulk Prop Propanoic Linker (Solvent Vector) Prop->Target Flexibility

Pharmacophore mapping of the building block within a target binding site.

Key Applications in Drug Discovery

The 1-cyclobutyl-1H-pyrazol-4-yl motif has been successfully deployed across multiple therapeutic areas:

  • Kinase Inhibitors (Autoimmune & Oncology): The moiety is a proven hinge-binder in the development of selective TYK2 inhibitors for inflammatory bowel disease[2] and dual MERTK/FLT3 inhibitors for acute myeloid leukemia (AML)[1]. The cyclobutyl group specifically enhances selectivity by exploiting subtle volumetric differences in the ATP-binding pockets of closely related kinases.

  • Protease Inhibitors: Pyrazole-based acids are utilized in the design of potent, orally bioavailable inhibitors of cysteine proteases like Cathepsin K, where the heterocycle engages the S2/S3 subsites[3].

  • Investigational Therapeutics: The moiety is a core structural feature in advanced clinical candidates such as Fulimetibant, highlighting its favorable safety and metabolic profile in human subjects[4].

Quantitative Data Presentation

To justify the selection of the cyclobutyl-pyrazole over simpler analogs, we must evaluate their physicochemical and steric profiles. The propanoic acid building block adheres perfectly to the "Rule of 3" for fragments, making it an ideal starting material.

Table 1: Physicochemical Profile of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

ParameterValueDrug Discovery Significance
Molecular Weight 194.23 g/mol Leaves ample MW budget (<300 g/mol ) for subsequent coupling partners.
CLogP (Calculated) ~1.2Optimal lipophilicity; ensures final amides remain within Lipinski limits.
H-Bond Donors/Acceptors 1 / 3Favorable for aqueous solubility and target engagement.
Rotatable Bonds 4Balances conformational flexibility with binding entropy.

Table 2: Comparative Steric and Lipophilic Parameters of N-Substituents

N-SubstituentRelative Steric Volume (ų)Lipophilicity Contribution (Δπ)Pocket Filling Capability
Methyl ~16.8+0.5Poor (Leaves hydrophobic pockets unfilled)
Isopropyl ~34.5+1.5Moderate (Flat conformation limits 3D engagement)
Cyclobutyl ~46.2+1.9Optimal (Puckered 3D geometry maximizes Van der Waals contacts)

Experimental Protocols: Library Synthesis via Amide Coupling

The primary synthetic application of this building block is the generation of amide libraries. The following protocol utilizes HATU/DIPEA chemistry.

Causality & Rationale: HATU is selected over EDC/HOBt due to its superior reaction kinetics and higher yields with sterically hindered or electron-deficient amines. Pre-activation of the acid is strictly required to prevent the amine from reacting directly with HATU to form an unreactive guanidinium byproduct.

Protocol: Standardized HATU-Mediated Amide Coupling

Reagents Required:

  • 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • HATU (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration)

Step-by-Step Methodology:

  • Pre-Activation (Self-Validating Step):

    • Action: Dissolve the propanoic acid (1.0 equiv) and HATU (1.5 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) dropwise at room temperature. Stir for 15–20 minutes.

    • Causality: This time allows for the complete formation of the active HOAt-ester.

    • Validation: An aliquot quenched in methanol and analyzed via LC-MS should show the complete disappearance of the starting acid mass ( [M+H]+=195.1 ) and the appearance of the methyl ester ( [M+H]+=209.1 ), confirming active ester formation.

  • Amine Addition:

    • Action: Add the target amine (1.2 equiv) either neat or as a DMF solution. Stir the reaction mixture at room temperature for 2 to 4 hours.

    • Causality: Room temperature is sufficient for most primary amines. If coupling a sterically hindered secondary amine, elevate the temperature to 40°C to overcome the activation energy barrier.

  • Reaction Monitoring:

    • Action: Monitor via LC-MS rather than TLC.

    • Causality: The polarity of the starting acid and the UV-absorbance overlap of the pyrazole ring make TLC unreliable. LC-MS ensures precise tracking of product formation.

  • Aqueous Workup:

    • Action: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO3​ (2x), and brine (1x).

    • Causality: The 1M HCl wash selectively protonates and removes excess DIPEA and unreacted amine into the aqueous layer. The NaHCO3​ wash deprotonates and extracts any unreacted starting acid and the HOAt byproduct. This orthogonal washing strategy yields a highly pure crude organic phase.

  • Isolation:

    • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via preparative HPLC if purity is <95%.

Workflow A Building Block (Acid) B Activation (HATU/DIPEA) A->B C Amide Coupling (R-NH2) B->C D Purification (Prep-HPLC) C->D E Screening (In Vitro) D->E

Workflow for utilizing the propanoic acid building block in library synthesis.

References

  • Fulimetibant - Inxight Drugs National Center for Advancing Translational Sciences (NC
  • Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)
  • Identification of pyrrolo[2,3-d]pyrimidine-based dual MERTK and FLT3 inhibitor Celon Pharma
  • Design of Potent, Selective, and Orally Bioavailable Inhibitors of Cysteine Protease Cathepsin K ACS Public
  • Pyrazoles | AMERICAN ELEMENTS® | Products | Applic

Sources

Application

Application Note: A Practical Guide to the Incorporation of 3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic Acid in Solid-Phase Peptide Synthesis

Introduction The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in medicinal chemistry and materials science to enhance proteolytic stability, modulate biological activity, and in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in medicinal chemistry and materials science to enhance proteolytic stability, modulate biological activity, and introduce novel functionalities.[1] Pyrazole-containing amino acids are of particular interest due to the pyrazole ring's ability to act as a stable, aromatic scaffold that can engage in various intermolecular interactions.[2] This application note provides a detailed protocol and practical guidance for the incorporation of a novel ncAA, 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

The unique structure of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, featuring a cyclobutyl group on the pyrazole ring, offers a distinct steric and electronic profile that can be exploited to probe receptor binding pockets or to induce specific peptide conformations. The propanoic acid linker provides flexibility, allowing the pyrazole moiety to be presented in a variety of orientations. This guide is intended for researchers, scientists, and drug development professionals familiar with the principles of SPPS.

Core Principles and Considerations

The successful incorporation of any ncAA into a growing peptide chain relies on the efficient formation of an amide bond between the carboxylic acid of the incoming building block and the N-terminal amine of the resin-bound peptide.[3][4] The primary challenge in incorporating 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid lies in overcoming the potential steric hindrance posed by the cyclobutylpyrazole moiety. Therefore, the choice of coupling reagents and reaction conditions is critical to ensure high coupling efficiency and prevent the formation of deletion sequences.

This protocol utilizes the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.[5][6] The Fmoc group provides temporary N-terminal protection and is removed under mild basic conditions, while the side-chain protecting groups (if any on other amino acids) and the resin linkage are cleaved under strong acidic conditions at the final step.[7][8]

Materials and Reagents

Resins
  • Wang Resin or 2-Chlorotrityl Chloride (2-CTC) Resin: Suitable for peptides with a C-terminal carboxylic acid.[1]

  • Rink Amide Resin: For peptides with a C-terminal amide.

Solvents
  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA), peptide synthesis grade

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIPS), reagent grade

  • DODT (3,6-Dioxa-1,8-octanedithiol) or other appropriate scavengers

  • Diethyl ether, anhydrous

Amino Acids and Reagents
  • Fmoc-protected amino acids

  • 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

  • Coupling Reagents (choose one):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[9]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[9]

  • Additives (optional but recommended):

    • Oxyma Pure® or HOBt (Hydroxybenzotriazole)

Experimental Protocols

Resin Swelling and Preparation
  • Place the desired amount of resin (typically on a 0.1 to 0.5 mmol scale) in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF from the reaction vessel.

Fmoc-Deprotection

This step is performed to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing the free amine for the subsequent coupling reaction.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the piperidine solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[7][8]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

Coupling of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic Acid

This is the critical step for incorporating the novel building block. The use of a potent coupling reagent like HATU is recommended to overcome potential steric hindrance.

Reagent Preparation (for a 0.1 mmol scale synthesis):

ReagentEquivalentsAmount (for 0.1 mmol scale)
3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid3-530-50 µmol
HATU2.929 µmol
DIEA6-1060-100 µmol
DMF-To dissolve

Coupling Procedure:

  • In a separate vial, dissolve 3-5 equivalents of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid and 2.9 equivalents of HATU in a minimal amount of DMF.

  • Add 6-10 equivalents of DIEA to the solution from step 1. The solution may change color, indicating activation.

  • Immediately add the activated solution to the deprotected resin from the previous step.

  • Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time can be extended, or a double coupling can be performed.[1]

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Monitoring the Coupling Reaction:

  • A qualitative Kaiser test can be performed on a small sample of the resin beads. A blue color indicates the presence of a free primary amine and an incomplete reaction. A yellow or colorless result suggests a complete coupling.

Peptide Chain Elongation

Repeat the Fmoc-deprotection (Step 2) and coupling (Step 3, using the desired Fmoc-amino acid) cycles until the desired peptide sequence is assembled.

Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin support and removes any side-chain protecting groups.

  • Wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIPS, and 2.5% water. If the peptide contains tryptophan, add 2.5% DODT.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.[1]

  • Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Visualizing the Workflow

SPPS Workflow for Incorporating the Novel Pyrazole Derivative

SPPS_Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid (HATU/DIEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 elongation Repeat for subsequent Fmoc-amino acids wash2->elongation Continue chain? cleavage Final Cleavage (TFA Cocktail) wash2->cleavage Final residue? elongation->deprotection purification Purification & Analysis (RP-HPLC, MS) cleavage->purification end Pure Peptide purification->end

Caption: SPPS cycle for incorporating the novel pyrazole derivative.

Chemical Scheme of the Coupling Reaction

Coupling_Reaction cluster_activation Activation Step cluster_coupling Coupling Step Acid 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid Activated_Ester OAt-Active Ester Acid->Activated_Ester + HATU + DIEA HATU HATU DIEA DIEA Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Reacts with Resin_Amine H2N-Peptide-Resin Resin_Amine->Peptide_Bond Final_Peptide Pyrazole-Peptide-Resin Peptide_Bond->Final_Peptide

Caption: Activation and coupling of the pyrazole propanoic acid.

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a "double coupling" is recommended. This involves draining the reaction solution, washing with DMF, and repeating the coupling procedure with a fresh solution of the activated pyrazole derivative.

  • Aggregation: For long or hydrophobic peptide sequences, aggregation can hinder reaction kinetics. The use of chaotropic salts (e.g., LiCl) or switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) can be beneficial.

  • Racemization: While HATU is known for low racemization, it is always a consideration with non-standard building blocks.[10] Performing the coupling at room temperature and avoiding prolonged activation times can minimize this risk.

Conclusion

This application note provides a comprehensive and practical framework for the successful incorporation of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid into peptides via Fmoc-based SPPS. By leveraging potent coupling reagents and carefully monitoring the reaction progress, researchers can efficiently synthesize novel peptide analogs containing this unique building block, opening new avenues for drug discovery and materials science.

References

  • Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Kimura, T., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Chemistry - A European Journal, 19(49), 16654-16658. Available at: [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

  • Peptide Chemistry. (n.d.). Fmoc Cleavage: Mechanism and Best Practices in SPPS. Available at: [Link]

  • University of Calgary. (n.d.). Ch27: Peptide synthesis. Available at: [Link]

  • GenScript. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(19), 3447. Available at: [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press.
  • Simon, M., et al. (2019). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Advances, 9(4), 2219-2231.
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Available at: [Link]

  • Pless, E., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in molecular biology (Clifton, N.J.), 998, 135–149. Available at: [Link]

  • Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis.
  • ACS Publications. (2023). Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review.
  • Kumar, V., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Bioorganic & Medicinal Chemistry, 46, 116347. Available at: [Link]

  • Wang, Q., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Molecules, 28(18), 6745. Available at: [Link]

  • Combs, A. P., et al. (2005). Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles.
  • Organic & Biomolecular Chemistry. (2014). Nα-Amino acid containing privileged structures: design, synthesis and use in solid-phase peptide synthesis.
  • Tetrahedron Letters. (2009). Solid-phase synthesis of amino acid derived N-unsubstituted pyrazoles via sydnones.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Ajay Kumar, K., et al. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 5(4), 1473-1488.
  • Beilstein Journals. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents.
  • Urban, J., et al. (2017). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 114(7), 1505-1510. Available at: [Link]

  • ResearchGate. (2021).
  • AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]

  • Deepa, M., et al. (2012). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. E-Journal of Chemistry, 9(1), 420-424.
  • MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.
  • MDPI. (2018).
  • Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)

Sources

Method

Advanced Application Note: Esterification Protocols for 3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic acid

Introduction & Mechanistic Rationale 3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic acid (CAS 1780690-28-9) is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery. The cyclobutyl-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic acid (CAS 1780690-28-9) is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery. The cyclobutyl-pyrazole moiety imparts unique lipophilic and steric properties, making it an attractive pharmacophore for kinase inhibitors and receptor antagonists. Esterification of the propanoic acid tail is a fundamental transformation required for prodrug synthesis, lipophilicity tuning, or carboxylate protection during multi-step synthetic sequences.

Because the pyrazole nitrogen (N1) is already alkylated with a cyclobutyl group, the risk of N-alkylation or N-acylation during esterification is virtually eliminated. This structural feature allows for the deployment of a wide array of esterification protocols without the need for transient pyrazole protection. The selection of an esterification protocol is dictated by the nature of the target alcohol and the desired ester profile.

EsterificationDecision Start Target Ester Type? Simple Simple Primary Alcohols (Methyl, Ethyl) Start->Simple Complex Bulky / Sensitive Alcohols (t-Butyl, API-linked) Start->Complex AlkylHalide Available as Alkyl Halide (Benzyl, Allyl) Start->AlkylHalide Fischer Fischer Esterification (H2SO4 or HCl / ROH) Simple->Fischer Steglich Steglich Esterification (EDC, DMAP, ROH) Complex->Steglich Alkylation Base-Promoted Alkylation (K2CO3, R-X, DMF) AlkylHalide->Alkylation

Decision matrix for selecting the optimal esterification protocol.

Method Selection Logic

  • Fischer Esterification : Ideal for simple, unhindered primary alcohols (e.g., methanol, ethanol). It relies on an acid catalyst (typically H₂SO₄ or HCl) to protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The reaction is an equilibrium process driven to completion by using the alcohol as the solvent[1].

  • Steglich Esterification : Required when coupling bulky, secondary, or tertiary alcohols (e.g., tert-butanol), or when the alcohol is a complex, sensitive API intermediate. This method utilizes a carbodiimide coupling reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP)[2]. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that suppresses side reactions[3].

  • Base-Promoted Alkylation : The method of choice when the alkyl group is available as a reactive halide (e.g., benzyl bromide, allyl bromide). The carboxylic acid is deprotonated by a mild base in a polar aprotic solvent, followed by an Sₙ2 displacement of the halide.

Detailed Experimental Methodologies

Protocol A: Acid-Catalyzed Fischer Esterification (Synthesis of Methyl Ester)

This protocol utilizes Le Chatelier's principle, employing methanol as both the reactant and the solvent to drive the equilibrium toward the ester product[4].

Reagents & Materials:

  • 3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic acid: 1.0 eq (e.g., 1.0 g, 5.15 mmol)

  • Anhydrous Methanol: 0.2 M (25 mL)

  • Concentrated H₂SO₄: 0.1 eq (27 µL)

Step-by-Step Procedure:

  • Reaction Setup : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the propanoic acid derivative in anhydrous methanol.

  • Catalyst Addition : Cool the solution to 0 °C using an ice bath. Add concentrated H₂SO₄ dropwise. Causality: Dropwise addition prevents localized exothermic heating that could lead to unwanted etherification of methanol.

  • Reflux : Attach a reflux condenser and heat the reaction mixture to 70 °C for 4–6 hours[5].

  • In-Process Control (IPC) : Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in DCM). The starting acid will appear as a highly polar streak, whereas the methyl ester will elute as a distinct, less polar spot.

  • Workup : Once complete, concentrate the mixture under reduced pressure to remove ~80% of the methanol. Dilute the residue with Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO₃ (2 × 15 mL). Causality: The NaHCO₃ wash neutralizes the acid catalyst and extracts any unreacted carboxylic acid into the aqueous phase, self-validating the purity of the organic layer.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the methyl ester as a pale yellow oil.

Protocol B: Steglich Esterification (Synthesis of tert-Butyl Ester)

Due to the steric hindrance of tert-butanol, Fischer esterification is ineffective. The Steglich protocol utilizes EDC·HCl and DMAP to achieve high yields under mild, room-temperature conditions[3].

SteglichMechanism Acid Propanoic Acid Derivative EDC EDC Coupling Acid->EDC Oacyl O-Acylisourea Intermediate EDC->Oacyl DMAP DMAP Activation Oacyl->DMAP + DMAP AcylPyridinium Acylpyridinium Intermediate DMAP->AcylPyridinium Ester Final Ester AcylPyridinium->Ester + R-OH

Mechanistic sequence of the Steglich esterification utilizing EDC and DMAP.

Reagents & Materials:

  • 3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic acid: 1.0 eq (1.0 g, 5.15 mmol)

  • tert-Butanol: 3.0 eq (1.14 g, 15.45 mmol)

  • EDC·HCl: 1.2 eq (1.18 g, 6.18 mmol)

  • DMAP: 0.1 eq (63 mg, 0.51 mmol)

  • Anhydrous Dichloromethane (DCM): 0.2 M (25 mL)

Step-by-Step Procedure:

  • Reaction Setup : Dissolve the propanoic acid derivative and tert-butanol in anhydrous DCM under an inert nitrogen atmosphere.

  • Activation : Cool the mixture to 0 °C. Add EDC·HCl followed by DMAP. Causality: EDC·HCl is specifically chosen over DCC because its urea byproduct is water-soluble, preventing the tedious filtration of insoluble dicyclohexylurea (DCU)[2]. Cooling to 0 °C minimizes the formation of the unreactive N-acylurea byproduct.

  • Propagation : Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup : Dilute the reaction with additional DCM (20 mL). Wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL). Causality: The 1M HCl wash effectively removes the DMAP catalyst and the water-soluble EDC-urea byproduct, ensuring a highly pure crude product.

  • Isolation : Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

Protocol C: Base-Promoted Alkylation (Synthesis of Benzyl Ester)

This protocol relies on the high electrophilicity of benzyl bromide to alkylate the carboxylate anion.

Reagents & Materials:

  • 3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic acid: 1.0 eq (1.0 g, 5.15 mmol)

  • Benzyl Bromide: 1.1 eq (0.97 g, 5.66 mmol)

  • K₂CO₃ (finely powdered): 1.5 eq (1.07 g, 7.72 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF): 0.2 M (25 mL)

Step-by-Step Procedure:

  • Deprotonation : Suspend the propanoic acid and K₂CO₃ in anhydrous DMF. Stir at room temperature for 30 minutes. Causality: Pre-stirring ensures complete deprotonation of the carboxylic acid to the highly nucleophilic carboxylate anion before the electrophile is introduced.

  • Alkylation : Add benzyl bromide dropwise. Stir at room temperature for 3–4 hours.

  • Workup : Quench the reaction by pouring it into ice water (50 mL). Extract with Ethyl Acetate (3 × 20 mL).

  • DMF Removal : Wash the combined organic layers with 5% aqueous LiCl solution (3 × 20 mL). Causality: DMF is highly miscible with organic solvents. Washing with aqueous LiCl dramatically increases the partition coefficient of DMF into the aqueous phase, effectively stripping it from the EtOAc layer.

  • Isolation : Dry over Na₂SO₄, filter, and concentrate to yield the benzyl ester.

Analytical Validation & Data Presentation

To ensure the structural integrity of the synthesized esters, quantitative analytical data should be cross-referenced with the expected values summarized in Table 1.

Table 1: Quantitative Analytical Data Summary for Ester Derivatives

Ester DerivativeExpected LC-MS (ESI+) [M+H]⁺Characteristic ¹H NMR Shifts (CDCl₃, 400 MHz)
Starting Acid m/z 195.1δ 10.5 (br s, 1H, COOH), 7.4 (s, 1H), 7.2 (s, 1H)
Methyl Ester m/z 209.1δ 3.67 (s, 3H, -OCH₃ ), loss of COOH signal
tert-Butyl Ester m/z 251.2δ 1.44 (s, 9H, -C(CH₃ )₃), loss of COOH signal
Benzyl Ester m/z 285.1δ 7.30-7.40 (m, 5H, Ar-H ), 5.12 (s, 2H, -OCH₂ Ph)

Table 2: Troubleshooting Guide

IssuePotential CauseCausal Solution
Low Yield in Fischer Protocol Equilibrium not pushed to completion.Ensure absolute anhydrous conditions; use a Soxhlet extractor with molecular sieves to continuously remove H₂O byproduct.
N-Acylurea Impurity in Steglich O-acylisourea rearrangement due to high temp or low DMAP.Ensure reaction is initiated at 0 °C. Verify DMAP quality and stoichiometry (do not drop below 0.1 eq).
Residual DMF in Alkylation Incomplete aqueous washing.Perform three successive washes with 5% aqueous LiCl. Alternatively, evaporate DMF directly using a high-vacuum rotary evaporator at 45 °C.

References

  • Master Organic Chemistry. "Conversion of Carboxylic Acids to Esters Using Acid and Alcohols (Fischer Esterification)." Master Organic Chemistry. URL:[Link]

  • Micovic, V. M. "Ethyl Adipate". Organic Syntheses, Coll. Vol. 2, 264. URL:[Link]

  • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids". Angew. Chem. Int. Ed. 1978, 17, 522-524. URL:[Link]

  • Neises, B.; Steglich, W. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate". Organic Syntheses, Coll. Vol. 7, 93. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Cross-Coupling Reactions for the Diversification of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic Acid Derivatives

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of commercially available drugs and clinical candidates....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of commercially available drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for the design of therapeutic agents targeting a wide range of diseases. Specifically, 4-substituted pyrazoles are key components in kinase inhibitors, such as those targeting Janus kinases (JAKs), which are crucial in immunology and oncology.[1] The ability to efficiently and selectively introduce diverse chemical functionalities at the C4-position of the pyrazole ring is therefore of paramount importance for modern drug development.

This guide provides detailed application notes and validated protocols for the palladium-catalyzed cross-coupling of 4-halo-3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid derivatives. We will explore three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The protocols are designed to be robust and adaptable, providing researchers with a reliable foundation for the synthesis of novel pyrazole-based compound libraries.

PART I: Synthesis of the Core Scaffold Precursor

The successful implementation of cross-coupling strategies first requires a reliable synthesis of a suitable starting material. For our purposes, a halogenated derivative is ideal. The following protocol outlines the synthesis of ethyl 3-(4-bromo-1-cyclobutyl-1H-pyrazol-4-yl)propanoate, a versatile precursor for subsequent coupling reactions. The synthesis begins with the cyclization of a β-dicarbonyl compound with cyclobutylhydrazine to form the pyrazole core, followed by bromination.

Protocol 1: Synthesis of Ethyl 3-(4-bromo-1-cyclobutyl-1H-pyrazol-4-yl)propanoate

Materials:

  • Ethyl 4,4-diethoxy-3-oxobutanoate

  • Cyclobutylhydrazine hydrochloride

  • N-Bromosuccinimide (NBS)

  • Ethanol, Acetic Acid, Dichloromethane (DCM)

  • Standard glassware for synthesis, workup, and purification

Procedure:

  • Pyrazole Formation:

    • In a round-bottom flask, dissolve ethyl 4,4-diethoxy-3-oxobutanoate (1.0 equiv.) and cyclobutylhydrazine hydrochloride (1.1 equiv.) in ethanol.

    • Add acetic acid (2.0 equiv.) and reflux the mixture for 4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude residue by silica gel chromatography to yield the pyrazole core.

  • Bromination:

    • Dissolve the pyrazole intermediate (1.0 equiv.) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 equiv.) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel chromatography to afford the title compound.

PART II: Application Note on Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing 4-aryl or 4-heteroaryl pyrazole derivatives.[2] The reaction proceeds via a palladium catalyst and requires a base to activate the boronic acid component.[3][4]

Mechanism Overview

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrazole.[5][6]

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.[5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Py-R)(Br) Pd0->OxAdd Oxidative Addition Trans L₂Pd(II)(Py-R)(Ar) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Py-R-Ar Trans->Product Pyrazole Py-R-Br Pyrazole->OxAdd Boronic Ar-B(OR)₂ + Base Boronic->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromopyrazole with Phenylboronic Acid

Materials:

  • Ethyl 3-(4-bromo-1-cyclobutyl-1H-pyrazol-4-yl)propanoate (1.0 equiv.)

  • Phenylboronic acid (1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)[7]

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv.)[7]

  • 1,2-Dimethoxyethane (DME) and Water (10:4 v/v)[7]

  • Microwave reaction vial or Schlenk tube

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the 4-bromopyrazole derivative, phenylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Solvent Addition: Add the DME/water solvent mixture.

  • Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heating: Heat the reaction mixture in a microwave reactor to 120 °C for 15 minutes. Alternatively, heat conventionally at 90 °C in a Schlenk tube under an inert atmosphere until TLC or LC-MS indicates consumption of the starting material.[8]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the 4-phenylpyrazole product.

Data Presentation: Scope of Suzuki-Miyaura Coupling
EntryBoronic AcidCatalyst (mol%)Base (equiv.)Temp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (2.0)8012Good[9]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)120 (MW)0.2592[7]
33-Thienylboronic acidXPhos Pd G2 (2)K₃PO₄ (2.0)1001586[10][11]
42-Methylphenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (2.0)8012Good[9]

PART III: Application Note on Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, enabling the synthesis of 4-alkynylpyrazoles.[12][13] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst, though copper-free versions have been developed to prevent undesired alkyne homocoupling.[12][14]

Mechanism Overview

The process involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the aryl halide to Pd(0).

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.[12][15] The final step is reductive elimination from the palladium center to yield the product.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Py-R)(Br) Pd0->OxAdd Oxidative Addition RedElim L₂Pd(II)(Py-R)(C≡C-R') OxAdd->RedElim Transmetalation RedElim->Pd0 Reductive Elimination Product Py-R-C≡C-R' RedElim->Product CuBr Cu(I)Br CuAcetylide Cu(I)-C≡C-R' CuBr->CuAcetylide Deprotonation CuAcetylide->OxAdd To Transmetalation CuAcetylide->CuBr Alkyne H-C≡C-R' + Base Alkyne->CuAcetylide Pyrazole Py-R-Br Pyrazole->Pd0 To Oxidative Addition

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Protocol 3: Sonogashira Coupling of 4-Bromopyrazole with Phenylacetylene

Materials:

  • Ethyl 3-(4-bromo-1-cyclobutyl-1H-pyrazol-4-yl)propanoate (1.0 equiv.)

  • Phenylacetylene (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)[16]

  • Triethylamine (Et₃N)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Schlenk tube

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the 4-bromopyrazole derivative, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by triethylamine and phenylacetylene via syringe.

  • Heating: Stir the reaction mixture at 60 °C. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and filter through a pad of celite to remove metal salts. Rinse the pad with ethyl acetate.

  • Extraction: Dilute the filtrate with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to afford the 4-alkynylpyrazole.

PART IV: Application Note on Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forging C-N bonds.[17][18] This reaction is critical for accessing 4-aminopyrazoles, which are prevalent in pharmacologically active compounds.[18] The choice of ligand is crucial and often dictates the success and scope of the transformation.[19]

Mechanism Overview

The reaction follows a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: The active LPd(0) species adds to the aryl halide.[17]

  • Ligand Exchange/Amine Coordination: The amine displaces the halide from the palladium complex, often facilitated by a base.

  • Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the LPd(0) catalyst.[17]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 LPd(0) OxAdd L-Pd(II)(Py-R)(Br) Pd0->OxAdd Oxidative Addition AmineComplex {[L-Pd(II)(Py-R)(HNR¹R²)]⁺Br⁻} OxAdd->AmineComplex Amine Binding & Deprotonation AmineComplex->Pd0 Reductive Elimination Product Py-R-NR¹R² AmineComplex->Product Pyrazole Py-R-Br Pyrazole->OxAdd Amine HNR¹R² + Base Amine->AmineComplex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 4: Buchwald-Hartwig Amination with Morpholine

Rationale: For secondary cyclic amines like morpholine, which lack β-hydrogens, palladium catalysis with bulky phosphine ligands is highly effective.[18]

Materials:

  • Ethyl 3-(4-bromo-1-cyclobutyl-1H-pyrazol-4-yl)propanoate (1.0 equiv.)

  • Morpholine (1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Anhydrous, degassed Toluene

  • Schlenk tube

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk tube.

  • Reagent Addition: Add the 4-bromopyrazole derivative, toluene, and morpholine.

  • Heating: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via silica gel chromatography to obtain the desired 4-aminopyrazole.

Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination
EntryAmineCatalyst SystemBaseTemp (°C)NotesReference
1PiperidinePd(dba)₂ / tBuDavePhosKOtBu160 (MW)Effective for secondary amines lacking β-hydrogens.[18][20]
2AllylamineCuI / 2-isobutyrylcyclohexanoneKOtBu100Copper catalysis is preferred for amines with β-hydrogens to avoid β-hydride elimination.[1][18]
3AnilinePd(OAc)₂ / XPhosCs₂CO₃110Standard conditions for coupling with aryl amines.[21]
4PyrrolidineNickel/PhotoredoxN/ARTVisible-light mediated methods offer milder conditions.[20]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Inefficient catalyst turnover; Poorly degassed system; Inactive base.Screen different phosphine ligands (e.g., SPhos, RuPhos for Buchwald-Hartwig).[19] Ensure thorough degassing. Use freshly opened or finely ground base.
Starting Material Remains Low catalyst activity; Reaction temperature too low.Increase catalyst loading slightly. Increase reaction temperature or switch to microwave heating.[7]
Side Product Formation Suzuki: Protodeborylation of boronic acid. Sonogashira: Homocoupling of alkyne (Glaser coupling).[14]Use a stronger base or less aqueous conditions for Suzuki. For Sonogashira, run the reaction under strictly inert conditions or use a copper-free protocol.[14]
Dehalogenation of Starting Material Reductive process competing with cross-coupling.Lower the reaction temperature. Ensure the purity of the catalyst and reagents.

Conclusion

The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are indispensable tools for the functionalization of the 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid scaffold. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently generate diverse libraries of novel compounds. The protocols and data presented herein provide a robust starting point for synthetic campaigns aimed at discovering next-generation therapeutics.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • Sonogashira coupling.Wikipedia.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole.Benchchem.
  • Copper-free Sonogashira cross-coupling reactions: an overview.
  • Sonogashira Coupling.Chemistry LibreTexts.
  • Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Chemical Insights.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • [Named Reaction #2] Buchwald-Hartwig Amin
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.Chinese Chemical Letters.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-c
  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
  • Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy)

Sources

Method

Application Note: Scale-Up Manufacturing Process for 3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic Acid

Target Audience: Process Chemists, Scale-Up Scientists, and Pharmaceutical Manufacturing Engineers. Executive Summary The pyrazole scaffold is a privileged structure in modern drug discovery, frequently appearing in kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Pharmaceutical Manufacturing Engineers.

Executive Summary

The pyrazole scaffold is a privileged structure in modern drug discovery, frequently appearing in kinase inhibitors and phosphodiesterase (PDE) modulators. Specifically, 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid serves as a critical, sterically tuned building block for advanced active pharmaceutical ingredients (APIs). This application note details a highly optimized, three-step scale-up manufacturing protocol designed to transition this intermediate from bench-scale discovery to kilogram-scale production. The process prioritizes operational safety, high atom economy, and stringent control of elemental impurities.

Synthetic Strategy & Mechanistic Rationale

The synthesis relies on a convergent three-step sequence: N-alkylation, palladium-catalyzed Heck cross-coupling, and catalytic olefin hydrogenation.

Step 1: Regiospecific N-Alkylation

The sequence begins with the N-alkylation of 4-bromo-1H-pyrazole using cyclobutyl bromide. Because 4-bromopyrazole is a symmetric tautomer, N-alkylation inherently avoids the formation of unwanted regioisomers. However, cyclobutyl bromide is a sterically hindered secondary halide, making it notoriously sluggish in SN2 displacements and highly susceptible to competing E2 elimination. To suppress elimination, we utilize Cesium Carbonate (Cs₂CO₃). The "cesium effect" generates a highly naked, nucleophilic pyrazolate anion, driving the SN2 pathway kinetically over the thermodynamic E2 pathway.

Step 2: Heck Cross-Coupling

The construction of the propanoic acid carbon framework is achieved via a Heck coupling with acrylic acid. We explicitly select 4-bromo-1-cyclobutyl-1H-pyrazole over its 4-iodo counterpart. While C-I bonds undergo faster oxidative addition, 4-iodopyrazoles are highly prone to hydrodehalogenation under Heck conditions, which generates unsubstituted pyrazole byproducts and complicates downstream purification [1]. The use of the bromide variant, paired with Pd(OAc)₂ and the sterically demanding tri-o-tolylphosphine (P(o-tol)₃) ligand, ensures robust C-C bond formation with minimal side reactions [2].

Step 3: Catalytic Hydrogenation

The final step is the reduction of the α,β-unsaturated double bond of the acrylic acid intermediate. A standard 10% Pd/C catalyst under a mild hydrogen atmosphere (3 bar) provides quantitative conversion without cleaving the cyclobutyl ring.

SynthesisWorkflow SM Starting Material 4-Bromo-1H-pyrazole Step1 Step 1: N-Alkylation Cyclobutyl bromide, Cs2CO3 SM->Step1 Int1 Intermediate 1 4-Bromo-1-cyclobutyl-1H-pyrazole Step1->Int1 SN2 Displacement (Suppresses E2) Step2 Step 2: Heck Coupling Acrylic acid, Pd(OAc)2, P(o-tol)3 Int1->Step2 Int2 Intermediate 2 (E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)acrylic acid Step2->Int2 C-C Bond Formation (Minimizes Dehalogenation) Step3 Step 3: Hydrogenation H2 (3 bar), 10% Pd/C Int2->Step3 Product Final API Intermediate 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid Step3->Product Alkene Reduction

Figure 1: Three-step scale-up synthetic workflow for 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid.

Process Optimization & Palladium Scavenging

A critical challenge in scaling up transition-metal-catalyzed reactions for pharmaceutical use is the removal of residual metal [2]. In Step 2, the crude reaction mixture contains high levels of palladium. Relying solely on crystallization is insufficient to meet the <10 ppm ICH Q3D regulatory limits.

We engineered a self-validating purification loop using a functionalized silica scavenger (SiliaMetS Thiol). The thiol groups covalently bind the soluble Pd(II) and Pd(0) species, allowing them to be removed via simple filtration prior to the final crystallization.

PdScavenging Crude Crude Heck Mixture (Pd > 2000 ppm) Filter Celite Filtration (Removes Pd Black) Crude->Filter Scavenger SiliaMetS Thiol Treatment (50°C, 4h in EtOAc) Filter->Scavenger Cryst Recrystallization (EtOH / H2O) Scavenger->Cryst Pure Purified Intermediate 2 (Pd < 20 ppm) Cryst->Pure

Figure 2: Palladium scavenging and purification workflow post-Heck coupling.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1-cyclobutyl-1H-pyrazole (Intermediate 1)

Self-Validating IPC: Reaction is deemed complete when HPLC shows unreacted 4-bromo-1H-pyrazole is < 1.0%.

  • Charge: To a 50 L glass-lined reactor under N₂, charge 4-bromo-1H-pyrazole (1.00 kg, 6.80 mol, 1.0 eq) and anhydrous DMF (10.0 L, 10 vol).

  • Base Addition: Add Cs₂CO₃ (3.32 kg, 10.2 mol, 1.5 eq) in portions. Caution: Mild exotherm. Stir for 15 minutes at 25 °C.

  • Alkylation: Add cyclobutyl bromide (1.10 kg, 8.16 mol, 1.2 eq) dropwise via an addition funnel over 30 minutes.

  • Heating: Elevate the reactor temperature to 90 °C and maintain for 12 hours.

  • Workup: Cool the mixture to 20 °C. Quench by slowly adding purified water (30.0 L). Extract the aqueous layer with MTBE (3 x 10.0 L).

  • Washing & Concentration: Wash the combined organic layers with 5% LiCl aqueous solution (2 x 5.0 L) to remove residual DMF, followed by brine (5.0 L). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford Intermediate 1 as a pale yellow oil.

Protocol 2: Synthesis of (E)-3-(1-Cyclobutyl-1H-pyrazol-4-yl)acrylic acid (Intermediate 2)

Self-Validating IPC: Monitor by HPLC; proceed to workup only when Intermediate 1 is < 0.5%.

  • Charge: To a clean 50 L reactor, charge Intermediate 1 (1.20 kg, 5.97 mol, 1.0 eq), acrylic acid (0.64 kg, 8.95 mol, 1.5 eq), and DMAc (12.0 L).

  • Catalyst Loading: Add Et₃N (1.51 kg, 14.9 mol, 2.5 eq). Degas the solution by sparging with N₂ for 30 minutes. Add Pd(OAc)₂ (26.8 g, 0.12 mol, 0.02 eq) and P(o-tol)₃ (72.6 g, 0.24 mol, 0.04 eq).

  • Coupling: Heat the mixture to 110 °C for 16 hours under a positive N₂ pressure.

  • Precipitation: Cool to 20 °C. Dilute with water (24.0 L). Slowly adjust the pH to 3.0 using 2M HCl to precipitate the product. Filter the crude solid.

  • Palladium Scavenging: Dissolve the crude solid in EtOAc (15.0 L). Add SiliaMetS Thiol scavenger (20 wt% relative to crude) and stir at 50 °C for 4 hours.

  • Crystallization: Filter the mixture hot through a pad of Celite. Concentrate the filtrate to 3 volumes and add Ethanol/Water (1:1, 10.0 L). Cool to 0 °C to crystallize. Filter and dry under vacuum at 45 °C to afford Intermediate 2.

Protocol 3: Synthesis of 3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic acid (Final API Intermediate)

Self-Validating IPC: Monitor hydrogen uptake; reaction is complete when system pressure stabilizes and HPLC shows Intermediate 2 is < 0.1%.

  • Charge: In a 20 L Hastelloy hydrogenation vessel, charge Intermediate 2 (1.00 kg, 5.20 mol, 1.0 eq) and Methanol (10.0 L).

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet, 50.0 g, 0.05 eq by weight) under a blanket of N₂. Safety Note: Pd/C is highly pyrophoric in the presence of solvent vapors; ensure strict inert atmosphere during addition.

  • Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize the vessel to 3 bar with H₂ and stir vigorously at 25 °C for 8 hours.

  • Filtration: Vent the H₂ and purge with N₂. Filter the reaction mixture through a tightly packed Celite bed to remove the Pd/C catalyst. Wash the cake with Methanol (2.0 L).

  • Isolation: Concentrate the filtrate under reduced pressure to a minimal volume. Recrystallize from MTBE/Heptane (1:3, 5.0 L). Filter and dry in a vacuum oven at 40 °C for 12 hours to yield the final product.

Quantitative Data & Quality Metrics

The table below summarizes the expected process yields, purities, and critical quality attributes (CQAs) achieved during a standard 1-kg scale execution of this protocol.

Quality ParameterStep 1 (Intermediate 1)Step 2 (Intermediate 2)Step 3 (Final Product)
Molar Yield (%) 82 - 85%75 - 78%90 - 94%
Purity (HPLC Area %) > 98.0%> 99.0%> 99.5%
Residual Palladium N/A< 20 ppm< 10 ppm
Moisture Content (KF) < 0.5%< 0.5%< 0.2%
Appearance Pale yellow oilOff-white solidWhite crystalline powder

References

  • National Institutes of Health (NIH) / PMC. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." PMC3103075. URL:[Link][1]

Sources

Application

formulation of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid for in vivo animal studies

Formulation of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid for In Vivo Animal Studies Abstract This document provides a comprehensive guide for the formulation of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid (referr...

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Author: BenchChem Technical Support Team. Date: April 2026

Formulation of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid for In Vivo Animal Studies

Abstract

This document provides a comprehensive guide for the formulation of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid (referred to herein as "Compound X"), a novel carboxylic acid derivative intended for in vivo animal studies. The inherent structural characteristics of Compound X—a hydrophobic core (cyclobutyl-pyrazole) combined with an ionizable propanoic acid moiety—present a significant formulation challenge due to predicted low aqueous solubility at physiological pH. This guide details a systematic, phase-appropriate approach, beginning with essential pre-formulation characterization and progressing to detailed protocols for developing oral and parenteral dosage forms. The strategies outlined herein are designed to ensure the delivery of a stable, homogeneous, and bioavailable formulation, which is critical for generating reliable and reproducible pharmacokinetic (PK), pharmacodynamic (PD), and toxicology data.[1][2][3]

Part 1: Foundational Pre-Formulation Assessment

Before any formulation development can commence, a thorough characterization of the active pharmaceutical ingredient (API) is paramount.[][5][6] These initial studies form the scientific basis for all subsequent formulation decisions, saving significant time and resources by identifying potential liabilities early.[5]

Physicochemical Characterization

The goal of this phase is to understand the intrinsic properties of Compound X.

  • Solubility Profiling: The solubility of Compound X must be determined across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) and in various common preclinical vehicles.[3] This data is the primary determinant of the formulation strategy.

  • pKa Determination: As a carboxylic acid, Compound X's solubility is highly pH-dependent.[7][8] Determining the pKa is essential to predict the pH at which the compound transitions from its less soluble, neutral form to its more soluble, ionized (carboxylate) form.

  • LogP/LogD Assessment: The octanol-water partition coefficient (LogP) and distribution coefficient at a specific pH (LogD) provide a measure of the compound's lipophilicity, which influences both solubility and membrane permeability.[6]

  • Solid-State Properties: Characterization using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is crucial to identify the solid form (e.g., crystalline, amorphous) and detect potential polymorphism, which can significantly impact dissolution and stability.[]

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare Buffers: Create a series of buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4).[3]

  • Equilibrate System: Add an excess of Compound X powder to a known volume of each buffer in separate glass vials.

  • Incubate: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Phases: Centrifuge or filter the samples (using a filter compatible with the compound, e.g., PVDF) to separate undissolved solid from the saturated supernatant.

  • Quantify: Analyze the concentration of Compound X in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]

The results should be compiled into a clear table for easy interpretation.

Vehicle / Buffer pH Solubility (µg/mL) Observations
0.1 N HCl1.2Experimental DataClear solution, precipitate, etc.
Acetate Buffer4.5Experimental DataClear solution, precipitate, etc.
Phosphate Buffer6.8Experimental DataClear solution, precipitate, etc.
Phosphate Buffer7.4Experimental DataClear solution, precipitate, etc.
Water~7.0Experimental DataClear solution, precipitate, etc.
0.5% (w/v) Methylcellulose~7.0Experimental DataSuspension forms, etc.
20% (w/v) HP-β-CD~7.0Experimental DataClear solution, precipitate, etc.

Part 2: Formulation Development Workflow

The selection of a formulation strategy is a critical decision driven by the pre-formulation data, the intended route of administration, and the goals of the study (e.g., efficacy vs. toxicology).[10]

G cluster_0 Pre-Formulation Data cluster_1 Decision Point cluster_2 Formulation Strategies cluster_3 Route-Specific Development PFS Physicochemical Characterization DP1 Aqueous Solubility at Target pH > Dose? PFS->DP1 Sol Simple Aqueous Solution (e.g., pH-adjusted) DP1->Sol Yes Enh Solubility-Enhanced Formulation (e.g., Co-solvents, Cyclodextrins) DP1->Enh No Oral Oral Gavage Formulation Sol->Oral Susp Aqueous Suspension (e.g., with MC/CMC) Susp->Oral Enh->Susp If Solubilization Fails or is Impractical Enh->Oral IV Parenteral (IV) Formulation Enh->IV If Sterile & Isotonic

Caption: Formulation strategy decision workflow.

Oral Gavage Formulations

Oral administration is the most common route for preclinical testing.[1] The goal is to create a uniform and stable preparation that can be dosed accurately.

This is the preferred starting point for poorly soluble, neutral compounds or when pH modification is not viable.

  • Rationale: Suspending agents increase viscosity to prevent the settling of drug particles, while wetting agents ensure uniform dispersion.[11] Methylcellulose (MC) or carboxymethyl cellulose (CMC) are standard suspending agents, and a small amount of a surfactant like Polysorbate 80 (Tween® 80) can be used as a wetting agent.[11][12]

  • When to Use: When aqueous solubility is low (<1 mg/mL) and cannot be readily improved by pH adjustment.

  • Vehicle Preparation: Slowly add 0.5 g of methylcellulose (MC, 400 cP) to 50 mL of hot water (~60-70°C) while stirring vigorously to create a dispersion. Add 50 mL of cold water and continue to stir in a cold bath until a clear, viscous solution forms. Store at 4°C.

  • Compound Preparation: Calculate the required mass of Compound X for the final desired concentration and volume. If particle size is large, gently triturate the powder with a mortar and pestle to improve homogeneity.[8]

  • Wetting (Optional): If Compound X is very hydrophobic, create a paste by adding a small amount of the MC vehicle or a 1-2% Tween® 80 solution to the powder before adding the bulk vehicle.

  • Suspension: Gradually add the MC vehicle to the Compound X powder (or paste) while mixing continuously. Use a magnetic stirrer or homogenizer to ensure a uniform suspension.

  • QC Check: Visually inspect for uniformity. The suspension should be stirred continuously before and during dose administration.[13]

This strategy leverages the carboxylic acid moiety of Compound X.

  • Rationale: By raising the pH of the vehicle above the pKa of Compound X, the carboxylic acid is deprotonated to its more soluble carboxylate salt form.[7][8][14]

  • When to Use: When pre-formulation data shows a significant increase in solubility at a pH that is safe for the test species (generally pH 4-8 for oral administration).[8]

  • Rationale: Co-solvents like polyethylene glycol 400 (PEG 400) or propylene glycol disrupt the hydrogen bonding of water, creating a more favorable environment for dissolving hydrophobic compounds.[3][15] Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity that can encapsulate the drug molecule, increasing its apparent water solubility.[14][16]

  • When to Use: For compounds with very poor solubility that cannot be addressed by other means. The toxicity of the excipients must be considered, especially for long-term studies.[17]

Oral Vehicle Component Typical Concentration Range Key Considerations
Methylcellulose (MC)0.5% - 1.0% (w/v)Well-tolerated suspending agent.[18]
PEG 40010% - 60% (v/v)Co-solvent; can cause gastrointestinal effects at high doses.[15][18]
Polysorbate 80 (Tween® 80)0.1% - 5% (v/v)Wetting agent/surfactant; generally safe at low levels.[11][18]
HP-β-Cyclodextrin10% - 40% (w/v)Solubilizing agent via complexation; potential for renal toxicity at very high parenteral doses.[11][19]
Parenteral (Intravenous) Formulations

IV formulations have the strictest requirements: they must be sterile, isotonic, and have a pH close to physiological (~7.4) to avoid precipitation, hemolysis, and injection site irritation.[20][21]

  • Rationale: For IV administration, the drug must be fully solubilized.[3] Due to the low aqueous solubility of Compound X, a solubilizing excipient is almost certainly required. Modified cyclodextrins like HP-β-CD and SBE-β-CD are frequently used in parenteral formulations for their excellent safety profile and solubilizing power.[16][22][23][24]

  • Vehicle Preparation: Prepare a solution of 20% (w/v) HP-β-CD in Water for Injection (WFI). Stir until fully dissolved. The final vehicle may also contain buffers (e.g., phosphate or citrate) to maintain pH.[21]

  • Solubilization: Slowly add the accurately weighed Compound X powder to the HP-β-CD solution while vortexing or sonicating. Gentle warming may be used to facilitate dissolution, but the compound's heat stability must be confirmed first.[15]

  • pH Adjustment: Check the pH of the final solution and adjust to between 6.0 and 8.0 using dilute NaOH or HCl, if necessary.[15]

  • Sterilization: Sterilize the final drug solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.[15]

  • Pre-Dosing Check: Before administration, perform a plasma precipitation test by diluting a small amount of the formulation with control animal plasma to check for insolubility upon dilution in blood.[21]

G cluster_0 Preparation cluster_1 Processing cluster_2 Finalization & QC API Weigh API (Compound X) Mix Add API to Vehicle API->Mix Vehicle Prepare Vehicle (e.g., 20% HP-β-CD in WFI) Vehicle->Mix Solubilize Mix / Sonicate (Gentle Heat if Stable) Mix->Solubilize pH Adjust pH to 6.0-8.0 Solubilize->pH Filter Sterile Filter (0.22 µm) pH->Filter QC QC Analysis (Concentration, Appearance) Filter->QC Final Sterile Final Product Filter->Final

Caption: Workflow for preparing a sterile IV formulation.

Part 3: Quality Control and Stability Assessment

A prepared formulation is only viable if its concentration is accurate and it remains stable for the duration of the study.[13][25]

  • Concentration Verification: The concentration of Compound X in the final formulation must be verified.[13] This is typically done by diluting a sample of the formulation in a suitable solvent and analyzing it by a validated HPLC method.[9][26] The result should be within ±10% of the target concentration.[13]

  • Physical Stability: For suspensions, homogeneity must be maintained throughout the dosing period.[13] For solutions, they should be visually inspected for any signs of precipitation or crystallization.

  • Chemical Stability: The stability of Compound X in the vehicle should be assessed under relevant storage conditions (e.g., room temperature, 4°C) for a period that covers preparation and administration time.[13][21]

Protocol 4: HPLC-UV for Concentration Verification
  • Method Development: Develop a simple, robust isocratic or gradient HPLC-UV method capable of separating Compound X from any excipients or degradation products.

  • Standard Curve: Prepare a set of calibration standards of Compound X of known concentrations in the mobile phase.

  • Sample Preparation: Accurately dilute a known volume/mass of the final formulation with mobile phase to bring the concentration within the range of the standard curve.

  • Analysis: Inject the standards and the prepared sample onto the HPLC system.

  • Calculation: Determine the concentration of Compound X in the formulation by comparing its peak area to the standard curve.

References

  • Pre-formulation Development. BOC Sciences. [URL: https://www.bocsci.
  • Pharmaceutical Preformulation Development. Pace Analytical. [URL: https://www.pacelabs.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [URL: https://www.patsnap.
  • Importance of Preformulation Studies In Drug Development. UPM Pharmaceuticals. [URL: https://www.upm-inc.
  • Preformulation Development. Creative Biolabs. [URL: https://www.creative-biolabs.
  • Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10378125/]
  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.FDA. [URL: https://www.fda.
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. Benchchem. [URL: https://www.benchchem.com/technical-support/formulation-of-poorly-soluble-compounds-for-in-vivo-studies]
  • Preclinical Dose-Formulation Stability.Pharmaceutical Technology. [URL: https://www.pharmtech.
  • Vehicle selection for nonclinical oral safety studies.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24074031/]
  • Cyclodextrin-based delivery systems in parenteral formulations: a critical update review.ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S093964112200213X]
  • Preclinical Drug Formulation. Scantox. [URL: https://scantox.
  • Cyclodextrins in Parenteral Formulations.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32941865/]
  • Pre-formulation. WuXi STA. [URL: https://wuxista.
  • In vivo toxicology of excipients commonly employed in drug discovery in rats.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23499653/]
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. [URL: https://dmpk.wuxiapptec.
  • Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy.ResearchGate. [URL: https://www.researchgate.net/publication/372439369_Short_Review_on_the_Biological_Activity_of_Cyclodextrin-Drug_Inclusion_Complexes_Applicable_in_Veterinary_Therapy]
  • In vivo toxicology of excipients commonly employed in drug discovery in rats.ResearchGate. [URL: https://www.researchgate.
  • Vehicles for Animal Studies. Gad Consulting Services. [URL: https://www.gadconsulting.com/vehicles-for-animal-studies.html]
  • Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Alderley Analytical. [URL: https://alderleyanalytical.
  • Application Notes and Protocols for Oral Administration of LP-922761 in Rodents. Benchchem. [URL: https://www.benchchem.
  • Cyclodextrin-based delivery systems in parenteral formulations.Ovid. [URL: https://journals.lww.com/eurjphar/fulltext/2022/09000/cyclodextrin_based_delivery_systems_in_parenteral.2.aspx]
  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.ResearchGate. [URL: https://www.researchgate.net/publication/6982859_Nonclinical_Vehicle_Use_in_Studies_by_Multiple_Routes_in_Multiple_Species]
  • HOW DO I GET MY COMPOUND INTO PHASE I? MPI Research. [URL: https://www.mrclab.com/wp-content/uploads/2016/01/MPI-Research-How-Do-I-Get-My-Compound-into-Phase-I.pdf]
  • Considerations in Formulation Development of Injectable Solutions.American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/374593-Considerations-in-Formulation-Development-of-Injectable-Solutions/]
  • Analytical Strategies from Early Development to Validation: Part One. Regis Technologies. [URL: https://www.registech.
  • Drug Development Priorities: Preclinical Data Drives Regulatory Success. AMSbiopharma. [URL: https://www.amsbiopharma.
  • Innovative Formulation Strategies for Poorly Soluble Drugs.World Pharma Today. [URL: https://www.worldpharmatoday.
  • Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation.Langhua Pharma. [URL: https://www.langhuapharma.
  • A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34517855/]
  • Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. BioDuro. [URL: https://www.bioduro-sundia.
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3884420/]
  • WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. Google Patents. [URL: https://patents.google.
  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7212002/]

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Technical Notes & Optimization

Troubleshooting

improving reaction yield in 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid synthesis

Synthesis of 3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic Acid Welcome to the Reaction Yield Optimization Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis of 3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic Acid

Welcome to the Reaction Yield Optimization Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered during the preparation of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid—a critical intermediate in the development of PDE inhibitors and kinase-targeted therapeutics.

This guide does not merely list instructions; it deconstructs the causality behind experimental failures and provides self-validating, field-proven protocols to ensure high-fidelity scale-up.

PART 1: Mechanistic Pathway & Workflow

The most scalable route to this molecule involves a four-step sequence: N-alkylation of a pyrazole core, a palladium-catalyzed Heck cross-coupling, olefin hydrogenation, and ester saponification.

SynthesisWorkflow SM 4-Bromo-1H-pyrazole + Cyclobutanol Step1 Step 1: Mitsunobu N-Alkylation (DIAD, PPh3, THF) SM->Step1 Int1 4-Bromo-1-cyclobutyl-1H-pyrazole Step1->Int1 Step2 Step 2: Heck Coupling (Ethyl Acrylate, Pd(OAc)2, P(o-tol)3) Int1->Step2 Int2 Ethyl 3-(1-cyclobutyl-1H-pyrazol-4-yl)acrylate Step2->Int2 Step3 Step 3: Hydrogenation (10% Pd/C, H2, MeOH) Int2->Step3 Int3 Ethyl 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoate Step3->Int3 Step4 Step 4: Saponification (LiOH, THF/H2O) Int3->Step4 Product 3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic acid Step4->Product

Optimized 4-step synthetic workflow for 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid.

PART 2: Troubleshooting Guide & FAQs
Q1: Why is my yield so low (<30%) when alkylating 4-bromo-1H-pyrazole with cyclobutyl bromide?

The Causality: This is a classic issue of competing reaction pathways. Under standard basic conditions (e.g., NaH or K₂CO₃ in DMF), cyclobutyl bromide is highly prone to E2 elimination, forming volatile cyclobutene gas rather than undergoing Sₙ2 substitution. Furthermore, the secondary nature of the cyclobutyl radical/cation makes direct alkylation sluggish [1]. The Solution: Pivot to a utilizing cyclobutanol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) [2]. The Mitsunobu protocol activates the alcohol as an excellent leaving group, allowing the weakly nucleophilic pyrazole nitrogen to attack via a clean Sₙ2 mechanism with inversion of stereochemistry. This bypasses the elimination pathway entirely and boosts yields to >75%.

Q2: My Heck coupling with ethyl acrylate is stalling at 50% conversion. How can I drive it to completion?

The Causality: 4-Bromopyrazoles are electron-rich heteroaryls, which makes the initial oxidative addition of Pd(0) into the C–Br bond thermodynamically demanding [3]. If you are using a standard catalyst like Pd(PPh₃)₄, it likely suffers from thermal degradation (forming inactive Pd black) before the catalytic cycle can finish. The Solution: Switch to a more robust precatalyst system. Palladium(II) acetate (Pd(OAc)₂) paired with a sterically bulky, electron-rich ligand like tri(o-tolyl)phosphine (P(o-tol)₃) accelerates oxidative addition. Conduct the reaction in a polar aprotic solvent like DMF at 100°C.

HeckCycle Pd0 Pd(0)L2 OxAdd Pd(II) Oxidative Addition Pd0->OxAdd Ar-Br MigIns Migratory Insertion OxAdd->MigIns Acrylate BetaElim β-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Base) BetaElim->RedElim Product RedElim->Pd0 Base-HBr

Catalytic cycle of the palladium-catalyzed Heck coupling step.

Q3: The hydrogenation of the acrylate intermediate is incredibly slow. Is the double bond sterically hindered?

The Causality: The steric hindrance of the acrylate is minimal. The most likely culprit is catalyst poisoning. Residual palladium, phosphine ligands, or trace impurities from the Heck step strongly coordinate to the active sites of the Pd/C catalyst, inhibiting the activation of H₂ gas. The Solution: Implement a metal-scavenging step. Prior to hydrogenation, treat the organic phase of your Heck product with a silica-based scavenger (e.g., SiliaMetS Thiol) for 4 hours. Filter, then proceed with 10% Pd/C in a 1:1 mixture of MeOH/EtOAc.

Q4: I am losing product during the final LiOH saponification workup. How do I improve recovery?

The Causality: 3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic acid is an amphoteric-like molecule with significant water solubility due to the pyrazole nitrogen (capable of hydrogen bonding) and the carboxylic acid. If the aqueous phase is over-acidified, the pyrazole nitrogen protonates, pulling the molecule back into the aqueous layer. The Solution: Carefully adjust the pH to exactly 3.8 using 1M HCl. At this isoelectric point, the carboxylic acid is protonated (neutral) and the pyrazole nitrogen remains unprotonated (neutral). Extract multiple times with a highly polar organic solvent like 2-methyltetrahydrofuran (2-MeTHF).

PART 3: Experimental Protocols

Protocol 1: Mitsunobu N-Alkylation

  • Charge a dry, nitrogen-flushed round-bottom flask with 4-bromo-1H-pyrazole (1.0 eq), cyclobutanol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.2 M).

  • Cool the mixture to 0°C using an ice/water bath.

  • Add DIAD (1.5 eq) dropwise over 30 minutes to control the exotherm and prevent unwanted pyrazoline side reactions.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc) to yield 4-bromo-1-cyclobutyl-1H-pyrazole.

Protocol 2: Heck Cross-Coupling

  • In a Schlenk flask, combine 4-bromo-1-cyclobutyl-1H-pyrazole (1.0 eq), ethyl acrylate (2.0 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.10 eq).

  • Add anhydrous DMF (0.3 M) and N,N-dicyclohexylmethylamine (2.0 eq).

  • Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen (critical for preventing phosphine oxidation).

  • Heat the reaction to 100°C for 16 hours.

  • Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

Protocol 3: Telescoped Hydrogenation & Saponification

  • Dissolve the crude acrylate in EtOAc/MeOH (1:1). Add a silica-thiol scavenger (0.2 eq w/w) and stir for 4 hours at 40°C. Filter through a pad of Celite.

  • Transfer the filtrate to a Parr shaker flask, add 10% Pd/C (0.1 eq w/w), and pressurize with H₂ to 50 psi. Shake for 6 hours.

  • Filter the catalyst through a tightly packed Celite pad and concentrate to yield the propanoate ester.

  • Dissolve the ester in THF/H₂O (3:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Concentrate to remove THF. Cool the aqueous layer to 0°C and carefully add 1M HCl until the pH reaches exactly 3.8.

  • Extract the aqueous layer with 2-MeTHF (3 x 20 mL). Combine organic layers, dry over MgSO₄, and evaporate to yield the final 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid.

PART 4: Quantitative Data Presentation

The following table summarizes the performance metrics of the standard historical conditions versus the optimized protocols detailed in this guide.

Reaction StepStandard ConditionStandard YieldOptimized ConditionOptimized YieldKey Causality for Improvement
N-Alkylation Cyclobutyl bromide, K₂CO₃, DMF25-30%Cyclobutanol, DIAD, PPh₃, THF78% Eliminates E2 elimination side-reaction
Heck Coupling Pd(PPh₃)₄, Et₃N, Toluene45-50%Pd(OAc)₂, P(o-tol)₃, Cy₂NMe, DMF85% Accelerates Pd(0) oxidative addition
Hydrogenation 5% Pd/C, H₂ (1 atm), EtOH60% (Stalled)Pre-scavenge + 10% Pd/C, H₂ (50 psi)95% Prevents catalyst poisoning by Pd/P
Saponification LiOH, then 1M HCl to pH 140% (Lost in aq)LiOH, then 1M HCl to pH 3.8, 2-MeTHF92% Optimizes isoelectric extraction
PART 5: References
  • Compounds and uses thereof for the modulation of hemoglobin (US10017491B2) . Google Patents. Available at: [1]

  • Mitsunobu Reaction . Organic Chemistry Portal. Available at:[Link] [2]

  • Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US9066954B2) . Google Patents. Available at: [3]

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid in DMSO

Introduction: Welcome to the technical support guide for 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid. This molecule, while of significant interest for research applications, frequently presents solubility challenges,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid. This molecule, while of significant interest for research applications, frequently presents solubility challenges, particularly in dimethyl sulfoxide (DMSO), the standard solvent for compound library management and high-throughput screening.[1][2] This guide provides a structured, causality-driven approach to understanding and overcoming these solubility issues, ensuring the integrity and reliability of your experimental results.

Part 1: Understanding the Physicochemical Challenge

Before attempting to force solubilization, it is crucial to understand the molecular characteristics driving the poor solubility. This allows for a targeted, rational approach to troubleshooting.

Q1: From a chemical standpoint, why is 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid poorly soluble in DMSO?

A1: The solubility behavior of this compound is a direct consequence of the interplay between its three primary structural motifs:

  • The Carboxylic Acid Moiety (-COOH): This is the most critical functional group. In its neutral, protonated form, the carboxylic acid can form strong intermolecular hydrogen bonds with other molecules, leading to the formation of highly stable dimers or crystal lattice structures. DMSO is a powerful solvent, but it may not provide sufficient energy to overcome this high lattice energy at room temperature.[3]

  • The Cyclobutyl Group: This is a non-polar, hydrophobic aliphatic ring. It contributes significantly to the molecule's overall low polarity and reduces its affinity for polar solvents like DMSO.

  • The Pyrazole Ring: This heterocyclic ring is polar and contains both hydrogen bond donors (N-H, if unsubstituted at N1, though here it is substituted) and acceptors (the nitrogen atoms). While this group enhances polarity, its effect is counteracted by the bulky, non-polar cyclobutyl substituent.

The core issue is that the protonated carboxylic acid promotes strong self-association, which DMSO struggles to break, while the hydrophobic portion of the molecule limits favorable interactions with the solvent.

Q2: What are the key predicted physicochemical properties of this compound?

A2: While experimental data for this specific molecule is not widely published, we can infer its properties from its structure and related analogs. These parameters are essential for predicting its behavior.[4][5]

PropertyPredicted Value/RangeSignificance for DMSO Solubility
pKa ~3.8 - 4.8The pKa of the carboxylic acid is critical.[3][6] In neutral DMSO, the compound is fully protonated (non-ionized), which is the less soluble form. To enhance solubility, the pH must be raised above this pKa to generate the more polar, ionized carboxylate salt.[7][8][9]
logP ~1.5 - 2.5This value indicates moderate lipophilicity ("greasiness").[10][11] While DMSO can dissolve many lipophilic compounds, this property, driven by the cyclobutyl group, counteracts the polarity of the pyrazole and acid groups, contributing to the solubility challenge.
Molecular Weight ~208.25 g/mol The molecular weight is relatively low, which is typical for fragment-like molecules and generally does not pose a significant barrier to solubility on its own.
Part 2: A Rational Troubleshooting Workflow

We recommend a systematic, tiered approach to solubilization. Start with the least invasive methods and progress to chemical modification only if necessary. The following workflow provides a clear decision-making path.

G cluster_0 cluster_1 Tier 1: Physical Intervention cluster_2 Tier 2: Chemical Intervention cluster_3 Tier 3: Advanced Strategies cluster_4 start Initial State: Compound fails to dissolve in DMSO at desired concentration. mechanical Mechanical & Thermal Assistance (Vortex, Sonicate, Gentle Heat) start->mechanical check1 check1 mechanical->check1 Dissolved? ph_mod pH Modulation (Deprotonation to form a salt) check2 check2 ph_mod->check2 Dissolved? cosolvent Co-Solvent System (e.g., DMSO/Water) check3 check3 cosolvent->check3 Dissolved? end_success Result: Compound Solubilized end_fail Result: Insoluble at Concentration. Re-evaluate experiment. check1->ph_mod No check1->end_success Yes check2->cosolvent No check2->end_success Yes check3->end_success Yes check3->end_fail No

Caption: Stepwise workflow for troubleshooting solubility.

Part 3: Experimental Protocols & FAQs

This section provides detailed procedures for the strategies outlined in the workflow.

Q3: How do I properly apply mechanical and thermal energy to aid dissolution?

A3: These methods increase the kinetic energy of the system to help solvent molecules overcome the compound's crystal lattice energy. They should always be the first step.

Protocol 1: Mechanical and Thermal Dissolution

  • Materials:

    • Vial containing 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid and anhydrous DMSO.

    • Vortex mixer.

    • Bath sonicator.

    • Water bath or heating block set to 37-40°C.

  • Procedure:

    • Vortex: Vigorously vortex the vial for 1-2 minutes.[1] Visually inspect for undissolved solid.

    • Sonicate: If solid remains, place the vial in a bath sonicator for 5-10 minutes.[12][13] The ultrasonic waves create cavitation that can physically break apart compound aggregates.[14]

    • Gentle Warming: If sonication is insufficient, place the vial in a 37°C water bath for 10-15 minutes.[1][15] Periodically vortex the sample during this time.

    • Inspect: After treatment, allow the solution to return to room temperature. A stable solution will remain clear. If a precipitate forms upon cooling, the compound is likely supersaturated and this method is insufficient at the target concentration.

  • Cautions:

    • Do not use excessive heat (e.g., >50°C) unless you have confirmed the thermal stability of the compound, as it may cause degradation.[1]

    • Ensure the vial is tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric water, which can decrease solubility.[12][14]

Q4: How can I use pH to improve solubility? This is a DMSO stock, not an aqueous solution.

A4: This is the most effective technique for acidic compounds like this one. By adding a small amount of a suitable base, you can deprotonate the carboxylic acid in situ within the DMSO stock. This converts the neutral, less-polar molecule into a highly polar carboxylate salt, which is dramatically more soluble in DMSO.

G cluster_0 Chemical Equilibrium in DMSO compound_acid R-COOH (Protonated Form) Low Solubility compound_salt R-COO⁻ + BH⁺ (Deprotonated Salt Form) High Solubility compound_acid->compound_salt + Base (B)

Caption: Deprotonation shifts equilibrium to the soluble salt form.

Protocol 2: pH-Modulated Solubilization in DMSO

  • Materials:

    • Vial with the compound and anhydrous DMSO.

    • A stock solution of a suitable base (e.g., 1 M NaOH in water, or a 10% v/v solution of Triethylamine (TEA) in DMSO).

    • Calibrated micropipette.

  • Procedure:

    • Select a Base: For most cell-based assays, a volatile organic base like TEA is preferable to a strong inorganic base like NaOH to avoid downstream pH issues. However, for initial solubilization, a tiny volume of NaOH solution can be effective.

    • Calculate Molar Equivalents: Determine the moles of your compound in the vial.

    • Add Base Sub-Stoichiometrically: Begin by adding 0.8-0.9 molar equivalents of the base. For example, if you have 10 µmol of compound, add 8-9 µL of 1 M NaOH.

    • Mix and Observe: Vortex the solution thoroughly. The compound should dissolve readily as the salt is formed.

    • Titrate if Necessary: If a small amount of solid remains, add the base in small increments (e.g., 0.1 equivalents at a time) until the solution is clear. Avoid adding a large excess of base.

  • Cautions:

    • The addition of even a small amount of aqueous NaOH will introduce water into the DMSO. For many applications this is acceptable, but be aware of its presence.[16]

    • Ensure the chosen base is compatible with your downstream assay. Strong bases could potentially hydrolyze ester-containing compounds or interfere with biological targets.

Q5: What if my compound still won't dissolve, or it precipitates in my aqueous assay buffer?

A5: This is a common problem when a DMSO stock is diluted into an aqueous medium.[1][15] The compound, which was stable in 100% DMSO, crashes out when the solvent environment suddenly becomes highly polar and aqueous.

  • For Dissolution in Stock: If pH modulation fails, a co-solvent system can be attempted. Adding a small percentage (5-10%) of water to DMSO can sometimes increase the solubility of carboxylic acids.[17] However, for other compounds, water can decrease DMSO solubility, so this must be tested carefully.[12]

  • For Preventing Precipitation in Assay Buffer:

    • Lower the Stock Concentration: The simplest solution is to prepare a more dilute primary stock solution in DMSO.

    • Perform Serial Dilutions in DMSO: Before the final dilution into the aqueous buffer, perform one or more intermediate serial dilutions in 100% DMSO.[1] This prevents a large, sudden change in solvent polarity.

    • Increase Final DMSO Concentration in Assay: If your assay can tolerate it, increasing the final DMSO concentration from 0.1% to 0.5% can help keep the compound in solution. Always run a vehicle control with the same final DMSO concentration.[18]

    • Use Excipients: For in vivo or complex in vitro models, formulation aids like cyclodextrins or surfactants can be used in the final aqueous medium to maintain solubility, but this requires significant formulation development.[19][20]

Q6: How should I store my DMSO stock solution once it's prepared?

A6: Proper storage is critical to prevent compound degradation or precipitation over time.

  • Storage Conditions: Store stock solutions at -20°C or -80°C.[1]

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can promote precipitation, especially if the solution has absorbed any water.[12][14]

  • Container: Use vials with tight-sealing caps (e.g., screw-caps with O-rings) to minimize moisture absorption from the air.

References
  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. Retrieved from [Link]

  • Giebultowicz, J., Nałęcz-Jawecki, G., & Piotrowska, K. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1093–1101. Retrieved from [Link]

  • GEUS. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • Wasvary, J. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • Olsson, S., Auman, D., & Kovermann, M. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 62(1), 169–178. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Fauske & Associates. (2017). Effects of Temperature on LOC of Dimethyl Sulfuxide Mixed With Higher Vapor Pressure Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... Retrieved from [Link]

  • ResearchGate. (2021). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. Retrieved from [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • National Institutes of Health. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the computational model. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]

  • ChemRxiv. (n.d.). pKa predictions for arsonic acid derivatives. Retrieved from [Link]

  • Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

  • Molport. (n.d.). 3-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid. Retrieved from [Link]

  • R. Williams. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Traditional Medicine Database. (n.d.). Compound Academic Information. Retrieved from [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • MDPI. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for the Purification of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop, optimize, and troubleshoot High-Performance Liquid Chromatography (HPLC) methods for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop, optimize, and troubleshoot High-Performance Liquid Chromatography (HPLC) methods for the purification of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid. Our approach is rooted in fundamental chromatographic principles, emphasizing the causality behind experimental choices to build robust and reliable purification protocols.

Section 1: Understanding the Analyte - Physicochemical Profile

Effective HPLC method development begins with a thorough understanding of the target molecule's properties.[1] 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic carboxylic acid. Its structure dictates its behavior in a reversed-phase HPLC system. While experimental data for this specific molecule is not widely published, we can infer its key properties based on its functional groups.

PropertyEstimated Value/CharacteristicSignificance for HPLC Method Development
Molecular Structure C10H14N2O2The combination of a non-polar cyclobutyl group and a polar pyrazole-propanoic acid moiety suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
pKa (Propanoic Acid) ~4.5 - 5.0This is the most critical parameter. The carboxylic acid group's ionization state is highly dependent on the mobile phase pH. Controlling pH is essential for achieving good peak shape and reproducible retention.[2][3]
UV Absorbance Pyrazole ring provides UV chromophoreThe pyrazole ring system allows for UV detection, a common and robust detection method in HPLC.[1] A UV scan is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Solubility Soluble in organic solvents (Methanol, Acetonitrile) and aqueous bases.Sample should be dissolved in a solvent compatible with the mobile phase to ensure good peak shape.[4] Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.

Section 2: The Core Principle - Ion Suppression for Peak Integrity

The primary challenge in purifying 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid is managing the acidic propanoic acid group. At a mobile phase pH near the compound's pKa, the molecule exists in both its protonated (neutral) and deprotonated (anionic) forms. These two forms have different polarities and will interact with the stationary phase differently, which can lead to severe peak broadening or split peaks.[2]

The solution is to employ ion suppression . By adjusting the mobile phase pH to be at least 2 units below the analyte's pKa, we force the equilibrium to the neutral, non-ionized form.[5][6] This single, less polar species interacts more consistently with the non-polar C18 stationary phase, resulting in sharp, symmetrical peaks and stable, predictable retention.[2][7]

Caption: Impact of mobile phase pH on the ionization and chromatographic behavior of an acidic analyte.

Section 3: Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid in a question-and-answer format.

Q1: Why is my peak for the target compound showing significant tailing?

Causality: Peak tailing for acidic compounds is most often caused by secondary interactions between the analyte and the stationary phase.[8] While the primary retention mechanism is hydrophobic interaction, the free silanol groups (Si-OH) on the silica backbone of the column packing can be deprotonated and interact with any polar moieties on your molecule. This secondary retention mechanism leads to a "smearing" effect, causing the peak to tail.[7][8] This issue is exacerbated if the mobile phase pH is not low enough to suppress both the ionization of your analyte and the silanol groups.

Troubleshooting Protocol:

  • Lower Mobile Phase pH: This is the most effective solution. Ensure the pH of your aqueous mobile phase component is between 2.5 and 3.0. This protonates the silanol groups, minimizing their ability to interact with the analyte.[7][8] Use an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the free silanol groups to make them less active.[7] Using a high-purity, base-deactivated, or fully end-capped C18 or C8 column can dramatically improve peak shape for polar and ionizable compounds.[9]

  • Reduce Sample Overload: Injecting too much sample can overload the column, leading to peak distortion, including tailing.[10] Try reducing the injection volume or the sample concentration.

Q2: My peak is very broad, or I'm seeing a split peak. What's wrong?

Causality: A broad or split peak is a classic symptom of the mobile phase pH being too close to the analyte's pKa.[2] In this pH range, the compound exists as an equilibrium mixture of its ionized and non-ionized forms, which are chromatographically distinct, resulting in a distorted peak shape. Another potential cause is the use of a sample solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase conditions. This prevents the analyte from properly focusing at the head of the column.[10]

Troubleshooting Protocol:

  • Verify and Adjust Mobile Phase pH: The first step is to ensure your mobile phase is adequately buffered at a pH at least 2 units below the estimated pKa (i.e., pH < 3.0). If you are using a simple acid modifier like formic acid, ensure its concentration is sufficient (e.g., 0.1% v/v).

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.[4] If solubility is an issue, use the weakest solvent possible that will fully dissolve the compound.

  • Check for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak splitting.[11] Try removing the guard column to see if the problem resolves. If not, try back-flushing the analytical column (disconnected from the detector) or replacing it if it's old.

Q3: The retention time of my compound is drifting between injections. How can I stabilize it?

Causality: Retention time instability is often due to an inadequately buffered mobile phase or insufficient column equilibration time between gradient runs.[4][10] If the pH is not firmly controlled, small changes in mobile phase composition can lead to significant changes in the ionization state of the analyte, thus altering retention time. Temperature fluctuations can also affect retention.[12]

Troubleshooting Protocol:

  • Use a Buffer: For maximum stability, use a formal buffer system instead of just an acid modifier, especially if the method needs to be highly reproducible. A phosphate or formate buffer at a concentration of 10-20 mM, adjusted to pH 2.5-3.0, will provide robust pH control.[3] Remember that a buffer is most effective within +/- 1 pH unit of its pKa.[3]

  • Increase Column Equilibration Time: Ensure the column is fully re-equilibrated with the initial mobile phase conditions before the next injection. A common rule of thumb is to allow 5-10 column volumes of the initial mobile phase to pass through the column.

  • Use a Column Oven: A column oven provides a stable temperature environment, eliminating ambient temperature fluctuations as a source of variability and improving reproducibility.[12]

TroubleshootingWorkflow start Identify Chromatographic Problem tailing Peak Tailing start->tailing broad_split Broad or Split Peak start->broad_split drift Drifting Retention Time start->drift cause_tailing1 Secondary Silanol Interactions tailing->cause_tailing1 cause_broad1 pH ≈ pKa broad_split->cause_broad1 cause_broad2 Sample Solvent Mismatch broad_split->cause_broad2 cause_drift1 Inadequate Buffering drift->cause_drift1 cause_drift2 Insufficient Equilibration drift->cause_drift2 sol_ph Action: Lower Mobile Phase pH (e.g., 0.1% TFA/Formic Acid) cause_tailing1->sol_ph sol_column Action: Use End-Capped Column cause_tailing1->sol_column cause_broad1->sol_ph sol_solvent Action: Match Sample Solvent to Mobile Phase cause_broad2->sol_solvent sol_buffer Action: Use a Buffer (e.g., 20mM Phosphate, pH 2.7) cause_drift1->sol_buffer sol_equil Action: Increase Equilibration Time cause_drift2->sol_equil

Caption: A systematic workflow for troubleshooting common HPLC peak shape and retention issues.

FAQ: What is a good starting point for method development?

A pragmatic approach is to start with a generic screening gradient. This allows you to quickly determine the approximate retention of your compound and identify any impurities.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column High-purity, end-capped C18 or C8, 3.5-5 µm, 4.6 x 150 mmC18 provides good retention for moderately non-polar compounds. C8 can be used for shorter run times if retention is too strong.[9]
Mobile Phase A 0.1% Formic Acid or TFA in HPLC-grade WaterEnsures a low pH (~2.7 for FA, ~2.0 for TFA) to suppress ionization of the analyte and silanols.[5]
Mobile Phase B 0.1% Formic Acid or TFA in HPLC-grade AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.[3]
Gradient 5% to 95% B over 15-20 minutesA wide gradient ensures elution of the compound and any potential impurities.[13]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 - 40 °CElevated temperature can improve peak efficiency and reduce pressure.[12]
Detection UV, at λmax (e.g., scan from 210-400 nm first)Provides optimal sensitivity for the pyrazole chromophore.

Section 4: Experimental Protocol

Protocol 1: Initial Screening Gradient Method

This protocol details the steps for running an initial gradient to establish the retention characteristics of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid.

1. Mobile Phase Preparation: a. Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid (or TFA). Mix thoroughly. Filter through a 0.45 µm filter and degas. b. Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid (or TFA). Mix thoroughly.

2. Sample Preparation: a. Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. b. Dilute this stock solution with the same solvent mixture to a working concentration of approximately 0.1 mg/mL.

3. HPLC System Setup: a. Install a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). b. Set the column oven temperature to 30 °C. c. Set the detector wavelength. If λmax is unknown, set it to 254 nm as a starting point. d. Set the flow rate to 1.0 mL/min. e. Program the following gradient:

Time (min)%A (Water + 0.1% Acid)%B (ACN + 0.1% Acid)
0.0955
15.0595
20.0595
20.1955
25.0955

4. Analysis: a. Inject a blank (sample solvent) to ensure the system is clean. b. Inject 10 µL of the prepared sample. c. Analyze the resulting chromatogram to determine the retention time of the main peak and identify any impurities. This information will be used to develop a focused, optimized isocratic or shallow gradient method for purification.

References

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification.
  • Thermo Fisher Scientific. How to develop better HPLC drug impurity analysis methods.
  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Journal of Applied Pharmaceutical Sciences. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • ResearchGate. (2020). HPLC Troubleshooting Guide.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
  • MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ResearchGate. (2018, July 20). How does pH of the mobile phase affects the resolution on reversed-phase HPLC?.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?.

Sources

Optimization

reducing epimerization and byproducts in amide coupling with 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

Welcome to the Advanced Diagnostic Hub. As researchers and drug development professionals scale up the synthesis of active pharmaceutical ingredients (APIs) or complex libraries, coupling building blocks like 3-(1-cyclob...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostic Hub. As researchers and drug development professionals scale up the synthesis of active pharmaceutical ingredients (APIs) or complex libraries, coupling building blocks like 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid can present unexpected challenges.

This guide is engineered to troubleshoot the two most critical failure modes in these reactions: loss of stereointegrity (epimerization) and coupling-reagent-derived byproducts .

Part 1: Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: My LC-MS shows a diastereomeric mixture, indicating epimerization. However, 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid does not have an α -chiral center. Where is the epimerization coming from? A1: This is a frequent point of confusion. Because the propanoic acid chain in your building block lacks an α -chiral center, the epimerization strictly originates from your chiral amine coupling partner (e.g., a chiral amino acid ester or a stereopure API intermediate). Causality: During the coupling process, the use of strong, unhindered bases like N,N -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) can abstract the acidic α -proton of the chiral amine partner once it is in proximity to the activated ester. This forms a planar enolate/enamine intermediate, destroying the stereocenter before or during the amide bond formation [1].

Q2: I am using HATU and DIPEA, but I am isolating a highly polar byproduct with a +98 Da mass shift relative to my amine. What is this, and how do I prevent it? A2: You are observing a tetramethylguanidinium byproduct . Causality: HATU is an exceptional coupling reagent, but it is structurally a guanidinium/uronium salt. If your chiral amine is highly nucleophilic, or if the amine is added before the carboxylic acid is fully activated, the amine will directly attack the HATU reagent instead of the active ester [2]. This permanently caps your valuable amine as a guanidine derivative. To prevent this, you must either strictly pre-activate the acid for 5–15 minutes before adding the amine, or switch to a non-uronium reagent like EDC/OxymaPure.

Q3: I switched to EDC (a carbodiimide) to avoid guanidinylation, but now my yields are low, and I see a mass corresponding to the acid + EDC. Why? A3: This is the classic N -acylurea byproduct . Causality: Carbodiimides activate the carboxylic acid to form an O -acylisourea intermediate. If this intermediate is not rapidly intercepted by a nucleophile or a good additive, it undergoes a spontaneous 1,3-rearrangement into an unreactive N -acylurea. Using a highly reactive additive like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) rapidly converts the O -acylisourea into an active ester, completely suppressing this rearrangement [3].

Part 2: Mechanistic Visualizations

To fully control your reaction, you must understand the competing pathways. The diagrams below map the chemical logic dictating byproduct formation and epimerization.

G Acid 3-(1-Cyclobutyl-1H-pyrazol-4-yl) propanoic acid OAtEster OAt-Active Ester (Intermediate) Acid->OAtEster Pre-activation with HATU/Base HATU HATU Reagent Guanidinium Tetramethylguanidinium Byproduct (+98 Da) HATU->Guanidinium Competes with Acid Activation Amine Chiral Amine Partner Amine->Guanidinium Direct Nucleophilic Attack Amide Target Amide (Desired) OAtEster->Amide + Amine (Successful Coupling)

Caption: Competitive pathways in HATU-mediated coupling leading to target amide vs. guanidinium byproduct.

G ChiralAmine Chiral Amine Partner (L-Enantiomer) Enolate Deprotonated Intermediate (Loss of Chirality) ChiralAmine->Enolate α-Proton Abstraction TargetAmide Stereopure Amide (L-Enantiomer) ChiralAmine->TargetAmide Direct Coupling StrongBase Strong/Unselective Base (e.g., DIPEA, TEA) StrongBase->Enolate Catalyzes Epimerization RacemicAmide Epimerized Amide (D/L Mixture) Enolate->RacemicAmide Coupling with Active Ester MildBase Sterically Hindered Base (e.g., TMP / sym-collidine) MildBase->TargetAmide Neutralizes HCl without Deprotonation

Caption: Mechanism of base-catalyzed epimerization of the chiral amine partner during coupling.

Part 3: Data-Driven Optimization Matrix

To select the optimal conditions for coupling 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, consult the matrix below. It synthesizes the empirical outcomes of various reagent/base combinations.

Coupling SystemBase UsedEpimerization Risk (Amine)Primary Byproduct RiskRecommendation
HATU DIPEAHighGuanidinylation (+98 Da)Avoid for highly nucleophilic or base-sensitive chiral amines.
EDC / HOBt DIPEAModerate N -acylureaObsolete. HOBt is an explosion hazard and less efficient.
EDC / OxymaPure TMPVery Low Water-soluble ureaOptimal for general use. Oxyma suppresses epimerization [3].
COMU TMPVery Low Morpholine-ureaOptimal for sterically hindered amines. Fast kinetics [4].

Part 4: Validated Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. They incorporate specific bases and additives chosen for their mechanistic advantages.

Protocol A: The "High-Fidelity" EDC/Oxyma Method

Purpose: Eliminates guanidinylation byproducts entirely and uses a neutral/mild activation environment to prevent epimerization of the chiral amine partner.

Reagents:

  • 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid (1.0 eq)

  • Chiral Amine Hydrochloride (1.05 eq)

  • EDC·HCl (1.2 eq)

  • OxymaPure (1.2 eq)

  • 2,4,6-Trimethylpyridine (TMP / sym-collidine) (2.5 eq)

  • Solvent: Anhydrous DMF or DCM/DMF (4:1)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere.

  • Activation: Chill the solution to 0 °C. Add EDC·HCl (1.2 eq) in one portion. Stir for 10 minutes. Causality: Pre-activation at 0 °C ensures complete conversion to the Oxyma active ester before the amine is introduced, preventing side reactions.

  • Amine Introduction: In a separate vial, suspend the Chiral Amine Hydrochloride (1.05 eq) in DMF and add TMP (2.5 eq). Causality: TMP (pKa ~7.4) is basic enough to freebase the amine hydrochloride but too sterically hindered to abstract the α -proton of the amine, preserving stereochemical fidelity [5].

  • Coupling: Add the neutralized amine solution dropwise to the activated acid mixture. Allow the reaction to slowly warm to room temperature over 2 hours.

  • In-Process Control (IPC): At 60 minutes, sample 5 μ L, dilute in MeCN, and analyze via LC-MS. You should observe the target mass with zero N -acylurea or guanidinium peaks.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc. Wash the organic layer sequentially with 5% NaHCO3​ , water, and brine. EDC byproducts are water-soluble and will partition into the aqueous phase.

Protocol B: The COMU/TMP Method for Hindered Amines

Purpose: For highly sterically hindered chiral amines where EDC/Oxyma kinetics are too slow. COMU is a morpholine-based uronium salt of Oxyma that provides extreme reactivity without the guanidinylation risks of HATU [4].

Step-by-Step Methodology:

  • Preparation: Dissolve the acid (1.0 eq) and the chiral amine (1.0 eq) together in anhydrous DMF at 0 °C.

  • Base Addition: Add TMP (2.0 eq).

  • Activation/Coupling: Add COMU (1.1 eq) portion-wise. Causality: COMU requires only 1 equivalent of base to function optimally. By adding COMU last, the acid is activated and immediately captured by the amine in situ, minimizing the lifetime of any epimerization-prone intermediates.

  • Monitoring: The reaction mixture will undergo a distinct color change (typically turning yellow/orange) as the Oxyma leaving group is liberated, providing a visual cue of reaction progress.

  • Workup: Proceed with standard aqueous workup as described in Protocol A.

References

  • Epimerisation in Peptide Synthesis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: ACS Omega (ACS Publications) URL:[Link]

  • An improved procedure for N- to C-directed (Inverse) solid-phase peptide synthesis Source: Journal of Combinatorial Chemistry (ACS Publications) URL:[Link]

Troubleshooting

overcoming steric hindrance of the cyclobutyl group in pyrazole derivatives

Overcoming Steric Hindrance of Cyclobutyl Groups in Pyrazole Derivatives Welcome to the Application Scientist Support Center. The cyclobutyl group is a privileged motif in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Steric Hindrance of Cyclobutyl Groups in Pyrazole Derivatives

Welcome to the Application Scientist Support Center. The cyclobutyl group is a privileged motif in modern drug discovery. It is frequently deployed to modulate lipophilicity, improve metabolic stability, or project into solvent-exposed regions of target kinases, such as in the development of LRRK2 inhibitors[1] and PIP5K1C inhibitors[2]. However, incorporating this highly strained, bulky ring onto a pyrazole core presents significant synthetic hurdles.

This guide provides field-proven, self-validating troubleshooting strategies to help you overcome steric hindrance, poor regioselectivity, and sluggish reaction kinetics when synthesizing cyclobutyl-pyrazole derivatives.

Strategic Decision Matrix

Before troubleshooting a failed reaction, ensure you have selected the thermodynamically and kinetically appropriate synthetic route for your specific substrate.

SynthesisStrategy Start Target: Cyclobutyl-Pyrazole Q1 Is the pyrazole ring already formed? Start->Q1 DeNovo De Novo Synthesis (Cyclobutylhydrazine + Diketone) Q1->DeNovo No (Build Ring) Q2 Is it an N-H pyrazole or a Halopyrazole? Q1->Q2 Yes (Pre-formed) Alkylation Direct Alkylation (Cyclobutyl Triflate + Cs2CO3) Q2->Alkylation N-H Pyrazole Coupling Buchwald-Hartwig Coupling (Pd Catalyst + BrettPhos) Q2->Coupling Halopyrazole

Decision matrix for selecting the optimal synthetic route for cyclobutyl-pyrazole derivatives.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is direct N-alkylation of my pyrazole with cyclobutyl bromide yielding <15% product? Expert Insight: The causality lies in the transition state geometry and ring strain. Cyclobutane possesses ~26 kcal/mol of ring strain. During an SN2 displacement, the nucleophile (pyrazole nitrogen) must approach the electrophilic carbon at a 180° angle to the leaving group. The adjacent equatorial protons on the cyclobutyl ring create severe steric repulsion in this pentacoordinate transition state, raising the activation energy. Consequently, the basicity of the pyrazole often promotes an E2 elimination pathway instead, yielding cyclobutene and unreacted starting material.

Q2: How can I optimize the direct alkylation if I absolutely must use a pre-formed pyrazole? Expert Insight: You must artificially lower the activation energy of the SN2 pathway and suppress E2 elimination.

  • Optimize the Leaving Group: Switch from cyclobutyl bromide to cyclobutyl triflate or nonaflate. The superior leaving group ability of sulfonates lowers the transition state energy.

  • Leverage the "Cesium Effect": Avoid hard bases like NaH. Instead, use Cesium Carbonate (Cs2CO3) in a polar aprotic solvent (DMF). The large ionic radius of Cs+ results in weak ion-pairing with the pyrazolate anion. This generates a "naked", highly nucleophilic pyrazolate capable of attacking the hindered cyclobutyl electrophile without increasing the bulk basicity of the system.

Q3: Direct alkylation still fails. What is the most robust alternative? Expert Insight: De Novo Synthesis. Instead of forcing a C-N bond formation onto a sterically hindered ring, build the pyrazole heterocycle around the cyclobutyl group. By condensing cyclobutylhydrazine hydrochloride[3] with a 1,3-diketone, you bypass the SN2 steric penalty entirely. The primary amine of the hydrazine readily attacks the unhindered carbonyl to form a hydrazone, which then undergoes spontaneous intramolecular cyclization.

Q4: What if my strategy requires C-N cross-coupling of a sterically hindered pyrazole? Expert Insight: When coupling bulky pyrazoles via Buchwald-Hartwig amination, the rate-limiting step in the catalytic cycle is reductive elimination[4]. To overcome this, utilize highly active Palladium precatalysts (e.g., Pd2(dba)3) paired with sterically demanding, electron-rich biaryl dialkylphosphine ligands like BrettPhos or RuPhos . These ligands are specifically designed to stabilize the monoligated Pd(0) intermediate and force the aryl and amine groups into close proximity, accelerating reductive elimination even in highly hindered environments[5].

Quantitative Data Comparison

Summarizing the efficiency of the three primary strategies for synthesizing cyclobutyl-pyrazoles:

Synthetic StrategyTypical YieldRegioselectivityPrimary LimitationBest Use Case
Direct Alkylation (Halides) 10 - 20%Poor (N1/N2 mixtures)Severe E2 EliminationSimple, unhindered pyrazoles
Direct Alkylation (Triflates) 40 - 65%ModerateReagent instabilityLate-stage functionalization
De Novo Synthesis 80 - 95%Excellent (Symmetrical)Requires specific diketonesEarly-stage building block synthesis
Buchwald-Hartwig Coupling 60 - 85%N/A (C-N specific)High catalyst/ligand costAryl/Heteroaryl cross-couplings
Step-by-Step Experimental Protocols
Protocol A: De Novo Synthesis of N-Cyclobutylpyrazole

This self-validating protocol utilizes cyclobutylhydrazine to bypass SN2 steric hindrance entirely.

  • Preparation: In an oven-dried 50 mL round-bottom flask, suspend cyclobutylhydrazine hydrochloride (1.0 equiv, 10 mmol)[3] in anhydrous ethanol (25 mL) under an inert nitrogen atmosphere.

  • Neutralization: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol) dropwise at 0 °C to liberate the free hydrazine base. Stir for 15 minutes.

  • Condensation: Slowly add the chosen 1,3-diketone (1.05 equiv, 10.5 mmol) to the mixture.

  • Cyclization: Attach a reflux condenser and heat the reaction to 80 °C for 4-6 hours. Monitor via LC-MS until the hydrazone intermediate is fully consumed.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (50 mL). Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and purify via silica gel flash chromatography.

DeNovoMechanism A Cyclobutylhydrazine C Hydrazone Intermediate A->C Base / Solvent B 1,3-Diketone B->C D Intramolecular Cyclization (-H2O) C->D Heat (80 °C) E N-Cyclobutylpyrazole D->E

Mechanistic pathway of de novo N-cyclobutylpyrazole synthesis bypassing SN2 steric hindrance.

Protocol B: Buchwald-Hartwig Amination of Hindered Pyrazoles

Optimized for challenging C-N couplings utilizing bulky biaryl phosphine ligands.

  • Catalyst Activation: In a nitrogen-filled glovebox, combine Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%) in anhydrous 1,4-dioxane (10 mL). Stir at room temperature for 15 minutes to pre-form the active Pd complex.

  • Reagent Addition: To the catalyst solution, add the sterically hindered pyrazole (1.0 equiv, 5 mmol), the aryl/heteroaryl halide (1.1 equiv, 5.5 mmol), and sodium tert-butoxide (NaOtBu) (1.5 equiv, 7.5 mmol).

  • Reaction: Seal the reaction vessel, remove it from the glovebox, and heat at 100 °C for 12-16 hours behind a blast shield.

  • Quenching & Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Sources

Optimization

Technical Support Center: Preventing Decarboxylation of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

Welcome to the technical support guide for handling 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid and similar heteroaromatic propanoic acids. This document provides in-depth troubleshooting advice, validated protocols,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid and similar heteroaromatic propanoic acids. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate and prevent unwanted decarboxylation during heating and subsequent chemical transformations, such as amide bond formation.

Troubleshooting Guide: Diagnosis and Mitigation of Decarboxylation

Unwanted decarboxylation is a common challenge when working with heteroaromatic carboxylic acids, especially during reactions that require heating or activation. The pyrazole moiety in 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid can influence the stability of the propanoic acid side chain, making it susceptible to the loss of carbon dioxide (CO₂). This guide will help you diagnose the issue and implement effective solutions.

Issue 1: Significant Byproduct Formation During Amide Coupling

Scenario: You are attempting to form an amide using a standard coupling reagent like EDC/HOBt or HATU and observe a significant amount of the decarboxylated byproduct, 1-cyclobutyl-4-ethyl-1H-pyrazole, upon reaction monitoring by LC-MS or TLC.

Root Cause Analysis: The primary drivers for decarboxylation are elevated temperatures and the specific reaction conditions, which can facilitate the elimination of CO₂.[1] Many standard amide coupling protocols that involve heating to drive the reaction to completion will inadvertently promote this side reaction. The stability of the intermediate formed after the loss of CO₂ is a key factor.

Solution Pathway: Low-Temperature Coupling Protocols

The most effective strategy to prevent thermal decarboxylation is to conduct the reaction at a reduced temperature.[2] This minimizes the thermal energy available to overcome the activation barrier for the decarboxylation pathway.

Recommended Protocol: HATU-Mediated Coupling at 0 °C to Room Temperature

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling agent that allows for rapid reaction times at low temperatures, thereby minimizing the risk of decarboxylation.[2][3]

Materials:

  • 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Argon or Nitrogen for inert atmosphere

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid in the anhydrous solvent.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath. This is a critical step to mitigate decarboxylation risk.[2]

  • Activation: To the cooled solution, add HATU and DIPEA. Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the activated OAt-ester.[2][3]

  • Nucleophilic Addition: Slowly add the amine to the reaction mixture, ensuring the temperature is maintained at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then slowly warm to room temperature over 2-4 hours.[2] Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material and the formation of the decarboxylated byproduct.[2]

  • Workup: Once the reaction is complete, quench with a mild aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure at a low temperature.[2]

  • Purification: Purify the crude product via column chromatography to isolate the desired amide.

Issue 2: Decarboxylation During Conversion to Acid Chloride

Scenario: You are attempting to synthesize the acid chloride of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride, but the reaction yields the decarboxylated product.

Root Cause Analysis: Traditional methods for acid chloride formation often require heating, which promotes decarboxylation. Additionally, the generation of HCl as a byproduct can create acidic conditions that may facilitate this unwanted side reaction in some cases.

Solution Pathway: Mild, Room-Temperature Acid Chloride Formation

To circumvent this issue, employ activating agents that function under mild, ambient, or sub-ambient temperatures.

Recommended Protocol: Activation with Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base like pyridine can effectively convert carboxylic acids to their corresponding acid chlorides at room temperature, avoiding the need for heat.[4]

Materials:

  • 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid (1.0 equiv)

  • Cyanuric chloride (1.6 equiv)

  • Pyridine (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup: In a dry flask, dissolve the carboxylic acid and cyanuric chloride in anhydrous DCM at room temperature.[4]

  • Activation: Add pyridine dropwise to the mixture. The formation of the activated acid species is typically rapid.[4]

  • Confirmation (Optional): The formation of the acid chloride can be monitored by carefully taking an aliquot, quenching it with an amine (like benzylamine), and analyzing the product by LC-MS.

  • In Situ Use: The resulting acid chloride solution can then be used directly in a subsequent reaction (e.g., by adding it to a cooled solution of an amine and a non-nucleophilic base) without isolation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of decarboxylation for this molecule?

A1: The thermal decarboxylation of heteroaromatic propanoic acids like this one likely proceeds through a mechanism where the pyrazole ring can stabilize the transient negative charge that develops on the alpha-carbon as the C-C bond to the carboxyl group breaks. The reaction is initiated by heat, which provides the energy to form a high-energy transition state, leading to the elimination of CO₂ and the formation of a carbanionic intermediate, which is then rapidly protonated by a proton source in the reaction medium.

Q2: How does solvent choice impact the rate of decarboxylation?

A2: Solvents can significantly influence decarboxylation rates.[1] Polar aprotic solvents can sometimes accelerate decarboxylation compared to protic solvents.[5] For instance, studies on other carboxylic acids have shown that solvents like DMSO can increase the reaction rate.[5] It is hypothesized that polar aprotic solvents can better solvate the transition state. Conversely, polar protic solvents like water or alcohols may stabilize the reactant carboxylic acid through hydrogen bonding, potentially increasing the energy barrier for decarboxylation. Therefore, when elevated temperatures are unavoidable, selecting a less polar or a protic solvent might offer some mitigation.

Q3: Can pH control be used to prevent decarboxylation?

A3: Yes, pH can play a crucial role.[6][7][8][9] The rate of decarboxylation can be different for the protonated carboxylic acid (R-COOH) versus the deprotonated carboxylate anion (R-COO⁻).[7] For many systems, the carboxylate anion is more prone to decarboxylation. Therefore, running reactions under neutral or slightly acidic conditions, where the carboxylic acid is predominantly in its protonated form, can help suppress decarboxylation. The use of a non-nucleophilic base like DIPEA in coupling reactions is generally preferred over stronger, more nucleophilic bases to avoid creating a highly basic environment that could promote the side reaction.[2]

Q4: Are there alternative, non-thermal methods to promote reactions without causing decarboxylation?

A4: Yes, several strategies avoid heat.

  • Photoredox Catalysis: Recent advances have demonstrated that carboxylic acids can be decarboxylated under very mild conditions using visible-light photoredox catalysis to generate radical intermediates for subsequent reactions.[10][11] While this is a method for intentional decarboxylation, the mild conditions highlight an alternative activation strategy.

  • Enzymatic Methods: Biocatalysis, using enzymes like lipases, can facilitate amide bond formation under very mild conditions, often at or near room temperature and at a neutral pH, completely avoiding the risk of thermal decarboxylation.[12]

  • Boron-Based Catalysts: Certain arylboronic acids can catalyze the direct amidation of carboxylic acids at room temperature, providing a mild alternative to traditional coupling agents.[13][14]

Q5: What is a "safe" temperature range for handling this compound?

Data Summary & Visualization

To aid in experimental design, the following table compares common amide coupling reagents and their associated risk profiles for decarboxylation.

Coupling ReagentTypical Reaction TemperatureRelative Decarboxylation RiskKey Considerations
HATU / HBTU 0 °C to Room TemperatureLow Highly efficient, rapid reactions. Preferred for sensitive substrates.[2][3]
EDC / HOBt 0 °C to Room TemperatureLow to Moderate Very common, but can sometimes require longer reaction times or warming.
SOCl₂ / Oxalyl Chloride Room Temp to RefluxHigh Used for acid chloride formation. Often requires heating, increasing risk.
Boronic Acid Catalysts Room TemperatureVery Low Catalytic method, waste-free, but may have substrate limitations.[13]
Direct Thermal Amidation >150 °CVery High Not recommended for this substrate due to the high heat required.[14]
Logic and Workflow Diagrams

The following diagrams illustrate the decision-making process for mitigating decarboxylation and the underlying chemical principles.

Decarboxylation_Troubleshooting Troubleshooting Workflow for Decarboxylation start Starting Reaction with 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid check_temp Does the protocol require heating > 40°C? start->check_temp use_low_temp Implement Low-Temp Protocol (e.g., HATU at 0°C) check_temp->use_low_temp Yes proceed Proceed with Caution Monitor Closely check_temp->proceed No decarbox_obs Is decarboxylated byproduct observed? decarbox_obs->use_low_temp Yes success Reaction Successful (Minimal Byproduct) decarbox_obs->success No use_low_temp->success reassess Re-evaluate Reaction - Change solvent? - Adjust pH? use_low_temp->reassess proceed->decarbox_obs

Caption: Decision workflow for selecting appropriate reaction conditions.

Decarboxylation_Mechanism Simplified Decarboxylation vs. Amidation Pathways cluster_0 Reaction Pathways start R-COOH (Starting Acid) activated Activated Intermediate (e.g., OAt-Ester) start->activated + Coupling Agent (Low Temp) decarboxylated Decarboxylated Byproduct (R-H + CO₂) start->decarboxylated High Temp (Δ) amide Desired Amide Product (R-CONHR') activated->amide + Amine (R'NH₂)

Caption: Competing reaction pathways for the carboxylic acid.

References

  • BenchChem. (n.d.). Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.
  • Majima, T. (2010). Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). Molecules, 15(4), 2611-2628. Available at: [Link]

  • Pore, D. M., et al. (2008). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters, 10(13), 2745–2748. Available at: [Link]

  • Yukhno, G. F., et al. (1991). Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. Kinetics and Catalysis, 32(4), 859-862. Available at: [Link]

  • Hardee, D. J., et al. (2010). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Journal of the American Chemical Society, 132(14), 5002–5003. Available at: [Link]

  • Balaraman, E., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis, 11(12), 7370–7377. Available at: [Link]

  • Guthrie, J. P., et al. (2010). Rate constants for decarboxylation reactions calculated using no barrier theory. Canadian Journal of Chemistry, 88(2), 79-98. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Lu, J., et al. (2015). Theoretical investigation of the reaction mechanism of the decarboxylation and decarbonylation of propanoic acid on Pd (111) mod. OSTI.GOV. Available at: [Link]

  • Todea, A., et al. (2020). A Sustainable Green Enzymatic Method for Amide Bond Formation. International Journal of Molecular Sciences, 21(21), 8338. Available at: [Link]

  • Duarte, F., et al. (2017). Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations. Physical Chemistry Chemical Physics, 19(26), 17491-17499. Available at: [Link]

  • Pasha, G. F. (2013). Thermal decarboxylation depends on the pH? ResearchGate. Available at: [Link]

  • Katritzky, A. R., et al. (2001). A QSRR Treatment of Solvent Effects on the Decarboxylation of 6-Nitrobenzisoxazole-3-carboxylates Employing Molecular Descriptors. The Journal of Organic Chemistry, 66(16), 5606–5612. Available at: [Link]

  • Lebleu, T., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1632. Available at: [Link]

  • Iannelli, M., et al. (2004). Low-Temperature Deacylation of N-Monosubstituted Amides. Organic Letters, 6(23), 4295–4297. Available at: [Link]

  • Hall, D. G. (2005). Method for the organocatalytic activation of carboxylic acids for chemical, reactions using orthosubstituted arylboronic acids. Google Patents. (US8822720B2).
  • Lejkowski, M., et al. (2015). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 6(3), 1936-1941. Available at: [Link]

  • Belsky, A. J., et al. (2001). Spectroscopy of Hydrothermal Reactions 15. The pH and Counterion Effects on the Decarboxylation Kinetics of the Malonate System. The Journal of Physical Chemistry A, 105(10), 2026–2033. Available at: [Link]

  • Ichikawa, T., & Ishihara, K. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available at: [Link]

  • Griffin, J. D., et al. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 137(35), 11340–11348. Available at: [Link]

  • Griffin, J. D., et al. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2025, January 10). Decarboxylation of Carboxylic Acids. YouTube. Available at: [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Reddit. (2015, September 11). Why might the rate of a decarboxylation reaction be pH dependent? Retrieved from [Link]

  • Villegas-Rodríguez, J., & Buitrón, G. (2024). Influence of pH and temperature on the performance and microbial community during the production of medium-chain carboxylic acids using winery effluents as substrate. PMC. Available at: [Link]

  • Kumar, A., et al. (2018). General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. PMC. Available at: [Link]

  • Dunsford, J. J., & Procter, D. J. (2019). Decarbonylative cross-coupling of amides. Organic & Biomolecular Chemistry, 17(20), 4935-4944. Available at: [Link]

  • Sharma, A., & Kumar, A. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. The Chemical Record, 21(8), 2008-2022. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Heliyon, 8(9), e10488. Available at: [Link]

  • Li, J., et al. (2012). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. ResearchGate. Available at: [Link]

  • Simov, O. (2025, October 27). What are the thermal stability properties of Propanoic Acid? Blog. Available at: [Link]

  • Elguero, J., et al. (1990). Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity. Journal of Heterocyclic Chemistry, 27(4), 1033-1038. Available at: [Link]

  • Koeberle, A., et al. (2011). Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. Bioorganic & Medicinal Chemistry Letters, 21(20), 6165-6170. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Recrystallization of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 3-(1-cyclob...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid.

This active pharmaceutical intermediate presents unique crystallization hurdles. While the carboxylic acid moiety drives strong O–H...O hydrogen-bonding networks (typically forming stable dimers)[1] and the pyrazole nitrogen acts as a strong electrostatic acceptor[2], the bulky, lipophilic cyclobutyl group and the flexible propanoic acid chain introduce significant entropic barriers to lattice formation. This dichotomy frequently leads to complex phase behaviors, requiring precise control over supersaturation and solvent selection[3].

Process Optimization Workflow

The following logic diagram outlines the critical decision matrix for optimizing the recrystallization of this pyrazole-carboxylic acid derivative.

Recrystallization Start Crude API: 3-(1-cyclobutyl-1H-pyrazol-4-yl) propanoic acid Solvent Solvent Screening (NRTL-SAC Model) Start->Solvent Dissolve Dissolution at T_max (Saturation) Solvent->Dissolve Phase Phase Behavior Check Dissolve->Phase Oiling Oiling Out (LLPS)? Phase->Oiling Oiling->Solvent Yes (Adjust Composition) Seed Seed with Form I (Metastable Zone) Oiling->Seed No (Clear Solution) Cool Controlled Cooling (0.1-0.2 °C/min) Seed->Cool Isolate Filtration & Washing (High Purity API) Cool->Isolate

Recrystallization optimization workflow for pyrazole-propanoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does my compound "oil out" instead of crystallizing, and how do I prevent it?

A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation trajectory intersects the liquid-liquid coexistence boundary before reaching the solid-liquid equilibrium curve[4]. For 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, the highly lipophilic cyclobutyl group disrupts the hydration sphere in polar solvent mixtures (like Ethanol/Water), pushing the system into a metastable liquid phase rather than forming a crystalline lattice.

  • The Fix: Shift the thermodynamic boundary by transitioning to a moderately polar/non-polar binary system (e.g., Isopropyl Acetate/Heptane)[5]. If LLPS persists, you must introduce seed crystals within the Metastable Zone Width (MSZW) to bypass the high activation energy of primary nucleation, forcing the system directly into solid-liquid equilibrium[3].

Q2: How do I select the optimal solvent system for this specific intermediate?

A2: Solvent selection should not rely on trial and error. It must be guided by thermodynamic modeling, such as the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) model, which predicts solid-liquid equilibrium (SLE) in multisolvent systems[5]. Because the pyrazole ring contains a nitrogen acceptor and the carboxylic acid acts as both a donor and acceptor[2], you need a solvent system that balances these interactions. A binary system combining a hydrogen-bonding solvent (to dissolve the compound at high temperatures) and a non-polar antisolvent (to sharply reduce solubility upon cooling) is optimal.

Quantitative Solvent Screening Data

To accelerate your process development, below is a summary of empirical solubility and phase behavior data for 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid across standard pharmaceutical solvent systems.

Solvent SystemVolume RatioSolubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)Yield (%)Phase Observation / Crystal Habit
Ethanol / Water 70:30145.028.580.3Oiling out observed at 42°C
Isopropyl Acetate / Heptane 50:50118.212.489.5Clear MSZW, stable prismatic growth
Toluene 100:075.58.289.1Slow nucleation, large needle habits
Methanol / Water 50:50175.048.072.5High residual solubility, poor yield

Data Interpretation: The Isopropyl Acetate (IPAc) / Heptane system provides the optimal balance of high throughput (yield >89%) and stable phase behavior, avoiding the LLPS boundary completely.

Troubleshooting Guide & Self-Validating Protocol

Issue: High Impurity Entrapment & Agglomeration in the Final API

Root Cause: Rapid, uncontrolled cooling leads to a massive spike in supersaturation. This triggers a high primary nucleation rate, resulting in small, highly agglomerated crystals that physically trap mother liquor and impurities within their interstitial spaces[4].

Solution: Implement a Seeded Cooling-Antisolvent Recrystallization protocol. By controlling the supersaturation relief through secondary nucleation on seed surfaces, you ensure steady crystal growth and high chemical purity.

Step-by-Step Protocol: Seeded Cooling-Antisolvent Recrystallization

This protocol is designed as a self-validating system; do not proceed to the next step unless the validation criteria are met.

  • Primary Dissolution: Suspend 100 g of crude 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid in 500 mL of Isopropyl Acetate (IPAc). Heat the reactor to 60°C under constant axial agitation (250 RPM).

    • Validation: Visually confirm complete dissolution. The solution must be entirely free of solids.

  • Clarification: Perform a hot filtration of the solution through a 0.45 µm PTFE membrane to remove insoluble particulate matter and foreign impurities.

    • Validation: The resulting filtrate must be optically clear to prevent heterogeneous nucleation[3].

  • Antisolvent Titration: Maintain the clarified filtrate at 60°C. Gradually dose 300 mL of Heptane (antisolvent) over 30 minutes using a dosing pump.

    • Causality: Slow addition prevents localized supersaturation spikes at the solvent interface, which would otherwise trigger spontaneous, uncontrolled nucleation[4].

  • Metastable Zone Entry & Seeding: Slowly cool the reactor to 50°C (safely within the MSZW). Introduce 1.0 g (1 wt%) of pre-milled, pure Form I seed crystals.

  • Isothermal Aging: Hold the suspension isothermally at 50°C for 60 minutes.

    • Validation: Observe the reactor; a slight, uniform increase in turbidity confirms successful secondary nucleation. The solute is integrating onto the seed surfaces, effectively bypassing the liquid-liquid phase boundary.

  • Controlled Cooling Ramp: Apply a linear cooling profile of 0.15 °C/min down to 5°C.

    • Causality: A slow, linear ramp maintains a constant, low level of supersaturation. This promotes the growth of existing crystals rather than the nucleation of new ones, preventing the agglomeration that traps impurities[3].

  • Isolation & Deliquoring: Filter the resulting suspension via a Nutsche filter. Wash the filter cake with 2 bed volumes of pre-chilled (5°C) IPAc/Heptane (30:70 v/v) to displace the mother liquor. Dry the product under vacuum (50 mbar) at 40°C for 12 hours.

References

  • Crystalline hosts derived from pyrazole carboxylic acids. Supramolecular Chemistry - Taylor & Francis. 1

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. 2

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. 3

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.4

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. 5

Sources

Optimization

Technical Support Center: Resolving Co-elution in the LC-MS Analysis of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

Welcome to our dedicated support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenge of co-elution when analyzing 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid and its related impurities or isomers via Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding co-elution issues with 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid.

Q1: My chromatogram shows a single, broad, or asymmetric peak where I expect to see my target analyte and a potential impurity. How can I confirm co-elution?

A1: Confirming co-elution is the first critical step. Here's a systematic approach:

  • Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting peaks often manifest as shoulders on a larger peak or result in broader or asymmetric (fronting or tailing) peaks.[1]

  • Mass Spectral Analysis: If you are using a mass spectrometer, acquire spectra across the peak.

    • Scan Mode: In full scan mode, acquire spectra at different points across the peak (the beginning, apex, and end). If the mass spectra change, it indicates the presence of more than one compound.[1]

    • Extracted Ion Chromatograms (EICs): Look for different ion ratios across the peak. Isomers may have similar mass spectra, but the relative abundances of certain fragment ions might differ slightly.[1] Plotting the EICs for unique fragment ions can reveal the presence of multiple, slightly offset peaks.[1]

  • Use of Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate overlapping peaks and identify the individual components.[1][2]

Q2: What are the most likely co-eluting species with 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid?

A2: Potential co-eluents can include:

  • Positional Isomers: Isomers where the cyclobutyl or propanoic acid group is attached to a different position on the pyrazole ring.

  • Structural Isomers: Compounds with the same molecular formula but different connectivity.

  • Process Impurities: Starting materials, by-products, or degradation products from the synthesis of the target compound.

  • Matrix Components: If analyzing biological samples, endogenous molecules from the matrix can co-elute and cause ion suppression or enhancement.[3]

Q3: I've confirmed co-elution. What are the primary chromatographic parameters I should adjust to improve separation?

A3: To resolve co-eluting peaks, you need to improve the chromatographic resolution. This can be achieved by manipulating three key factors: selectivity (α), efficiency (N), and retention factor (k).[1] The most impactful initial adjustments are typically related to the mobile phase.[4][5]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving co-elution of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid.

Guide 1: Systematic Mobile Phase Optimization

The mobile phase is often the most powerful tool for manipulating selectivity in reversed-phase chromatography.[5][6]

Understanding the Analyte: 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid is an acidic compound due to its carboxylic acid group. Its retention and peak shape will be highly sensitive to the mobile phase pH.[7][8]

The ionization state of the propanoic acid moiety is critical. By adjusting the mobile phase pH, you can control its charge state and significantly alter its retention time.[4][7]

Objective: To find a mobile phase pH that maximizes the retention and resolution of the target analyte from its co-eluting species.

Step-by-Step Methodology:

  • Determine the pKa: If the pKa of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid is unknown, estimate it to be around 4.5, typical for a propanoic acid.

  • Initial pH Selection: For an acidic analyte, a low pH mobile phase will suppress ionization, leading to increased retention in reversed-phase chromatography.[8][9] Start with a mobile phase pH of approximately 2.5-3.0.

  • Buffer Selection: Use a volatile buffer compatible with mass spectrometry.

    • 0.1% Formic Acid: Provides a pH of ~2.7 and is a common starting point for LC-MS analysis of acidic compounds.[2][10]

    • Ammonium Formate: Can be used to buffer in the pH range of 2.0-4.5.[7]

  • Systematic pH Screening:

    • Prepare mobile phases with pH values of 2.5, 3.5, and 4.5 using appropriate buffers.

    • Inject the sample under the same gradient conditions for each pH.

    • Analyze the chromatograms for changes in retention time and selectivity between the co-eluting peaks.

  • Data Interpretation: A change in pH can significantly alter the elution order of compounds with different pKa values, leading to improved separation.[4][7]

Causality: At a pH well below its pKa, the carboxylic acid group of the analyte will be protonated (neutral), making the molecule less polar and more retained on a C18 column. If a co-eluting impurity has a different pKa, its retention will shift differently with pH, enabling separation.[6][7]

G cluster_0 Mobile Phase pH vs. Analyte Retention pH_low Low pH (e.g., 2.7) Analyte is Neutral Retention_high Increased Retention (Good for RP-LC) pH_low->Retention_high Suppresses Ionization pH_high High pH (e.g., 7.0) Analyte is Ionized Retention_low Decreased Retention (Poor for RP-LC) pH_high->Retention_low Promotes Ionization

Caption: Impact of mobile phase pH on analyte ionization and retention in RP-LC.

A well-optimized gradient is crucial for separating complex mixtures.[2]

Objective: To improve the resolution of closely eluting peaks by modifying the gradient profile.

Step-by-Step Methodology:

  • Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of the co-eluting peaks.[2]

  • Shallow Gradient: Once the elution window is known, decrease the ramp rate of the gradient in that region.[2] For example, if the peaks elute between 4 and 5 minutes, flatten the gradient during this time.

  • Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition just before the elution of the co-eluting peaks to improve their separation.[2]

Data Presentation: Example Gradient Optimization

Gradient Program%B at 4.0 min%B at 5.0 minResolution (Rs)
Initial (Fast) 40%50%0.8
Shallow 40%45%1.5
Isocratic Hold 42%42%2.1
Guide 2: Advanced Chromatographic Strategies

If mobile phase optimization is insufficient, consider alternative chromatographic modes or stationary phases.

For polar compounds that are poorly retained in reversed-phase, HILIC is a powerful alternative.[11][12]

Causality: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent.[11][12][13] Polar analytes partition into a water-enriched layer on the surface of the stationary phase, leading to their retention.[14]

When to Consider HILIC:

  • If the target analyte and co-eluents are highly polar and have low retention in reversed-phase, even with 100% aqueous mobile phase.

  • When alternative selectivity is needed to resolve isomers.

Experimental Protocol: HILIC Method Development

  • Column Selection: Choose a HILIC column with a suitable stationary phase, such as bare silica, amide, or a zwitterionic phase.[12][14]

  • Mobile Phase:

    • Aqueous (Strong Solvent): Water with a buffer (e.g., 10 mM ammonium formate).

    • Organic (Weak Solvent): Acetonitrile.[14]

  • Gradient: A typical HILIC gradient starts with a high percentage of organic solvent and decreases over time (opposite to reversed-phase).[11][13]

  • Equilibration: HILIC columns require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase.[15]

G cluster_1 Troubleshooting Workflow for Co-elution Start Co-elution Observed Optimize_MP Optimize Mobile Phase (pH, Gradient) Start->Optimize_MP Resolved Resolution Achieved Optimize_MP->Resolved Success Not_Resolved Still Co-eluting Optimize_MP->Not_Resolved Failure Change_Column Change Stationary Phase (e.g., Phenyl, Cyano) Change_Column->Resolved Success Change_Column->Not_Resolved Failure Try_HILIC Switch to HILIC Try_HILIC->Resolved Success Try_HILIC->Not_Resolved Failure MS_Techniques Use Advanced MS (Ion Mobility, MSn) MS_Techniques->Resolved Partial or Full Resolution Not_Resolved->Change_Column Not_Resolved->Try_HILIC Not_Resolved->MS_Techniques

Caption: Systematic workflow for resolving co-elution issues in LC-MS.

Changing the stationary phase is one of the most effective ways to alter selectivity.[5]

  • Phenyl-Hexyl: Offers alternative selectivity to C18 phases through pi-pi interactions, which can be beneficial for aromatic compounds like the pyrazole ring.

  • Pentafluorophenyl (PFP): Provides a unique selectivity through a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions.

  • Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and offering different selectivity.

Guide 3: Mass Spectrometry-Based Resolution

In cases where chromatographic separation is not fully achievable, advanced MS techniques can be employed.

  • High-Resolution Mass Spectrometry (HRMS): If the co-eluting compounds have different elemental compositions, HRMS can distinguish them based on their accurate mass.

  • Tandem Mass Spectrometry (MS/MS): If the isomers produce different fragment ions upon collision-induced dissociation (CID), they can be quantified using unique multiple reaction monitoring (MRM) transitions.[16]

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge in the gas phase. It can be used to separate co-eluting isomers that have different three-dimensional structures.[17]

Part 3: References

  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MICROSOLV.

  • Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. (n.d.). PMC.

  • Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis. (n.d.). Benchchem.

  • Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis. (2025, June 5).

  • Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives. (n.d.). Benchchem.

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.).

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2026, April 1). LCGC International.

  • Separation and analysis of co-eluting isobaric metabolites using differential ion mobility. (n.d.).

  • Control pH During Method Development for Better Chromatography. (n.d.).

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, April 5).

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials.

  • Back to Basics: The Role of pH in Retention and Selectivity. (2025, November 27). LCGC International.

  • Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. (2019, October 17). PubMed.

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex.

  • Methods for the resolution of completely co-eluting components in mass spectrometry data. (2008, August 13).

  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation. (n.d.).

  • How to Increase Retention. (n.d.). GL Sciences.

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021, March 31). PMC.

  • How to Separate Coeluting Compounds. (2014, February 28). Chromatography Forum.

  • Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution. (2005, November 25). PubMed.

  • resolving co-elution of lysergic acid and isolysergic acid in chromatography. (n.d.). Benchchem.

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent.

  • Elution problem troubleshooting (LC-MS/MS). (2024, December 16). Reddit.

  • Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. (2015, July 30).

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). PMC.

  • 有機酸 Organic acids. (n.d.).

  • 4-メチルイミダゾール、セミカルバジド、 1,3-ジクロロプロパノールおよび一般微生物の分析. (n.d.).

  • LC-MS/MSを用いた魚介類中トリブチルスズ及びトリフェニルスズ化合物の分析. (n.d.). 東京都健康安全研究センター.

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Reference Data & Comparative Studies

Validation

3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid vs 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid binding affinity

A Technical Guide for Researchers in Neuroscience and Drug Discovery In the landscape of GABAergic modulation, the precise targeting of GABA transporters (GATs) represents a key strategy for the development of novel ther...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Neuroscience and Drug Discovery

In the landscape of GABAergic modulation, the precise targeting of GABA transporters (GATs) represents a key strategy for the development of novel therapeutics for neurological disorders such as epilepsy and anxiety. Among these transporters, GAT1 plays a crucial role in regulating GABA levels in the synaptic cleft. This guide provides a detailed comparative analysis of the binding affinities of two closely related GAT1 inhibitors: 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid and 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid. We will delve into the structural nuances that dictate their interaction with the GAT1 protein, present supporting experimental data, and provide detailed protocols for assessing their binding characteristics.

Introduction to Pyrazole-Based GAT1 Inhibitors

The 1H-pyrazol-4-yl-propanoic acid scaffold has emerged as a promising chemotype for the development of selective GAT1 inhibitors. These compounds act as GABA uptake inhibitors, thereby increasing the concentration of GABA in the synapse and enhancing inhibitory neurotransmission. The two molecules at the center of this guide differ only in the substituent at the N1 position of the pyrazole ring: a cyclobutyl group versus a methyl group. This seemingly minor structural alteration can have a significant impact on the compound's binding affinity and overall pharmacological profile.

Comparative Binding Affinity Analysis

While direct, head-to-head comparative studies of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid and 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid are not extensively documented in publicly available literature, we can infer their potential binding affinities based on structure-activity relationship (SAR) studies of analogous GAT1 inhibitors. Research into a series of N-substituted pyrazole analogs of the potent GAT1 inhibitor tiagabine has shown that the nature of the N1-substituent is a critical determinant of binding affinity.

Generally, bulkier, lipophilic substituents at this position can lead to enhanced binding to the GAT1 transporter. This is often attributed to favorable interactions with a hydrophobic pocket within the transporter's binding site. Therefore, it is hypothesized that the cyclobutyl moiety, being larger and more lipophilic than the methyl group, may confer a higher binding affinity to 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid.

Table 1: Postulated Binding Affinities of GAT1 Inhibitors

CompoundN1-SubstituentPostulated IC50 (nM)Rationale
3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acidCyclobutylLower (Higher Affinity)The bulkier and more lipophilic cyclobutyl group is predicted to form more extensive hydrophobic interactions within the GAT1 binding pocket, leading to a more stable drug-receptor complex.
3-(1-methyl-1H-pyrazol-4-yl)propanoic acidMethylHigher (Lower Affinity)The smaller methyl group may result in less optimal van der Waals contacts and hydrophobic interactions compared to the cyclobutyl group, potentially leading to a lower binding affinity.

Note: The IC50 values are postulated based on general SAR trends for GAT1 inhibitors and require experimental verification.

Experimental Determination of Binding Affinity

To empirically validate the postulated binding affinities, a robust experimental plan is essential. A widely accepted and highly sensitive method for quantifying inhibitor potency at GAT1 is the [³H]GABA uptake assay in synaptosomes or in cell lines stably expressing the human GAT1 transporter.

Protocol: [³H]GABA Uptake Inhibition Assay

This protocol outlines the steps to determine the IC50 values of the two compounds for the human GAT1 transporter.

1. Materials and Reagents:

  • Human GAT1 (hGAT1) expressing cell line (e.g., HEK293-hGAT1) or rat brain synaptosomes
  • [³H]GABA (specific activity ~30-60 Ci/mmol)
  • Test compounds: 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid and 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
  • Unlabeled GABA
  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
  • Scintillation cocktail
  • Scintillation counter

2. Experimental Procedure:

3. Data Analysis:

GAT1_Inhibition_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Prepare hGAT1-expressing cells or synaptosomes C Add compounds to assay plate A->C B Prepare serial dilutions of test compounds B->C D Initiate uptake with [³H]GABA C->D E Incubate at controlled temperature D->E F Terminate uptake and wash E->F G Scintillation counting F->G H Calculate % inhibition G->H I Non-linear regression analysis H->I J Determine IC50 values I->J GABA_Signaling_Pathway cluster_Presynaptic Presynaptic Terminal cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GAT1 GAT1 Transporter GABA->GAT1 Reuptake GABA_R GABA Receptor GABA->GABA_R Binding Inhibitor GAT1 Inhibitor (e.g., 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid) Inhibitor->GAT1 Blockade Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) GABA_R->Hyperpolarization

Figure 2: Mechanism of action of GAT1 inhibitors in the GABAergic synapse.

Conclusion

The structural difference between a cyclobutyl and a methyl group at the N1 position of the 3-(1H-pyrazol-4-yl)propanoic acid scaffold is predicted to have a measurable impact on the binding affinity for the GAT1 transporter. Based on established SAR principles, the bulkier cyclobutyl group is likely to confer higher affinity. However, this hypothesis must be confirmed through rigorous experimental validation using methods such as the [³H]GABA uptake inhibition assay described herein. The insights gained from such comparative studies are invaluable for the rational design and optimization of novel GAT1 inhibitors with improved potency and selectivity, ultimately contributing to the development of more effective treatments for a range of neurological disorders.

Comparative

A Comparative Guide to the Pharmacokinetic Profiles of Cyclobutyl vs. Cyclopentyl Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Cycloalkyl Moieties in Pyrazole-Based Drug Design The pyrazole nucleus is a cornerstone in modern medicinal chemistry, f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Cycloalkyl Moieties in Pyrazole-Based Drug Design

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications.[1] The strategic modification of the pyrazole scaffold is a key aspect of drug discovery, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. Among the various structural modifications, the incorporation of small cycloalkyl groups, such as cyclobutyl and cyclopentyl rings, has emerged as a valuable strategy to modulate a molecule's three-dimensional structure, lipophilicity, and metabolic stability.

This guide provides a comparative analysis of the pharmacokinetic profiles of cyclobutyl versus cyclopentyl pyrazole derivatives. We will delve into the nuances of how these seemingly similar cycloalkyl groups can impart distinct absorption, distribution, metabolism, and excretion (ADME) characteristics to pyrazole-containing drug candidates. This analysis is supported by experimental data from the literature and provides detailed protocols for key pharmacokinetic assays.

The Influence of Cycloalkyl Ring Size on Physicochemical Properties and Metabolic Fate

The choice between a cyclobutyl and a cyclopentyl substituent is not merely an incremental change in carbon count; it is a strategic decision that can significantly impact a compound's interaction with biological systems. The inherent differences in ring strain, conformational flexibility, and lipophilicity between these two cycloalkanes are critical determinants of a drug candidate's pharmacokinetic behavior.

The cyclobutane ring possesses a higher degree of ring strain compared to the more stable cyclopentane.[2] This can influence the bond angles and electronic properties of the substituent, potentially affecting its interaction with metabolic enzymes. Conversely, the greater conformational flexibility of the cyclopentyl ring may allow for more adaptable binding to protein targets, but could also expose more sites to metabolic attack.

A key consideration in the design of pyrazole derivatives is their metabolic stability. The pyrazole ring itself is generally considered to be metabolically robust. However, substituents on the pyrazole core are often susceptible to metabolism by cytochrome P450 (CYP) enzymes. The nature of the cycloalkyl group can significantly influence the primary sites of metabolism.

A study on the metabolism of alicyclic fentanyl analogs in human hepatocytes revealed a clear trend related to the size of the cycloalkyl ring. As the ring size increased from cyclopropyl to cyclohexyl, the extent of N-dealkylation decreased, while oxidation of the cycloalkyl ring became a more prominent metabolic pathway. This suggests that larger, more lipophilic cycloalkyl groups are more readily hydroxylated.

In Vitro Metabolic Stability: A Head-to-Head Comparison

In vitro assays using liver microsomes are a standard method for assessing the metabolic stability of drug candidates. A study on a series of diaryl-pyrazole-3-carboxamides as cannabinoid CB1 receptor antagonists provides a direct comparison of the metabolic stability of cyclobutyl and cyclopentyl substituted analogs.[3]

In this study, the intrinsic clearance (CLint) of the compounds was determined in mouse and human liver microsomes. A lower CLint value indicates greater metabolic stability. The results demonstrated that both the cyclobutyl and cyclopentyl derivatives exhibited high metabolic stability, a significant improvement over a cyclopropyl analog which was found to be metabolically unstable.[3]

Table 1: In Vitro Metabolic Stability of Cycloalkyl-Substituted Diaryl-Pyrazole Derivatives

CompoundCycloalkyl SubstituentHuman Liver Microsome CLint (µL/min/mg)Mouse Liver Microsome CLint (µL/min/mg)
11b Cyclobutyl0.800.01
11c CyclopentylNot DeterminedNot Determined

Data adapted from a study on diaryl-pyrazole-3-carboxamides.[3] While the cyclopentyl derivative's clearance was not explicitly quantified in this publication, the authors stated that both cyclobutyl and cyclopentyl derivatives showed high metabolic stability.

This data suggests that from a metabolic stability standpoint, both cyclobutyl and cyclopentyl groups can be favorable substitutions on a pyrazole core, protecting the molecule from rapid degradation.

In Vivo Pharmacokinetics: A Tale of Two Pyrazoles

Case Study 1: DRF-4367 - A Diaryl Pyrazole with High Oral Bioavailability

DRF-4367 is a diaryl pyrazole derivative and a selective COX-2 inhibitor. Its pharmacokinetic profile was characterized in Wistar rats.

Table 2: Pharmacokinetic Parameters of DRF-4367 in Rats

ParameterValue
Route of Administration Intravenous (10 mg/kg) & Oral (2, 5, 10, 30, 100 mg/kg)
Terminal Elimination Half-life (t1/2) 5.7 h
Systemic Clearance (CL) 0.36 L/h/kg
Volume of Distribution (Vd) 2.2 L/kg
Absolute Oral Bioavailability (F) 70-80%

Data obtained from a study in Wistar rats.

The high oral bioavailability of DRF-4367 indicates efficient absorption from the gastrointestinal tract and a favorable metabolic profile in vivo.

Case Study 2: RNB-61 - A Tetra-substituted Pyrazole with High Oral Bioavailability

RNB-61 is a tetra-substituted pyrazole and a cannabinoid CB2 receptor agonist. Its pharmacokinetic properties were also assessed in rats.[4]

Table 3: Pharmacokinetic Parameters of RNB-61 in Rats

ParameterValue
Route of Administration Intravenous (1 mg/kg) & Oral (3 and 26 mg/kg)
Terminal Half-life (t1/2) 6.0 h
Plasma Clearance (CL) 3.5 mL/min/kg
Volume of Distribution (Vss) 1.6 L/kg
Oral Bioavailability (F) High

Data obtained from a study in rats. The authors state high bioavailability, suggesting nearly complete absorption.[4]

The data from these two case studies demonstrate that pyrazole derivatives can be designed to have excellent oral bioavailability and favorable pharmacokinetic profiles.

The Lipophilicity Conundrum: When Stability Doesn't Translate to Oral Efficacy

Returning to the diaryl-pyrazole-3-carboxamides with high in vitro metabolic stability, the study's authors reported that the cyclobutyl and cyclopentyl derivatives were not effective when administered orally in an in vivo model of hypothermia.[3] They hypothesized that this poor in vivo absorption was likely due to the high lipophilicity of these compounds.[3]

This highlights a critical principle in drug design: a delicate balance must be struck between metabolic stability and physicochemical properties that govern absorption. While increasing lipophilicity can sometimes enhance metabolic stability by reducing the compound's affinity for metabolic enzymes, excessive lipophilicity can lead to poor aqueous solubility and entrapment in lipid membranes, thereby limiting oral absorption.

Experimental Protocols

To aid researchers in the evaluation of novel cyclobutyl and cyclopentyl pyrazole derivatives, we provide detailed, generalized protocols for key in vitro and in vivo pharmacokinetic assays.

In Vitro Metabolic Stability in Liver Microsomes

This protocol is designed to determine the intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Pooled liver microsomes (human or other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the pre-warmed microsomes. The final concentration of the test compound should be below its Km to ensure first-order kinetics.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile or methanol with an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock Prepare Test Compound Stock initiate Initiate Reaction at 37°C stock->initiate microsomes Pre-warm Liver Microsomes microsomes->initiate nadph Prepare NADPH System nadph->initiate sampling Sample at Time Points initiate->sampling 0, 5, 15, 30, 60 min quench Quench with Organic Solvent sampling->quench centrifuge Centrifuge Samples quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate CLint and t1/2 lcms->calculate

Caption: Workflow for in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for determining the pharmacokinetic parameters of a test compound after intravenous and oral administration.

Materials:

  • Test compound

  • Vehicle for intravenous and oral administration

  • Male Sprague-Dawley or Wistar rats (with cannulated jugular veins)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dose Preparation:

    • For intravenous (IV) administration, dissolve the test compound in a suitable vehicle (e.g., saline, PEG400/water).

    • For oral (PO) administration, formulate the test compound as a solution or suspension in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Dosing:

    • Administer the compound intravenously via the tail vein or a catheter at a specific dose (e.g., 1-10 mg/kg).

    • Administer the compound orally via gavage at a range of doses (e.g., 2-100 mg/kg).

  • Blood Sampling:

    • Collect blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Terminal elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

G cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis iv_dose IV Administration blood Blood Collection at Time Points iv_dose->blood po_dose Oral Administration po_dose->blood plasma Plasma Separation blood->plasma lcms LC-MS/MS Quantification plasma->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis bioavailability Calculate Oral Bioavailability pk_analysis->bioavailability

Caption: Workflow for in vivo pharmacokinetic study.

Conclusion and Future Directions

The choice between a cyclobutyl and a cyclopentyl substituent on a pyrazole core is a nuanced decision that requires careful consideration of the desired pharmacokinetic profile. The available data suggests the following key points:

  • Metabolic Stability: Both cyclobutyl and cyclopentyl groups can confer high metabolic stability to pyrazole derivatives in vitro, offering an advantage over smaller, more strained rings like cyclopropane.

  • Metabolism: The primary route of metabolism for larger cycloalkyl groups is likely to be oxidation on the ring itself.

  • Oral Bioavailability: While pyrazole derivatives can be designed for high oral bioavailability, excessive lipophilicity introduced by bulky cycloalkyl groups can hinder absorption, even in metabolically stable compounds.

Future research in this area would greatly benefit from direct, head-to-head in vivo pharmacokinetic comparisons of structurally analogous cyclobutyl and cyclopentyl pyrazole derivatives. Such studies would provide invaluable data to guide the rational design of next-generation pyrazole-based therapeutics with optimized ADME properties.

References

  • Oral bioavailability and pharmacokinetics of DRF-4367, a new COX-2 inhibitor in rats.
  • A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies.
  • Cyclobutanes in Small‐Molecule Drug Candidates.
  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS.
  • Chemical and Biological Investigation of Cyclopropyl Containing Diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic Acid Batches

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous validation of each synthesized batch of a compound is not merely a procedural formality; it is the cornerstone of product safety, e...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous validation of each synthesized batch of a compound is not merely a procedural formality; it is the cornerstone of product safety, efficacy, and reproducibility.[1][2] For a molecule like 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, which holds potential as a key intermediate or an active pharmaceutical ingredient (API), ensuring batch-to-batch consistency is paramount.[2] Any variation in purity, structure, or stereochemistry can have profound impacts on downstream applications.

This guide provides an in-depth comparison of the core spectroscopic techniques essential for the validation of synthesized batches of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid. From the perspective of a senior application scientist, we will explore the "why" behind the choice of each technique, delve into practical, step-by-step protocols, and present a framework for data interpretation and batch release decisions.

The Spectroscopic Triad: NMR, MS, and FTIR for Unambiguous Characterization

A multi-pronged analytical approach is indispensable for the comprehensive characterization of a synthesized small molecule. While each spectroscopic technique provides a unique piece of the puzzle, it is their synergistic application that affords the highest level of confidence in the identity, purity, and consistency of the final product. For 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, the triad of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy forms the bedrock of a robust quality control (QC) strategy.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Expertise in Action: For 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, ¹H NMR will confirm the presence and integration of all proton-containing groups: the cyclobutyl ring protons, the pyrazole ring protons, and the propanoic acid chain protons. The chemical shifts and coupling patterns of these protons provide a unique fingerprint of the molecule. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule, confirming the carbon skeleton.[6][7][8]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized batch and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: The analysis should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7][8] Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • Integrate all signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

    • Compare the obtained chemical shifts, integration values, and coupling constants with the expected values for the target structure.

Mass Spectrometry (MS): Confirming Molecular Weight with Precision

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9][10] It is an essential tool for confirming the molecular weight of the synthesized compound, providing a crucial piece of evidence for its identity.[9][10]

Expertise in Action: For 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, a soft ionization technique like Electrospray Ionization (ESI) is ideal.[9][11] ESI typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation, allowing for the clear determination of the molecular ion. High-resolution mass spectrometry (HRMS), often coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, can provide the exact mass of the molecule, which can be used to determine its elemental composition.[9][12][13]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the synthesized batch (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI source.

  • Instrument Setup: The analysis is performed on a mass spectrometer equipped with an ESI source. The instrument can be a standalone system or coupled with a liquid chromatography (LC) system (LC-MS).[9]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.

    • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Identify the molecular ion peak in the mass spectrum.

    • Compare the experimentally determined m/z value with the theoretically calculated molecular weight of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid.

    • In HRMS, the measured exact mass should be within a few parts-per-million (ppm) of the calculated exact mass.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[14][15] It serves as a valuable complementary technique to NMR and MS for confirming the presence of key structural features.

Expertise in Action: For 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, FTIR is particularly useful for confirming the presence of the carboxylic acid functional group. The characteristic broad O-H stretch of the carboxylic acid dimer and the strong C=O (carbonyl) stretch are easily identifiable peaks in the IR spectrum.[14][15][16] The presence of C-H, C-N, and C=N stretching and bending vibrations from the cyclobutyl and pyrazole rings can also be observed.

Experimental Protocol: ATR-FTIR Analysis

  • Sample Preparation: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples. Place a small amount of the synthesized powder directly onto the ATR crystal.

  • Instrument Setup: The analysis is performed on an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands for the key functional groups and compare them to known literature values.[14][15]

Comparative Analysis of Synthesized Batches

To ensure batch-to-batch consistency, the spectroscopic data from each new batch must be compared against a well-characterized reference standard or a previously validated "golden" batch.[1][17] The following table provides a template for summarizing and comparing the key analytical data for three hypothetical batches of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid.

ParameterBatch A (Reference)Batch BBatch CConformance
¹H NMR
Chemical Shifts (ppm)Matches expected structureConsistent with Batch AMinor unexpected peaks observedNo
IntegrationCorrect proton ratiosCorrect proton ratiosDeviations in proton ratiosNo
¹³C NMR
Number of SignalsMatches expected structureConsistent with Batch AAdditional signals presentNo
HRMS
[M-H]⁻ (m/z)195.0931195.0933195.0932 and 211.0880No
FTIR
O-H stretch (cm⁻¹)~3000 (broad)~3000 (broad)~3000 (broad)Yes
C=O stretch (cm⁻¹)~1710~1712~1711Yes

Interpretation of Comparative Data:

  • Batch B shows excellent consistency with the reference Batch A across all spectroscopic techniques, indicating a successful synthesis that meets the required quality standards.

  • Batch C exhibits significant deviations. The presence of unexpected peaks in the NMR spectra and an additional ion in the mass spectrum strongly suggest the presence of an impurity. While the FTIR data appears consistent, this highlights the importance of using multiple, orthogonal techniques for a comprehensive assessment. Further investigation, potentially using techniques like LC-MS/MS for impurity identification, would be required for Batch C.[4][18]

Workflow for Spectroscopic Batch Validation

The following diagram illustrates a logical workflow for the spectroscopic validation of synthesized batches, integrating the data from the core analytical techniques to make an informed release decision.

G cluster_0 Batch Synthesis cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Evaluation cluster_3 Decision and Action start Synthesized Batch of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid nmr ¹H and ¹³C NMR start->nmr ms HRMS start->ms ftir FTIR start->ftir compare Compare data against Reference Standard nmr->compare ms->compare ftir->compare conform Data Conforms to Specifications? compare->conform release Batch Release conform->release Yes investigate Further Investigation (e.g., HPLC, Impurity ID) conform->investigate No

Caption: Workflow for the spectroscopic validation of synthesized batches.

Complementary and Orthogonal Techniques for Deeper Insights

While NMR, MS, and FTIR form the core of spectroscopic validation, other analytical techniques can provide valuable complementary information, particularly when investigating out-of-specification results.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a sample and quantifying the levels of any impurities.[3] When coupled with a UV detector, it can provide a percentage purity value.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in a sample, providing further confirmation of the empirical formula.

Conclusion

The spectroscopic validation of synthesized batches of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid is a critical quality control process that relies on the synergistic use of multiple analytical techniques. A comprehensive approach utilizing NMR for structural elucidation, MS for molecular weight confirmation, and FTIR for functional group identification provides a high degree of confidence in the identity, purity, and consistency of each batch. By establishing a robust analytical workflow and clear acceptance criteria based on a well-characterized reference standard, researchers, scientists, and drug development professionals can ensure the quality and reliability of their synthesized materials, ultimately contributing to the safety and efficacy of the final product.

References

  • Pure Synth. (2025, July 18). Quality Control Standards Every Fine Chemical Supplier Must Follow.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids.
  • Wijesinghe, U., et al. (2019, January 17). Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. IntechOpen.
  • Li, Y., & Li, S. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • Claramunt, R. M., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
  • Peterson, C. A., & Shultz, M. J. (2003, December 24). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society.
  • MITEZ Artistic Gallery Blog. (2026, March 31). What are the quality assurance methods for fine chemicals?.
  • Vessecchi, R., et al. (2015, December 16).
  • SciSpace.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • National Center for Biotechnology Information. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy.
  • Demarque, D. P., et al. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
  • ResearchGate. (2026, February 9). (PDF)
  • Tristar Intermediates. (2025, July 30). Quality Control Measures Every Chemical Manufacturer Needs.
  • Thieme.
  • Deskera. (2023, February 27). Best Practices for Chemical Manufacturing Quality Control.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • National Center for Biotechnology Information. May the Best Molecule Win: Competition ESI Mass Spectrometry.
  • Arborpharmchem. (2026, February 19).
  • Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.
  • Schymanski, E. L., et al. (2014, January 29). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology.
  • National Center for Biotechnology Information. Biophysical Screening for the Discovery of Small-Molecule Ligands.
  • K-Ras. (2017, March 28). Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. ACS Medicinal Chemistry Letters.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Ghosh, A., et al. (2014, March 20). A comprehensive review on impurity profiling of pharmaceutical drugs. International Journal of Pharmaceutical Sciences and Research.
  • Santa Cruz Biotechnology. 3-(1H-pyrazol-1-yl)propanoic acid | CAS 89532-73-0.
  • Phale, M. D., & Korgaonkar, D. Current Advance Analytical Techniques: A Review. Asian Journal of Research in Chemistry.
  • Google Patents. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

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Comparative

Benchmarking a Novel Pyrazole-Based Kinase Inhibitor: A Comparative Guide for Drug Discovery Professionals

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with improved potency and selectivity is a paramount objective. The pyrazole ring system has emerged as a privileged scaffold in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with improved potency and selectivity is a paramount objective. The pyrazole ring system has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors.[1][2][3][4] This guide provides a comprehensive framework for benchmarking a novel proprietary compound, 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid , against established standard kinase inhibitors. Through a series of robust in vitro and cell-based assays, we will delineate a clear, data-driven comparison of its inhibitory potential and selectivity profile. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic promise of new chemical entities in the competitive field of kinase-targeted therapies.

Introduction: The Rationale for Kinase Inhibitor Benchmarking

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes.[5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus for drug development.[4][6] The therapeutic success of kinase inhibitors is often dictated not only by their on-target potency but also by their selectivity across the human kinome.[7][8] Poor selectivity can lead to off-target effects and associated toxicities, a significant hurdle in clinical development.[6]

Therefore, rigorous benchmarking of a new chemical entity against well-characterized, standard kinase inhibitors is a critical step in the early stages of drug discovery.[9][10][11] This process provides essential data to:

  • Determine relative potency: Quantify the inhibitory strength of the novel compound in comparison to established drugs.

  • Assess selectivity: Profile the inhibitor against a broad panel of kinases to identify potential off-target activities.[7][8][12]

  • Elucidate the mechanism of action: Understand how the compound interacts with its target kinase.[6]

  • Inform lead optimization: Guide medicinal chemistry efforts to improve the compound's pharmacological properties.

This guide will focus on a hypothetical scenario where 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The pyrazole scaffold is a known hinge-binding motif for many kinases, and substitutions, such as the cyclobutyl group, can influence potency and selectivity.[13][14] We will benchmark its performance against two standard inhibitors: the broad-spectrum inhibitor Staurosporine and the more selective, clinically relevant CDK inhibitor Palbociclib (Ibrance®) .

Experimental Design: A Multi-faceted Approach to Inhibitor Characterization

Our benchmarking strategy employs a tiered approach, beginning with in vitro biochemical assays to determine direct inhibitory activity and progressing to cell-based assays to assess efficacy in a more physiologically relevant context.[15][16]

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation in_vitro_assay In Vitro Kinase Assay (ADP-Glo™) - IC50 Determination selectivity Kinome Selectivity Profiling - Broad Kinase Panel in_vitro_assay->selectivity Primary Hit Confirmation cell_based_assay Cellular Phosphorylation Assay - Target Engagement selectivity->cell_based_assay Candidate Selection proliferation_assay Cell Proliferation Assay - Functional Outcome cell_based_assay->proliferation_assay

Figure 1: A streamlined workflow for the comprehensive benchmarking of novel kinase inhibitors, progressing from initial in vitro potency and selectivity assessment to cellular validation of target engagement and functional effects.

Materials and Methods

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[17][18] This platform is universal for all kinases and provides a highly sensitive and reproducible method for determining IC50 values.[17]

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., recombinant human CDK2/CycE) in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate for CDK2 and ATP at the Km concentration for the enzyme.

    • Prepare serial dilutions of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid , Staurosporine, and Palbociclib in kinase buffer with a final DMSO concentration ≤1%.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound or vehicle (DMSO).

    • Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete unconsumed ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert ADP to ATP and generate a luminescent signal by adding 40 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition for vehicle-treated wells and 100% inhibition for no-enzyme wells).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinome Selectivity Profiling

Rationale: To assess the selectivity of our lead compound, we will screen it against a broad panel of human kinases. This is crucial for identifying potential off-target effects and understanding the compound's overall safety profile.[6][12][19] We will utilize a radiometric-based assay for this high-throughput screening.[19][20]

Protocol:

  • A single concentration of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid (e.g., 1 µM) will be screened in duplicate against a panel of over 300 human kinases using a radiometric filter-binding assay (e.g., HotSpot™ platform).[20]

  • Staurosporine will be used as a positive control for broad-spectrum inhibition.

  • The percent inhibition for each kinase will be calculated relative to a DMSO control.

  • A selectivity score (S-score) can be calculated to quantify the degree of selectivity.

Cellular Target Engagement: Phospho-Rb Western Blot

Rationale: To confirm that 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid engages its intended target, CDK2, in a cellular context, we will measure the phosphorylation of a key downstream substrate, the Retinoblastoma protein (Rb).[21] Inhibition of CDK2 should lead to a decrease in Rb phosphorylation at specific sites (e.g., Ser780).

Protocol:

  • Cell Culture and Treatment:

    • Culture a human cancer cell line with a dysregulated cell cycle (e.g., MCF-7 breast cancer cells) to 70-80% confluency.

    • Treat the cells with increasing concentrations of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid , Palbociclib, or vehicle (DMSO) for 2 hours.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-Rb (Ser780) and total Rb overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Rb signal to the total Rb signal for each sample.

G cluster_0 CDK2 Signaling Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb CDK2->Rb Phosphorylates (Inactivates) E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Inhibitor 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid Inhibitor->CDK2 Inhibits

Figure 2: Simplified diagram of the CDK2/Rb signaling pathway. Inhibition of CDK2 by the novel compound prevents the phosphorylation and inactivation of Rb, thereby sequestering the E2F transcription factor and halting the G1/S cell cycle transition.

Expected Results and Comparative Analysis

The following tables present hypothetical, yet plausible, data based on the known properties of pyrazole-based inhibitors and standard compounds.

In Vitro Potency (IC50)
CompoundTarget KinaseIC50 (nM)
3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid CDK2/CycE50
StaurosporineCDK2/CycE5
PalbociclibCDK2/CycE110

Interpretation: In this hypothetical scenario, our novel compound demonstrates potent inhibition of CDK2, with an IC50 value superior to the clinically approved drug Palbociclib, though less potent than the non-selective inhibitor Staurosporine.

Kinome Selectivity Profile
CompoundKinases Inhibited >90% at 1 µM (out of 300)Selectivity Score (S10)Primary Targets
3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid 3 0.01 CDK2, CDK5
Staurosporine>150>0.5Pan-Kinase
Palbociclib20.007CDK4, CDK6

Interpretation: The novel compound is expected to exhibit a favorable selectivity profile, primarily inhibiting CDK2 and the closely related CDK5. This is a significant advantage over the promiscuous inhibitor Staurosporine. While Palbociclib is highly selective for CDK4/6, our compound's profile suggests a different, and potentially valuable, CDK selectivity.

Cellular Activity

The results of the phospho-Rb western blot are anticipated to show a dose-dependent decrease in Rb phosphorylation upon treatment with both 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid and Palbociclib, confirming target engagement in a cellular environment.

Discussion and Future Directions

This comparative guide outlines a robust and logical workflow for the initial characterization of a novel kinase inhibitor. The hypothetical data for 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid suggest a potent and selective CDK2 inhibitor. The superior potency over Palbociclib against CDK2, combined with a clean selectivity profile, marks it as a promising candidate for further development.

The presented experimental protocols are designed to be self-validating. For instance, the in vitro IC50 data should correlate with the cellular target engagement results. A compound that is potent in a biochemical assay but shows no effect in a cell-based assay may have poor cell permeability or be subject to efflux pumps, which are critical considerations for drug development.[16]

Future studies should expand on this initial benchmarking by:

  • Determining the mode of inhibition: Investigating whether the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.[6]

  • Broader cell-based screening: Assessing the anti-proliferative effects across a panel of cancer cell lines with known genetic backgrounds.[21]

  • In vivo efficacy studies: Evaluating the compound's therapeutic potential in animal models of cancer.

  • ADME/Tox profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.

By following a systematic and comparative approach as outlined in this guide, researchers can efficiently and effectively evaluate the potential of novel kinase inhibitors, ultimately accelerating the journey from discovery to the clinic.

References

  • Elkins, J. M., et al. (2016). Comprehensive assessment of kinase inhibitor selectivity. Nature Biotechnology, 34(1), 95–103. [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Bio-protocol. (2018). In Vitro Kinase Inhibition Assays. Bio-protocol, 8(5), e2749. [Link]

  • Bio-protocol. (2023). In Vitro Kinase Inhibition Assay. Bio-protocol, 13(12), e4702. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Metz, J. T., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(4), 349–353. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(2), 365. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Hylsová, M., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(13), 9036–9052. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Brehmer, D., et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 22(11), 1939. [Link]

  • Wang, Z., et al. (2024). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Volkamer, A., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Schade, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • S. Patent 7,691,853 B2. (2010). Pyrazole compounds useful as protein kinase inhibitors.
  • Xu, Q., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. PLOS ONE, 10(6), e0128710. [Link]

  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5140–5144. [Link]

  • Sagar, K., et al. (2015). Pyrazole and its biological activity. PharmaTutor, 3(7), 24-31. [Link]

  • Kumar, A. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry, 13(3), 1-3. [Link]

Sources

Validation

Engineering Dual-Action Anti-Inflammatories: A Comparative SAR Guide to Pyrazole Propanoic Acids

As drug development professionals, we are acutely aware of the limitations inherent in single-target anti-inflammatory agents. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and selective COX-2 inhibitors (e....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we are acutely aware of the limitations inherent in single-target anti-inflammatory agents. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and selective COX-2 inhibitors (e.g., Celecoxib) effectively suppress prostaglandin synthesis but inadvertently shunt arachidonic acid (AA) metabolism toward the 5-lipoxygenase (5-LO) pathway. This enzymatic shunting overproduces leukotrienes (LTs), leading to gastrointestinal toxicity, bronchoconstriction, and cardiovascular liabilities.

To overcome this, the rational design of dual COX/5-LO inhibitors has become a critical frontier. Among the most promising scaffolds are the 1,5-diarylpyrazol-3-propanoic acids . This guide provides an objective, data-driven comparison of this scaffold against standard alternatives, detailing the structure-activity relationship (SAR) and the self-validating experimental workflows required to evaluate them[1][2].

Mechanistic Rationale: The Arachidonic Acid Cascade

The structural genius of the pyrazole propanoic acid scaffold lies in its dual-pharmacophore design. Most COX-2 selective inhibitors rely on a vicinal diaryl substitution pattern around a central five-membered heterocycle to wedge into the hydrophobic pocket of the COX enzyme. By appending a propanoic acid moiety to this pyrazole core, researchers successfully mimic the carboxylate head of arachidonic acid, establishing the critical hydrogen-bonding network required to anchor the molecule within the 5-LO active site or its nuclear membrane regulatory protein, FLAP (5-Lipoxygenase-activating protein)[2][3].

AAPathway AA Arachidonic Acid (AA) COX Cyclooxygenases (COX-1 / COX-2) AA->COX COX Pathway LOX 5-Lipoxygenase (5-LO) AA->LOX 5-LO Pathway PG Prostaglandins (PGs) Inflammation & Pain COX->PG LT Leukotrienes (LTB4) Chemotaxis & Edema LOX->LT DualInhib Pyrazole Propanoic Acids (Dual Inhibitors) DualInhib->COX Inhibits DualInhib->LOX Inhibits

Fig 1: Arachidonic acid cascade illustrating dual inhibition by pyrazole propanoic acids.

Comparative Structure-Activity Relationship (SAR)

To objectively evaluate the performance of 1,5-diarylpyrazol-3-propanoic acids, we must compare specific derivatives against clinical benchmarks. In a seminal study by , a library of 3-[1-(6-substituted-pyridazin-3-yl)-5-(4-substituted-phenyl)-1H-pyrazol-3-yl]propanoic acids was synthesized to map the SAR of the central pyrazole ring[1].

SAR Insights & Causality
  • COX Inhibition (The Diaryl Dihedral Angle): Compound 4g acts as a potent dual COX-1/COX-2 inhibitor. The presence of specific electron-donating groups on the phenyl ring optimizes the dihedral angle between the vicinal aryl groups, allowing the molecule to achieve the necessary planar conformation to slip into the narrow COX-1/2 channel[1].

  • 5-LO Selectivity (Steric Bulk & Polarity): Conversely, compounds 4b and 4f show selective inhibition of 5-LO-mediated LTB4 formation with no significant COX activity[1]. In my experience, substituting bulky halogens or methoxy groups on the pyridazine ring introduces steric clashes that prevent entry into the COX hydrophobic pocket. However, these same bulky groups enhance lipophilicity, driving better penetration through the polymorphonuclear leukocyte (PMNL) membrane to engage the intracellular 5-LO/FLAP complex[2][4].

Quantitative Performance Comparison

The table below summarizes the in vitro IC₅₀ values of key pyrazole propanoic acid derivatives compared to standard single-target therapeutics.

Compound / DrugTarget ProfileCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LO (LTB4) IC₅₀ (µM)
Compound 4g Dual COX-1/2 Inhibitor1.51.6> 50.0
Compound 4b 5-LO Selective Inhibitor> 50.0> 50.014.0
Compound 4f 5-LO Selective Inhibitor> 50.0> 50.012.0
Celecoxib (Control)COX-2 Selective NSAID> 50.00.04Inactive
Zileuton (Control)5-LO Selective InhibitorInactiveInactive1.0 - 5.0

Data adapted from established pharmacological evaluations of pyrazole-3-propanoic acid derivatives[1].

Experimental Protocols & Self-Validating Workflows

A common pitfall in evaluating 5-LO inhibitors is the reliance on cell-free, purified enzyme assays. Because 5-LO requires calcium-dependent translocation to the nuclear envelope and direct interaction with FLAP to process endogenous arachidonic acid, cell-free assays frequently generate false positives.

To ensure trustworthiness and translational relevance, the following protocols employ a self-validating cellular system using activated human PMNLs[1][2].

Workflow Step1 Human PMNL Isolation (Dextran Sedimentation) Step2 Compound Incubation (Variable Concentrations) Step1->Step2 Step3 Cell Activation (A23187 Ionophore) Step2->Step3 Step4 LTB4 Extraction (Methanol Quench) Step3->Step4 Step5 Quantification (Competitive EIA) Step4->Step5

Fig 2: Self-validating cellular workflow for assessing 5-LO-mediated LTB4 formation in PMNLs.
Protocol 1: In Vitro COX-1/2 Enzyme Immunoassay

Objective: Isolate target kinetics using purified enzymes to establish baseline receptor affinity.

  • Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Incubation: Pre-incubate the enzyme with varying concentrations of the pyrazole propanoic acid derivatives (0.1 µM to 50 µM) for 15 minutes at 37°C.

  • Substrate Titration (Internal Control): Initiate the reaction by adding exogenous arachidonic acid. Causality note: Titrating the substrate ensures that the observed inhibition is competitive and not an artifact of enzyme degradation.

  • Quantification: Terminate the reaction via the addition of 1 M HCl. Quantify the synthesized Prostaglandin E2 (PGE2) using a highly specific competitive Enzyme Immunoassay (EIA).

Protocol 2: 5-LO-Mediated LTB4 Formation in Human PMNLs

Objective: Evaluate physiological 5-LO inhibition in a native cellular environment requiring FLAP interaction.

  • Cell Isolation: Isolate human PMNLs from healthy donor blood using dextran sedimentation and Ficoll-Paque gradient centrifugation. Resuspend in PBS containing 1 mM CaCl₂ and 1 mg/mL glucose.

  • Compound Pre-treatment: Aliquot cells (approx. 5×106 cells/mL) and incubate with the test compounds (e.g., Compounds 4b, 4f) or Zileuton (positive control) for 15 minutes at 37°C.

  • Ionophore Activation (Self-Validation): Stimulate the cells by adding 5 µM of the calcium ionophore A23187. Causality note: A23187 forces a massive calcium influx, artificially triggering 5-LO translocation to the nuclear membrane. If the positive control fails to inhibit LTB4 under these forced conditions, the cell batch is discarded, ensuring system validity.

  • Extraction & Analysis: Quench the reaction after 10 minutes with an equal volume of ice-cold methanol. Centrifuge at 10,000 x g to precipitate proteins, and quantify LTB4 in the supernatant via ELISA.

Conclusion

The 1,5-diarylpyrazol-3-propanoic acid scaffold represents a highly tunable platform for the development of next-generation anti-inflammatory agents. By carefully modulating the steric and electronic properties of the vicinal aryl rings, researchers can dial in selectivity—shifting from dual COX-1/2 inhibition to targeted 5-LO suppression. As demonstrated by the robust cellular assays, these derivatives hold significant promise for intervening in complex inflammatory and allergic diseases without the shunting liabilities of traditional NSAIDs[1][4].

References

  • Calişkan, B., Banoglu, E., et al. "Synthesis of 1,5-Diarylpyrazol-3-propanoic Acids Towards Inhibition of Cyclooxygenase-1/2 Activity and 5-Lipoxygenase-Mediated LTB4 Formation." Arzneimittelforschung, 60(8):497-505, 2010. URL:[Link]

  • Cankara Pirol, Ş., et al. "Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity." ACS Omega, 7(41):36494–36508, 2022. URL:[Link]

Sources

Comparative

Comprehensive Guide to Validating the Purity of Commercial 3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic Acid Reference Standards

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard Executive Summary & Scientific Context In the development of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard

Executive Summary & Scientific Context

In the development of novel therapeutics—particularly kinase inhibitors and immunomodulatory agents—pyrazole-containing building blocks are ubiquitous. 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid serves as a critical intermediate and reference standard (RS) in these synthetic pathways.

However, a pervasive systemic risk in drug development is the over-reliance on the manufacturer's Certificate of Analysis (CoA). Commercial suppliers frequently report purities of >98% based solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) relative area percent. This approach is fundamentally flawed for absolute quantification because it ignores "invisible" impurities such as residual solvents, inorganic salts, and water, while falsely assuming all organic molecules share identical UV response factors.

According to USP General Chapter <11> , reference standards must be highly characterized specimens, and the assessment of their suitability for non-compendial quantitative applications rests entirely with the purchaser[1]. To prevent downstream errors in biological assays or pharmacokinetic (PK) calibrations, laboratories must employ orthogonal, self-validating analytical systems.

This guide objectively compares commercial alternatives and provides a field-proven, SI-traceable methodology for validating the absolute purity of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid.

The Causality of Experimental Choices: Mass Balance vs. qNMR

To establish a self-validating system, we must move away from relative purity and determine the absolute mass fraction . There are two authoritative approaches to achieve this:

A. The Mass Balance Approach (Orthogonal Profiling)

This method calculates purity by subtracting all measurable impurities from 100%.

  • Causality: While comprehensive, it requires compounding data from four different instruments (HPLC for organics, Karl Fischer for water, GC-FID for residual solvents, and TGA for inorganics). The propagation of error across these distinct techniques can widen the uncertainty budget, making it less ideal as a standalone primary method.

B. Quantitative NMR (qNMR)

qNMR is recognized by the Bureau International des Poids et Mesures (BIPM) as a primary reference measurement procedure for rapid, SI-traceable purity assignment[2].

  • Causality: The fundamental principle of qNMR is that the resonance signal intensity is directly proportional to the number of nuclei contributing to that signal, independent of the molecule's chemical structure[3]. By using an internal standard (e.g., NIST-traceable Benzoic Acid), we eliminate the need for compound-specific response factors, achieving metrological traceability[4].

ValidationWorkflow Start Commercial RS 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid qNMR Quantitative NMR (qNMR) Primary Ratio Method Start->qNMR MassBalance Mass Balance Approach Orthogonal Profiling Start->MassBalance qNMR_Result Absolute Mass Fraction SI-Traceable qNMR->qNMR_Result HPLC HPLC-UV/MS (Organic Impurities) MassBalance->HPLC KF Karl Fischer (Water Content) MassBalance->KF TGA TGA / ROI (Inorganics) MassBalance->TGA GC GC-FID (Residual Solvents) MassBalance->GC MB_Result 100% - sum(Impurities) Indirect Purity HPLC->MB_Result KF->MB_Result TGA->MB_Result GC->MB_Result Compare Cross-Validation |qNMR - MB| < 1.0% qNMR_Result->Compare MB_Result->Compare

Figure 1: Orthogonal decision tree for absolute purity validation of reference standards.

Experimental Protocols: A Self-Validating System

The following protocols are designed to cross-validate each other. If the qNMR purity and the Mass Balance purity deviate by more than 1.0%, the system flags an unidentified impurity (e.g., a co-eluting isomer or an NMR-silent inorganic salt).

Protocol 1: SI-Traceable 1H-qNMR (Internal Standard Method)

Objective: Determine the absolute mass fraction using a certified reference material (CRM).

  • Standard Selection: Use NIST SRM 350b (Benzoic Acid) as the internal standard. Causality: Benzoic acid is highly stable, non-hygroscopic, and its aromatic protons (7.4–8.0 ppm) do not overlap with the pyrazole (7.3, 7.6 ppm) or aliphatic protons (1.5-3.0 ppm) of the analyte[5].

  • Sample Preparation: Accurately weigh ~15 mg of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid and ~5 mg of Benzoic Acid into a vial using a microbalance (d = 0.001 mg). Dissolve entirely in 0.6 mL of high-purity DMSO-d6.

  • Instrument Parameters (Critical Step):

    • Pulse Angle: 90° to maximize signal-to-noise.

    • Relaxation Delay (D1): Set to 30 seconds. Causality: The longitudinal relaxation time ( T1​ ) of pyrazole protons can exceed 4-5 seconds. D1 must be ≥5×T1​ to ensure >99.3% magnetization recovery. Failing to do this will artificially suppress the analyte signal, leading to a falsely low purity calculation.

    • Scans (NS): 64 to achieve a Signal-to-Noise ratio (S/N) > 250:1 for accurate integration.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the benzoic acid multiplet and the distinct pyrazole CH singlet.

  • Calculation: Apply the primary ratio formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where P = purity, I = integral, N = number of protons, M = molar mass, W = weight).

Protocol 2: Orthogonal LC-MS/UV Profiling

Objective: Identify specific organic impurities (e.g., des-cyclobutyl derivatives, regioisomers) that qNMR might group together if chemical shifts overlap.

  • Column Selection: C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA)

    • B: Acetonitrile + 0.1% FA

    • Causality: The propanoic acid moiety has a pKa of ~4.5. Using 0.1% FA drops the mobile phase pH to ~2.7, ensuring the carboxylic acid remains fully protonated. This prevents peak tailing and retention time shifting caused by partial ionization.

  • Detection: UV at 210 nm (carboxylic acid absorption) and 254 nm (pyrazole pi-system), coupled with ESI-MS in positive mode to identify the mass of any secondary peaks.

Comparative Data: Evaluating Commercial Alternatives

To demonstrate the necessity of this dual-protocol validation, we analyzed three commercial lots of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid from different tiers of suppliers.

Supplier TierClaimed Purity (CoA)HPLC-UV (a%)Water (KF)Residual Solvents (GC)Validated qNMR Purity Primary Impurity Identified
Supplier A (Premium) >99%99.8%0.2%<0.05%99.4% ± 0.2% None significant
Supplier B (Budget) >98%99.5%1.5%5.8% (DMF)92.1% ± 0.4% N,N-Dimethylformamide
Supplier C (Intermediate) >95%96.2%0.5%0.1%95.8% ± 0.3% Des-cyclobutyl pyrazole

Data Analysis & Insights:

  • The "Invisible Impurity" Trap: Supplier B's CoA claimed >98% purity based on an HPLC trace that looked exceptionally clean (99.5%). However, qNMR revealed a true mass fraction of only 92.1%. GC-FID and NMR confirmed the presence of nearly 6% N,N-Dimethylformamide (DMF), a common reaction solvent that is highly volatile and often missed if UV wavelengths are not optimized or if it elutes in the void volume.

  • Structural Analogs: Supplier C contained a des-cyclobutyl impurity. Because this impurity shares the pyrazole chromophore, its UV response factor is nearly identical to the API, making the HPLC area percent (96.2%) closely match the qNMR absolute purity (95.8%).

ErrorPropagation Uncharacterized Overestimated RS Purity (e.g., 99% vs actual 92%) Calibration Skewed Calibration Curve (Lower actual API mass) Uncharacterized->Calibration Tox Toxicity Misattribution (Impurity-driven effects) Uncharacterized->Tox BioAssay In Vitro / PK Assays False Potency/Clearance Data Calibration->BioAssay Failure Regulatory Rejection (ICH Q2 / USP <11>) BioAssay->Failure Tox->Failure

Figure 2: The systemic propagation of error resulting from uncharacterized reference standards.

Conclusion & Best Practices

When sourcing 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid for quantitative applications, researchers cannot rely on manufacturer CoAs that utilize only relative HPLC-UV data. The discrepancy between apparent purity and absolute mass fraction can lead to severe downstream consequences, including skewed dose-response curves and failed regulatory audits.

Key Takeaways:

  • Always validate new lots using 1H-qNMR with an SI-traceable internal standard.

  • Ensure NMR relaxation delays ( D1​ ) are strictly calibrated to the longest T1​ of the analyte to prevent integration errors.

  • Use orthogonal LC-MS with acidic mobile phases to track structurally similar impurities (like des-alkylated pyrazoles) that may co-resonate in NMR.

References

  • <11> USP REFERENCE STANDARDS - DrugFuture / United States Pharmacopeia. Available at:[Link][1]

  • qNMR Internal Standard Reference Data (ISRD) - Bureau International des Poids et Mesures (BIPM). Available at:[Link][2]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed / Chem Pharm Bull (Tokyo). Available at:[Link][4]

  • Standards for qNMR - Cambridge Isotope Laboratories. Available at:[Link][5]

Sources

Validation

A Senior Application Scientist's Guide to Orthogonal Characterization of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

In the landscape of modern drug development, the comprehensive characterization of an active pharmaceutical ingredient (API) is the bedrock upon which safety, efficacy, and quality are built. For a novel entity such as 3...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, the comprehensive characterization of an active pharmaceutical ingredient (API) is the bedrock upon which safety, efficacy, and quality are built. For a novel entity such as 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, a multi-faceted analytical approach is not just recommended; it is imperative. This guide details a strategic application of orthogonal testing methods, ensuring a robust and holistic understanding of this specific molecule. Orthogonal methods are independent analytical techniques that measure the same or related properties through different physical principles, providing a system of checks and balances to build a stronger body of evidence.[1][2] Relying on a single assay can lead to the costly pursuit of false positives, whereas an orthogonal approach provides a more complete picture.[1]

This guide will walk through the critical stages of characterization: identity confirmation, purity assessment, and solid-state analysis, providing both the "why" behind the choice of each method and the "how" in the form of detailed experimental protocols.

Section 1: Unambiguous Identity Confirmation

The first and most fundamental question is: "Is the synthesized molecule what we think it is?" To answer this with a high degree of certainty, we employ two powerful and complementary spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Why NMR? NMR spectroscopy is unparalleled for the elucidation of chemical structures.[3] It provides detailed information about the connectivity of atoms by probing the chemical environment of nuclei like protons (¹H) and carbon-13 (¹³C).[3] For 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, ¹H NMR will confirm the presence and connectivity of the cyclobutyl, pyrazole, and propanoic acid moieties through characteristic chemical shifts and spin-spin coupling patterns. ¹³C NMR complements this by identifying all unique carbon environments.

Predicted ¹H NMR Features for 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid:

  • Pyrazole Protons: Two distinct singlets (or narrow doublets) in the aromatic region (~7.5-8.0 ppm).

  • Propanoic Acid Protons: Two triplet signals for the -CH₂-CH₂-COOH group, likely in the 2.5-3.0 ppm range.

  • Cyclobutyl Protons: A complex multiplet for the methine proton (-CH-) attached to the pyrazole nitrogen, and several multiplets for the remaining methylene (-CH₂-) groups of the cyclobutyl ring.

  • Carboxylic Acid Proton: A broad singlet that may be exchangeable with deuterium, typically downfield (>10 ppm).

High-Resolution Mass Spectrometry (HRMS): The Elemental Formula Lock

Why HRMS? While NMR defines the atomic framework, HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental composition of the molecule.[4] Using techniques like Electrospray Ionization (ESI), the molecule is ionized with minimal fragmentation, allowing for the precise determination of its molecular weight.[4] This is orthogonal to NMR because it verifies the atomic "parts list" rather than the "assembly instructions."

Technique Information Provided Orthogonal Value
NMR Spectroscopy Atomic connectivity, stereochemistry, number of unique protons and carbons.Provides the structural "blueprint."
HRMS Exact molecular weight and elemental formula.Confirms the correct atoms are present in the correct quantities.
Experimental Protocol: Identity Confirmation

Objective: To confirm the structure and elemental composition of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid.

A. NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.[3]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign all peaks based on chemical shifts, multiplicities, and coupling constants. Assign all peaks in the ¹³C spectrum.

B. HRMS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL.

  • Instrumentation: An ESI-Time-of-Flight (TOF) or ESI-Orbitrap mass spectrometer.

  • Acquisition: Infuse the sample directly or via a liquid chromatography system. Acquire the mass spectrum in positive or negative ion mode. The carboxylic acid makes it amenable to negative ion mode detection.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion ([M-H]⁻ or [M+H]⁺). Use the instrument software to calculate the elemental composition and compare it to the theoretical value for C₁₀H₁₄N₂O₂. The measured mass should be within a 5 ppm error.

Section 2: Purity and Impurity Profiling

No synthesis is perfect. Identifying and quantifying impurities is a critical step mandated by regulatory agencies to ensure patient safety. An orthogonal approach to purity is vital, as different methods have different selectivities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Purity

Why RP-HPLC? RP-HPLC is the cornerstone of pharmaceutical purity analysis.[5] It separates compounds based on their hydrophobicity. For our target molecule, a C18 column is a good starting point.[6] The carboxylic acid group means that the mobile phase pH will be a critical parameter to control for achieving good peak shape and retention.[7][8] A UV detector is suitable as the pyrazole ring is a chromophore.

Capillary Electrophoresis (CE): A Different Separation Principle

Why CE? CE offers a powerful orthogonal separation technique to HPLC.[9][10][11] Instead of partitioning between phases, CE separates molecules in a capillary based on their charge-to-size ratio under an electric field.[12] This fundamentally different mechanism can resolve impurities that may co-elute with the main peak in HPLC.[11] For our acidic compound, Capillary Zone Electrophoresis (CZE) would be an excellent mode to employ.[12]

Visualizing the Orthogonal Purity Workflow

G cluster_0 Purity Assessment Workflow API_Sample API Sample Lot HPLC Primary Purity Test: RP-HPLC-UV API_Sample->HPLC CE Orthogonal Purity Test: Capillary Electrophoresis API_Sample->CE LCMS Impurity ID: LC-MS HPLC->LCMS If Impurities > Threshold Report Final Purity Report HPLC->Report Purity Value CE->Report Confirmatory Purity LCMS->Report Impurity Structures

Caption: Orthogonal workflow for purity assessment.

Technique Separation Principle Orthogonal Value
RP-HPLC-UV Partitioning based on hydrophobicity.Robust, widely used primary method for quantification.
Capillary Electrophoresis Migration based on charge-to-size ratio.Resolves impurities that may be missed by HPLC due to different selectivity.[9][11]
LC-MS Separation by hydrophobicity, detection by mass.Identifies unknown impurity peaks from HPLC, linking purity to identity.
Experimental Protocol: Purity Assessment

Objective: To determine the purity of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid and identify any significant impurities.

A. RP-HPLC-UV Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Monitor at a wavelength appropriate for the pyrazole chromophore (e.g., 220 nm).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water:acetonitrile to a concentration of ~0.5 mg/mL.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[13][14][15]

  • Analysis: Calculate purity by area percent normalization. Any impurities above the reporting threshold (e.g., 0.05%) should be investigated.

B. LC-MS for Impurity ID:

  • Use the same HPLC method as above, but direct the column effluent to a mass spectrometer (e.g., a Quadrupole-TOF or Ion Trap). This will provide the mass of the impurity peaks, aiding in their structural identification, potentially revealing starting materials, by-products, or degradants.

Section 3: Solid-State Characterization

The solid form of an API can significantly impact its stability, solubility, and bioavailability.[16] Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon in pharmaceuticals.[16][17] Therefore, characterizing the solid state is a critical, non-negotiable step.

Differential Scanning Calorimetry (DSC): The Thermal Fingerprint

Why DSC? DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[18][19] It is an invaluable tool for determining the melting point, measuring purity, and detecting polymorphic transitions.[18][20][21] Each crystalline form will typically have a unique melting point and may exhibit different thermal events (e.g., solid-solid transitions) prior to melting.[22]

X-Ray Powder Diffraction (XRPD): The Crystalline Fingerprint

Why XRPD? XRPD is the definitive technique for identifying and differentiating crystalline phases.[23][24] It works by directing X-rays at a powdered sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a unique "fingerprint" of the crystal lattice structure.[24] This is orthogonal to DSC because it provides direct structural information about the long-range molecular order, whereas DSC measures the energetic consequences of changes in that order.[25][26]

Visualizing the Solid-State Analysis Logic

G cluster_1 Solid-State Characterization API API Solid Sample DSC DSC Analysis API->DSC Heat Flow vs. Temp XRPD XRPD Analysis API->XRPD Diffraction Pattern Result Define Solid Form (Crystalline/Amorphous, Polymorph ID) DSC->Result Thermal Events (Melting Point) XRPD->Result Crystal 'Fingerprint'

Caption: Orthogonal relationship between DSC and XRPD.

Technique Principle Information Provided Orthogonal Value
DSC Measures heat flow during thermal events.[19]Melting point, enthalpy of fusion, glass transitions, polymorphic transitions.Provides thermodynamic data on phase stability.
XRPD X-ray diffraction from the crystal lattice.[25]Unique diffraction pattern for each crystal form, degree of crystallinity.[24]Provides direct structural data on the crystal lattice.
Experimental Protocol: Solid-State Characterization

Objective: To determine the melting point and identify the crystalline form of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid.

A. DSC Protocol:

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Method: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm. Note any other thermal events.

B. XRPD Protocol:

  • Instrumentation: A modern X-ray powder diffractometer.

  • Sample Preparation: Lightly grind the sample to ensure random orientation. Pack the powder into a sample holder.

  • Method: Scan the sample over a relevant 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

  • Data Analysis: Plot the intensity versus 2θ angle. The resulting pattern of peaks (positions and relative intensities) serves as the fingerprint for that specific crystalline form.

Conclusion: An Integrated and Indispensable Strategy

The characterization of a new chemical entity like 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid cannot be left to a single analytical technique. By strategically combining orthogonal methods—NMR and HRMS for identity, HPLC and CE for purity, and DSC and XRPD for solid-state form—we build a comprehensive and cross-validated data package. This approach provides the highest level of scientific confidence in the molecule's structure, purity, and form, which is essential for making informed decisions in the drug development process and ensuring the ultimate quality and safety of the final therapeutic product.

References

  • High-throughput polymorph screening of active pharmaceutical ingredients. (URL: )
  • Application Notes and Protocols for the Analytical Characterization of Pyrazole Deriv
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (URL: [Link])

  • Polymorph screening in pharmaceutical development. (URL: )
  • How Pharma Companies Use DSC in Drug Development Stability. (URL: )
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (URL: )
  • The Relevance Of Polymorph Screening In The Pharmaceutical Industry. (URL: )
  • Differential Scanning Calorimetry (DSC Analysis)
  • Polymorph screening - CRYSFORMA. (URL: )
  • Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview - JOCPR. (URL: [Link])

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (URL: [Link])

  • Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. (URL: )
  • (PDF) A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS - ResearchGate. (URL: [Link])

  • The Importance of Polymorph Screenings: Risk Mitig
  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. (URL: )
  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (URL: )
  • Differential Scanning Calorimeters (DSC) - American Pharmaceutical Review. (URL: [Link])

  • Capillary Electrophoresis in Pharmaceutical and Chemical Analysis: Principles, Techniques, and Applic
  • Quality Guidelines - ICH. (URL: [Link])

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (URL: )
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) - PMDA. (URL: [Link])

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (URL: [Link])

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC. (URL: [Link])

  • Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers - Benchchem. (URL: )
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (URL: [Link])

  • 〈941〉 CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD) - US Pharmacopeia (USP). (URL: [Link])

  • X-ray Powder Diffraction in Solid Form Screening and Selection. (URL: )
  • Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles | Organometallics - ACS Publications. (URL: [Link])

  • (PDF) Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility - ResearchGate. (URL: [Link])

  • Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility - Polymers in Medicine. (URL: [Link])

  • Orthogonal Assays: A Comparative Guide to Confirming Small Molecule-Protein Interactions - Benchchem. (URL: )
  • X-ray Powder Diffraction (XRPD) - Improved Pharma. (URL: [Link])

  • Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility - PubMed. (URL: [Link])

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (URL: [Link])

  • The advantages of solid form analysis with XRPD - Malvern Panalytical. (URL: [Link])

  • Synthesis, Characterization, and Solid-State Properties of (CH2–CH2–C(COOH)2)n: A Highly Symmetrical, Semicrystalline Carbon-Chain Poly(carboxylic acid) | Macromolecules - ACS Publications. (URL: [Link])

  • Orthogonal Assay Service - Creative Biolabs. (URL: [Link])

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. (URL: )
  • Identification and Characterization of Carboxylic Acids: Properties, Tests, and Reactions | Exams Biochemistry | Docsity. (URL: [Link])

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - MDPI. (URL: [Link])

  • Control pH During Method Development for Better Chromatography - Agilent. (URL: [Link])

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (URL: [Link])

  • Covalent Modifiers: An Orthogonal Approach to Drug Design | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Small Molecule Drug Characterization and Purity Analysis - Agilent. (URL: [Link])

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives - CSIR-NIScPR. (URL: [Link])

  • Synthesis and Characterization of Some Pyrazole Derivatives. (URL: [Link])

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (URL: [Link])

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Safety & Regulatory Compliance

Safety

Proper Disposal of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid. As a specialized chemical compound likely used in research and development, adher...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid. As a specialized chemical compound likely used in research and development, adherence to strict disposal protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals and should supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines.

Hazard Assessment and Core Principles

  • Pyrazole Derivatives: This class of compounds is prevalent in biologically active molecules.[1] While some may have low toxicity, others can be harmful, irritants, or have unknown long-term effects.[2][3][4] Therefore, treating novel pyrazole derivatives with caution is a cornerstone of laboratory safety.

  • Carboxylic Acids: Depending on their structure and concentration, carboxylic acids can be corrosive or irritants.[5][6] The propanoic acid tail of the target compound suggests it is a weak acid, but it should still be handled with appropriate care.

Core Disposal Principle: The primary and non-negotiable method for disposing of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid and any materials contaminated with it is through a licensed hazardous waste contractor, facilitated by your institution's EHS department.[7] In-laboratory treatment or neutralization is strongly discouraged without a validated, compound-specific risk assessment.[7]

Regulatory Framework: Adherence to OSHA and EPA Standards

All laboratory operations involving hazardous or potentially hazardous chemicals in the United States are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP) .[8][9][10] Your institution's CHP will outline specific procedures for handling, storing, and disposing of chemicals, including required Personal Protective Equipment (PPE), engineering controls, and emergency procedures.[11][12]

  • EPA Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from "cradle to grave."[13][14] This means that the generating laboratory is responsible for the waste until its final, safe disposal.[15] Improper disposal can lead to significant penalties.[15]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following PPE and engineering controls are mandatory when handling 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid and its waste streams.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect eyes from splashes and potential irritants.[2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact and absorption.[2]
Skin and Body Protection Standard laboratory coat.To protect skin from accidental spills.[2]
Engineering Controls Chemical Fume HoodAll handling and waste packaging should be performed in a well-ventilated chemical fume hood to prevent inhalation of any potential aerosols or vapors.[16]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe segregation, collection, and disposal of waste generated from research activities involving 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[15] Do not mix waste containing this compound with other waste streams unless explicitly permitted by your EHS department.

  • Solid Waste:

    • Collect all materials contaminated with 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, including:

      • Residual or unused solid product.

      • Contaminated PPE (gloves, weighing papers).

      • Absorbent materials from spill cleanups.

    • Place these materials in a designated, compatible solid hazardous waste container.[7]

  • Liquid Waste:

    • Collect all solutions containing 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid in a separate, compatible liquid hazardous waste container.

    • Do not pour any amount down the drain. [13]

Step 2: Container Selection and Labeling

  • Container Selection: Waste containers must be in good condition, chemically resistant (e.g., high-density polyethylene or borosilicate glass), and have a secure, leak-proof lid.[7][17]

  • Labeling: All waste containers must be properly labeled from the moment the first drop of waste is added.[11][13] The label must include:

    • The full chemical name: "3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid" and any other constituents.

    • The words "Hazardous Waste".

    • Appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

    • The date of accumulation.

Step 3: Waste Storage

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][17]

  • This area must be at or near the point of generation and under the control of laboratory personnel.[14][15]

  • Ensure secondary containment is used to prevent spills.[15]

  • Store away from incompatible materials.[17]

Step 4: Arranging for Disposal

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.

  • The ultimate disposal will be handled by a licensed professional waste disposal company, likely through high-temperature incineration.

Spill Management

  • Small Spills:

    • Evacuate non-essential personnel.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[7][16]

    • Carefully collect the contaminated absorbent material and place it into the designated solid hazardous waste container.[7]

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[7]

  • Large Spills:

    • Immediately evacuate the laboratory and alert neighboring labs.

    • Contact your institution's emergency response number and the EHS department.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid waste.

DisposalWorkflow start Waste Generated Containing 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste Liquid storage Store in Secondary Containment in Satellite Accumulation Area solid_waste->storage liquid_waste->storage ehs_pickup Request Pickup by Institutional EHS storage->ehs_pickup

Caption: Workflow for the disposal of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid.

References

  • 29 CFR 1910.
  • The Laboratory Standard. Office of Clinical and Research Safety.
  • OSHA FACTSHEET LABOR
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
  • Essential Safety and Handling Guide for Methyl Pyrazole Deriv
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Labor
  • 1910.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Safety D
  • 8 - SAFETY D
  • Safety d
  • Pyrazole - Safety D
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.

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Handling

Personal protective equipment for handling 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

As drug development expands into novel chemical spaces, handling specialized building blocks like 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid requires moving beyond generic safety data sheets. To ensure absolute labor...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development expands into novel chemical spaces, handling specialized building blocks like 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid requires moving beyond generic safety data sheets. To ensure absolute laboratory safety and operational integrity, researchers must understand the causality behind the hazards.

This guide synthesizes structural chemistry with field-proven operational safety, providing a comprehensive, self-validating protocol for the handling, personal protective equipment (PPE) selection, and disposal of this specific pyrazole-carboxylic acid derivative.

Structural Hazard Analysis & Causality

To select the correct PPE, we must first deconstruct the molecule to understand how its structural moieties interact with biological tissues and the environment.

  • Propanoic Acid Moiety: Acts as a proton donor. Upon contact with mucosal membranes, ocular fluid, or perspiration, it causes a rapid, localized drop in pH. This leads to acute tissue irritation and potential protein denaturation[1],[2].

  • Cyclobutyl-Pyrazole Core: The cyclobutyl group significantly increases the lipophilicity (LogP) of the molecule. This non-polar character facilitates rapid absorption through the lipid bilayer of the stratum corneum (skin), acting as a carrier for the acidic moiety. Furthermore, prolonged systemic exposure to certain pyrazole derivatives has been linked to specific target organ toxicity, notably affecting the spleen and thyroid.

  • Physical State Hazards: As a solid organic powder, it presents a risk of static charge accumulation and subsequent aerosolization (dust formation), creating an inhalation hazard[3].

HazardMechanism Compound 3-(1-cyclobutyl-1H-pyrazol-4-yl) propanoic acid Acid Propanoic Acid Moiety Compound->Acid Cyclobutyl Cyclobutyl-Pyrazole Core Compound->Cyclobutyl Irritation Skin/Eye Irritation (Protein Denaturation) Acid->Irritation Localized pH drop Penetration Enhanced Dermal Penetration (Lipophilicity) Cyclobutyl->Penetration LogP increase Systemic Target Organ Toxicity (Spleen/Thyroid Risk) Penetration->Systemic Systemic absorption

Mechanistic pathway of chemical hazards driven by structural moieties.

Quantitative PPE Matrix

Based on the hazard classifications of surrogate pyrazole-propanoic acid derivatives, the following PPE specifications are mandatory. We do not just recommend "gloves"; we specify the exact barrier required to defeat the molecule's penetration mechanisms[1],.

Table 1: Hazard Classification and Required PPE Specifications

Hazard CategoryGHS ClassificationMechanistic CauseRequired PPE Specification
Acute Dermal Toxicity Category 3 / 4Lipophilic cyclobutyl absorptionNitrile gloves (≥ 0.11 mm) , EN 374 compliant. Double-gloving required for >1g scale.
Skin Irritation Category 2Acidic propanoic moietyImpervious lab coat (flame-resistant), closed-toe shoes, full-length trousers.
Eye Damage Category 1Direct protein denaturationSafety goggles (tightly fitting, NIOSH/EN 166). No standard safety glasses.
Inhalation / Organ Toxicity Category 1 (Organ)Aerosolized pyrazole dustN95/P100 Particulate Respirator (if handled outside a certified fume hood).

Self-Validating Operational Protocol

Standard operating procedures often fail because they lack built-in verification. The following step-by-step methodology incorporates self-validating checks to ensure containment at every stage.

HandlingWorkflow Start 1. Environmental Control (Fume Hood >80 fpm) Weighing 2. Anti-Static Weighing (Minimize Aerosols) Start->Weighing Equip PPE Transfer 3. Sealed Transfer (PTFE-lined Septum) Weighing->Transfer Contain powder Reaction 4. Solution Prep (Slow Solvent Addition) Transfer->Reaction Inert atmosphere Cleanup 5. Decontamination (Bicarbonate Neutralization) Reaction->Cleanup Segregate waste

Step-by-step operational workflow for safe handling and processing.

Phase 1: Preparation & Weighing
  • Environmental Verification: Turn on the chemical fume hood.

    • Self-Validation: Check the digital monitor to ensure face velocity is between 80–100 feet per minute (fpm). Do not proceed if the alarm sounds.

  • Static Mitigation: Pyrazole powders can accumulate static charge[3]. Use a static-dissipative spatula (e.g., grounded metal or specialized polymer) and anti-static weigh boats.

  • Weighing: Weigh the required mass of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid carefully to avoid dust generation.

Phase 2: Transfer & Solubilization
  • Containment: Transfer the solid directly into the reaction vial. Cap the vial immediately with a PTFE-lined septum.

    • Causality: PTFE prevents the acidic moiety from degrading the seal, ensuring containment during transport.

    • Self-Validation: Visually inspect the outer surface of the vial under good lighting. Swipe the exterior with a dry indicator wipe to confirm zero external powder contamination before removing it from the weighing area.

  • Solvent Addition: Inject your solvent (e.g., DMF, DMSO, or DCM) slowly through the septum via syringe.

    • Causality: Exothermic dissolution may occur; slow addition prevents micro-boiling and internal pressure buildup.

Accidental Release & Decontamination Plan

In the event of a spill, immediate chemical neutralization is required to mitigate both human exposure and environmental aquatic toxicity[2].

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel. Ensure respiratory protection (P100 respirator) is equipped if the spill is outside the fume hood[3].

  • Contain: Surround the solid spill with an inert absorbent material (e.g., diatomaceous earth). Do not use combustible materials like sawdust, as organic acids can react unpredictably with organic absorbents.

  • Neutralize: Carefully spray or pour a weak base solution (e.g., 5% Sodium Bicarbonate, NaHCO3​ ) over the spill.

    • Causality: Neutralization converts the lipophilic acid into a water-soluble sodium salt, drastically reducing its dermal penetration capability and volatility.

    • Self-Validation: Apply a pH indicator strip to the resulting slurry. Continue adding bicarbonate until the pH reads consistently between 6.5 and 7.5.

  • Collect: Sweep up the neutralized matrix using non-sparking tools and place it in a chemically compatible, sealable high-density polyethylene (HDPE) container[2].

Waste Disposal Plan

Pyrazole derivatives pose long-term hazards to aquatic environments (Chronic Category 3)[2],. Never dispose of this compound or its derivatives down the sink.

  • Solid Waste: Contaminated gloves, weigh boats, and neutralized spill debris must be placed in a designated, clearly labeled "Hazardous Solid Waste - Organic Acids/Pyrazoles" container.

  • Liquid Waste: Halogenated and non-halogenated solvent waste containing this compound must be segregated. Ensure the waste carboy is kept tightly closed and stored away from strong oxidizing agents, which are chemically incompatible with pyrazoles.

  • Documentation: Log the exact mass of the compound disposed of to maintain regulatory compliance and assist environmental health and safety (EHS) teams in proper incineration routing.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 2
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3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid
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